3-Bromo-5-trifluoromethylbenzaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[3-bromo-5-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-7-2-5(4-13-14)1-6(3-7)8(10,11)12/h1-4,14H/b13-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCFZSIRFGSFD-YIXHJXPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
CAS Number: 876132-77-3 | Molecular Formula: C₈H₅BrF₃NO | Molecular Weight: 268.03 g/mol
This technical guide provides a comprehensive overview of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the synthesis, characterization, reactivity, and potential applications of this compound, grounding all technical information in established chemical principles.
Strategic Importance in Medicinal Chemistry
3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges from a class of highly functionalized aromatic compounds that serve as critical building blocks in the synthesis of complex molecular architectures.[1] The strategic value of this molecule is derived from the unique interplay of its three key structural features: the trifluoromethyl group, the bromine atom, and the oxime functionality.
-
The Trifluoromethyl Group (-CF₃): As a potent electron-withdrawing group, the -CF₃ moiety is a cornerstone of modern drug design. Its incorporation into a molecule can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, it increases lipophilicity, which can improve membrane permeability and cellular uptake, and can modulate pKa and hydrogen bonding potential, thereby influencing a compound's binding affinity to biological targets.[2]
-
The Bromo Substituent (-Br): The bromine atom at the meta-position provides a versatile handle for further synthetic elaboration. It is an excellent leaving group for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile introduction of new carbon-carbon and carbon-heteroatom bonds. This allows for the construction of diverse compound libraries for structure-activity relationship (SAR) studies.
-
The Oxime Functional Group (-C=NOH): The oxime is more than just a derivative of the parent aldehyde; it is a functional group with its own rich chemistry. It can act as a precursor to nitriles, amides (via the Beckmann rearrangement), and various heterocyclic systems.[3] The oxime's hydrogen bond donor and acceptor capabilities can also play a direct role in molecular recognition at a receptor binding site.
Collectively, these features make 3-Bromo-5-trifluoromethylbenzaldehyde oxime a high-value intermediate for creating novel therapeutic agents and agrochemicals.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value/Description | Source(s) |
| CAS Number | 876132-77-3 | [4] |
| Molecular Formula | C₈H₅BrF₃NO | [4] |
| Molecular Weight | 268.03 g/mol | [4] |
| Appearance | Typically a powder or liquid | [1] |
| Purity | Commercially available at ≥95% or ≥97% | [1][4] |
| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area | [1][5] |
Predicted Spectroscopic Data
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals for the three aromatic protons and the two protons of the oxime group (one on carbon, one on oxygen).
-
Aromatic Region (δ 7.5 - 8.2 ppm): The three protons on the aromatic ring will appear as distinct signals, likely multiplets or broad singlets, due to small meta-couplings. The electron-withdrawing nature of the -CF₃ and -Br groups will shift these protons downfield.
-
Oxime Proton (CH=N, δ ~8.1 ppm): The proton attached to the oxime carbon is expected to appear as a singlet in the downfield region, similar to the aldehydic proton of its precursor.
-
Hydroxyl Proton (N-OH, δ >9.0 ppm): The hydroxyl proton of the oxime is typically broad and its chemical shift is highly dependent on solvent and concentration. It may exchange with deuterium in D₂O.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide key information about the carbon skeleton.
-
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the -CF₃ group will appear as a quartet due to C-F coupling. The carbon attached to the bromine will also have a characteristic shift.
-
Trifluoromethyl Carbon (-CF₃, δ ~123 ppm, q): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 272 Hz).
-
Oxime Carbon (C=NOH, δ ~150 ppm): This carbon is expected to be significantly deshielded and will appear downfield.
¹⁹F NMR (Fluorine NMR): ¹⁹F NMR is a highly sensitive technique for fluorinated compounds.
-
Trifluoromethyl Signal (-CF₃, δ ~ -63 ppm): A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard like CFCl₃.[6] This signal provides a clean handle for monitoring reactions and purity.
Synthesis and Purification
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a straightforward condensation reaction between its parent aldehyde and hydroxylamine. The protocol below is a representative procedure designed to be a self-validating system, where successful completion of each stage can be monitored to ensure a high-quality outcome.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for the oxime.
Detailed Experimental Protocol: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
This protocol is adapted from standard procedures for the synthesis of aryl oximes.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)
-
Ethanol or Methanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in ethanol (approx. 5-10 mL per gram of aldehyde).
-
Causality: The alcohol serves as a solvent that is compatible with both the organic starting material and the aqueous base solution, creating a homogeneous reaction environment.
-
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water. Add this aqueous solution dropwise to the stirring alcoholic solution of the aldehyde at room temperature.
-
Causality: Sodium acetate acts as a mild base to neutralize the HCl salt of hydroxylamine, liberating the free hydroxylamine nucleophile required for the reaction. An excess ensures complete liberation.
-
-
Reaction: Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20-30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (which is typically less polar) and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Work-up: Once the reaction is complete, reduce the volume of the solvent under reduced pressure using a rotary evaporator. Add deionized water to the residue to precipitate the crude product or to dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Causality: The product oxime is significantly more soluble in the organic solvent (ethyl acetate) than in water, allowing for its separation from inorganic byproducts.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Causality: The water wash removes any remaining water-soluble impurities, and the brine wash helps to remove residual water from the organic phase, initiating the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if it is an oil or if impurities are difficult to remove.
Reactivity and Synthetic Potential
The true value of 3-Bromo-5-trifluoromethylbenzaldehyde oxime lies in its potential for further chemical transformations, providing access to a wide range of more complex molecules.
Key Reaction Pathways
Caption: Key reaction pathways for synthetic elaboration.
-
Dehydration to Nitrile: The oxime can be readily dehydrated to the corresponding nitrile, 3-Bromo-5-(trifluoromethyl)benzonitrile, using various reagents such as acetic anhydride, thionyl chloride, or via thermal methods. This provides a route to carboxylic acids, amines, and tetrazoles.[7]
-
Beckmann Rearrangement: Under acidic conditions (e.g., PCl₅, H₂SO₄, or solid acid catalysts), the oxime can undergo a Beckmann rearrangement to form N-(3-Bromo-5-(trifluoromethyl)phenyl)formamide. This reaction is a powerful tool for generating substituted amides.[3]
-
Cross-Coupling Reactions: The aryl bromide is primed for palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse functional groups, which is a highly valuable strategy in drug discovery programs to rapidly explore chemical space around a core scaffold.
-
Reduction: The oxime can be reduced to the corresponding hydroxylamine or primary amine, depending on the reducing agent and conditions used.
Safety and Handling
As a research chemical, 3-Bromo-5-trifluoromethylbenzaldehyde oxime should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) for the oxime is not widely available, a hazard assessment can be extrapolated from its precursor and related compounds.
-
Precursor Hazards: The starting material, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9] It is reasonable to assume the oxime product carries similar hazards.
-
General Handling:
-
Use in a well-ventilated area, preferably a chemical fume hood.[5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5][8]
-
Avoid inhalation of dust or vapors.[5]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9]
-
Wash hands thoroughly after handling.[8]
-
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically designed chemical intermediate with significant potential for applications in medicinal chemistry, drug discovery, and agrochemical research. Its trifluoromethyl and bromo substituents provide a powerful combination of properties that can enhance biological activity and synthetic versatility. This guide provides the foundational knowledge required for researchers to effectively synthesize, characterize, and utilize this compound in their research endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16115438, 3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem. Retrieved from [Link]
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SpectraBase. (n.d.). 2-(Trifluoromethyl)benzaldehyde. Wiley-VCH GmbH. Retrieved from SpectraBase. URL: [Link]
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Organic Syntheses. (n.d.). Procedure. Organic Syntheses. Retrieved from [Link]
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Kelley, C. (2023). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Quora. URL: [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.
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Ali, M. A., & Yoo, H. S. (2010). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of Organic Chemistry, 75(24), 8467–8476. URL: [Link]
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Magritek. (2021). A true multinuclear spectroscopy case study. Magritek. URL: [Link]
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ResearchGate. (n.d.). TLC of a mixture of benzaldehyde and benzyl alcohol. ResearchGate. URL: [Link]
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Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%. Oxford Lab Chem. URL: [Link]
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A Guide to the Comprehensive Structural Elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Abstract
The definitive assignment of a chemical structure is the bedrock of all subsequent research in medicinal chemistry and drug development. This technical guide provides an in-depth, methodology-focused walkthrough for the complete structural elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. Moving beyond a simple recitation of techniques, this document outlines a logical, field-tested workflow, emphasizing the causality behind experimental choices and the synergy between different analytical methods. We will detail the core techniques—Mass Spectrometry, Infrared Spectroscopy, and multi-dimensional Nuclear Magnetic Resonance—and demonstrate how their combined data provides an unassailable confirmation of the molecule's identity, connectivity, and stereochemistry.
Introduction: The Analytical Imperative
The primary challenge in elucidating this structure lies not just in confirming the presence of each functional group, but in unambiguously determining their connectivity and the geometry (E/Z isomerism) of the oxime moiety.[2][3] This guide presents a holistic analytical strategy designed to address these points systematically.
Foundational Analysis: Molecular Formula and Functional Groups
Before delving into complex connectivity experiments, the initial steps focus on confirming the most fundamental aspects of the molecule: its elemental composition and the functional groups it contains. This foundational data provides a crucial framework for interpreting more complex spectroscopic results.
Mass Spectrometry (MS): Defining the Molecular Blueprint
Mass spectrometry is the first-line technique for determining the molecular weight and elemental formula of a synthesized compound. The choice of ionization method is critical; a "soft" ionization technique provides the molecular weight, while a "hard" technique induces fragmentation, offering clues about the molecule's substructures.
Experimental Protocol (ESI-TOF and EI-GC/MS):
-
Sample Preparation: Prepare a ~1 mg/mL solution in methanol for Electrospray Ionization (ESI) and a ~1 mg/mL solution in dichloromethane for Electron Ionization (EI) via Gas Chromatography (GC) injection.
-
ESI-TOF MS (for accurate mass):
-
Ionization Mode: Positive ESI.
-
Analyzer: Time-of-Flight (TOF) for high mass accuracy.
-
Analysis: Observe the protonated molecule [M+H]⁺. The high-resolution measurement allows for the confident determination of the elemental formula using specialized software.
-
-
EI-GC/MS (for fragmentation):
-
Ionization Energy: 70 eV (standard).
-
Analysis: Observe the molecular ion [M]⁺• and the resulting fragmentation pattern.
-
Expertise in Interpretation:
The key to interpreting the mass spectrum of this specific molecule lies in recognizing its isotopic signature. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4][5] This results in a characteristic "M+2" peak for the molecular ion and any bromine-containing fragments, where two peaks of nearly equal intensity are separated by 2 m/z units. This is a definitive marker for the presence of a single bromine atom.
Expected Data Summary: Mass Spectrometry
| Ion Type | Expected m/z | Technique | Significance |
|---|---|---|---|
| [M+H]⁺ | 267.9583 / 269.9563 | ESI-TOF | Confirms molecular weight and allows for elemental formula calculation (C₈H₆BrF₃NO⁺). The dual peak confirms the presence of Bromine. |
| [M]⁺• | 266.9505 / 268.9485 | EI | Molecular ion. The isotopic pattern is a key confirmation point. |
| [M-H]⁺ | 265.9427 / 267.9407 | EI | Loss of a hydrogen radical. |
| [M-OH]⁺ | 249.9400 / 251.9380 | EI | Loss of the hydroxyl radical from the oxime. |
| [C₇H₄BrF₃]⁺ | 238.9449 / 240.9429 | EI | Loss of the CH=NOH group, leaving the aromatic ring cation. |
| [C₆H₄]⁺• | 77.0391 | EI | A common fragment for monosubstituted or disubstituted benzene rings, though less likely to be the base peak here.[6] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy provides rapid and unambiguous evidence for the presence of key functional groups by measuring the absorption of infrared radiation at specific vibrational frequencies.[7][8]
Experimental Protocol (ATR-FTIR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.
Expertise in Interpretation:
The IR spectrum should be analyzed systematically. A broad peak in the 3600-3200 cm⁻¹ region is characteristic of an O-H bond, likely from the oxime.[2] Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches (if any) would be just below.[9] The C=N stretch of the oxime is a key identifier, typically appearing around 1665 cm⁻¹.[2] Finally, strong absorptions related to the C-F bonds of the trifluoromethyl group are expected in the 1350-1100 cm⁻¹ region.
Expected Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
|---|---|---|
| ~3500-3200 | O-H stretch (oxime) | Broad, Medium |
| ~3100-3000 | Aromatic C-H stretch | Sharp, Medium-Weak |
| ~1665 | C=N stretch (oxime) | Medium |
| ~1600, 1475 | Aromatic C=C stretch | Medium-Strong |
| ~1320, 1170, 1130 | C-F stretch (CF₃ group) | Strong |
| ~950 | N-O stretch (oxime) | Medium |
| Below 800 | C-Br stretch | Medium-Strong |
The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can piece together the molecular skeleton and establish the connectivity between all atoms.
Overall NMR Workflow Diagram:
Caption: A logical workflow for NMR-based structure elucidation.
One-Dimensional (1D) NMR: The Atomic Census
Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is deliberate, as its ability to form hydrogen bonds slows the exchange of the oxime's -OH proton, making it more likely to be observed as a distinct peak.
-
¹H NMR: Acquire a standard proton spectrum. Integrate all peaks to determine the relative number of protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive and specific experiment for confirming the trifluoromethyl group.[10]
Expertise in Interpretation & Expected Data:
-
¹H NMR: We expect a total of 5 protons.
-
One singlet for the oxime's N-OH proton (likely downfield, e.g., ~11.5 ppm in DMSO-d₆).
-
One singlet for the imine proton (CH=N), typically around 8-8.5 ppm.
-
Three protons in the aromatic region (7.5-8.5 ppm). Their splitting pattern (e.g., two singlets and a third singlet, or complex multiplets) is crucial for determining the substitution pattern. Given the 1,3,5-style substitution, we expect three distinct signals, likely appearing as narrow multiplets or singlets.
-
-
¹³C NMR: We expect 8 distinct carbon signals.
-
The CF₃ carbon will appear as a quartet due to coupling with the three fluorine atoms.
-
The carbon attached to the bromine (C-Br) and the carbon attached to the CF₃ group will be significantly influenced by these substituents.
-
The imine carbon (C=N) will be in the 140-150 ppm range.
-
The remaining four aromatic carbons.
-
-
¹⁹F NMR: A single, sharp singlet is expected, confirming the presence of a magnetically equivalent set of three fluorine atoms in the CF₃ group.[11] Its chemical shift provides information about the electronic environment.[12]
Expected Data Summary: 1D NMR
| Experiment | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | ~11.5 | Singlet | N-H |
| ~8.4 | Singlet | CH =N | |
| ~8.2 | Singlet (or narrow t) | Aromatic H | |
| ~8.0 | Singlet (or narrow t) | Aromatic H | |
| ~7.8 | Singlet (or narrow t) | Aromatic H | |
| ¹³C NMR | ~148 | Singlet | C H=N |
| ~135-120 | Multiple Singlets | Aromatic C -H and C -Br | |
| ~131 | Quartet (J ≈ 30 Hz) | Aromatic C -CF₃ | |
| ~123 | Quartet (J ≈ 270 Hz) | -C F₃ |
| ¹⁹F NMR | ~ -63 | Singlet | -CF ₃ |
Two-Dimensional (2D) NMR: Assembling the Puzzle
While 1D NMR provides a list of parts, 2D NMR shows how they connect. Experiments like COSY, HSQC, and HMBC are indispensable for confirming the substitution pattern on the aromatic ring.
Experimental Protocols:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is the key experiment for piecing together the molecular framework.
Expertise in Interpretation:
-
COSY: In this specific molecule, we expect no correlations in the COSY spectrum, as all aromatic protons are likely separated by more than 3 bonds ("meta" to each other), leading to very small or non-existent coupling. This lack of correlation is itself a crucial piece of evidence for the 1,3,5-substitution pattern.
-
HSQC: This will definitively link each of the three aromatic proton signals to their corresponding aromatic carbon signals.
-
HMBC: This is where the structure is confirmed. Key expected correlations would be:
-
From the imine proton (CH=N) to the two adjacent aromatic carbons (C2 and C6, using standard numbering where C1 bears the oxime group).
-
From the aromatic protons to their neighboring carbons, confirming the overall substitution pattern. For example, the proton at C2 should show a correlation to C4 and C6.
-
HMBC Connectivity Diagram:
Caption: Expected 2- and 3-bond correlations from protons (red) to carbons (blue).
Final Confirmation: Stereochemistry and Solid-State Structure
The final piece of the puzzle is the geometry of the C=N double bond. While NMR can provide strong evidence (e.g., through NOE experiments or analysis of ¹³C shifts[13]), the gold standard for unambiguous stereochemical assignment is single-crystal X-ray diffraction.
Expertise and Rationale:
Growing a suitable single crystal can be challenging but provides an unparalleled level of detail, confirming not only the E/Z geometry but also the precise bond lengths, bond angles, and intermolecular interactions in the solid state.[14] The synonym "(1E)-3-bromo-5-(trifluoromethyl)benzaldehyde oxime" found in chemical databases suggests that the E-isomer is the thermodynamically more stable or commonly synthesized form.[15] In the E-isomer, the hydroxyl group and the aromatic ring are on opposite sides of the C=N double bond. This would be definitively confirmed by an X-ray structure.
Conclusion: A Self-Validating Structural Proof
The structural elucidation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is achieved through a multi-faceted yet logically sequential analytical approach. Each experiment provides a piece of the puzzle, and critically, the data from each technique must be consistent with the others. The isotopic pattern in the MS validates the presence of bromine indicated by the NMR and IR. The proton and carbon counts from NMR must match the molecular formula derived from high-resolution MS. The functional groups identified by IR must be consistent with the chemical environments observed in NMR. This cross-validation is the hallmark of a rigorous and trustworthy structural proof, culminating in the complete and unambiguous assignment of the molecule.
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3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
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NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. [Link]
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Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. National Institutes of Health. [Link]
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]
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- 6. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Date: January 25, 2026
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a key building block in medicinal chemistry and drug discovery. The document details its molecular characteristics, a robust synthesis protocol, and an in-depth analysis of its physicochemical properties, including spectroscopic data. Furthermore, this guide explores the rationale behind its utilization in drug design, focusing on the synergistic effects of the bromo, trifluoromethyl, and oxime functionalities. Experimental protocols and data are presented to offer actionable insights for researchers in the field.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine and fluorinated groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic potential of a molecule. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a highly sought-after substituent for modulating a drug candidate's pharmacokinetic and pharmacodynamic profile. 3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges as a valuable intermediate, strategically functionalized for further chemical elaboration in the synthesis of novel therapeutic agents. The presence of the bromine atom provides a handle for cross-coupling reactions, while the oxime moiety offers versatile reactivity and potential for biological interactions.
Molecular and Physicochemical Profile
A thorough understanding of the fundamental properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is critical for its effective application in synthetic chemistry and drug development.
Core Molecular Attributes
The key molecular identifiers and properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO | [1] |
| Molecular Weight | 268.03 g/mol | [1] |
| CAS Number | 876132-77-3 | [1] |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, DMSO, and ethyl acetate. | General Knowledge |
Spectroscopic Characterization (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic and oxime protons.
-
Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.5-8.5 ppm), likely appearing as singlets or narrow multiplets due to the substitution pattern.
-
Oxime Proton (=N-OH): A characteristic singlet in the downfield region (δ 8.0-11.0 ppm), the exact chemical shift being dependent on the solvent and concentration.
-
Aldehyde Proton (CH=N): A singlet typically observed between δ 8.0 and 8.5 ppm.
Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows signals at δ 8.18 (s, 1H), 8.00 (s, 1H), and 7.80-7.50 (m, 4H) in CDCl₃.[3]
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
-
Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 120-140 ppm. The carbons attached to the bromine and trifluoromethyl groups will have characteristic chemical shifts.
-
Trifluoromethyl Carbon (-CF₃): A quartet centered around δ 120-130 ppm due to coupling with the three fluorine atoms.
-
Oxime Carbon (C=N): A signal in the range of δ 145-155 ppm.
Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows signals at δ 149.2, 127.4, and 125.9 ppm in CDCl₃.[3]
The IR spectrum will confirm the presence of key functional groups.
-
O-H Stretch (Oxime): A broad band in the region of 3100-3500 cm⁻¹.
-
C=N Stretch (Oxime): A sharp absorption band around 1620-1680 cm⁻¹.
-
C-F Stretch (Trifluoromethyl): Strong, characteristic absorptions in the range of 1000-1400 cm⁻¹.
-
C-Br Stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.
Reference data for (E)-4-(trifluoromethyl)benzaldehyde oxime shows characteristic peaks at 3355, 1618, 1325, 1168, 1128, and 1067 cm⁻¹.[3]
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern of bromine.
-
Molecular Ion Peak [M]⁺: Expected at m/z 267 and 269 with an approximate 1:1 ratio, characteristic of the presence of one bromine atom.
-
Fragmentation: Common fragmentation patterns may include the loss of -OH, -NO, and the trifluoromethyl group.
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Validated Protocol
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is typically achieved through the condensation of the corresponding aldehyde with hydroxylamine. The following protocol is a robust and reproducible method for its preparation in a laboratory setting.
Reaction Scheme
Caption: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime.
Experimental Protocol
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or other suitable base
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for higher temperatures)
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in a minimal amount of ethanol.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Reaction: Slowly add the hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours at room temperature. Gentle heating (40-50 °C) can be applied to expedite the reaction if necessary.
-
Isolation of Product: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the oxime. If precipitation does not occur, slowly add cold deionized water to the mixture until a solid forms.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified 3-Bromo-5-trifluoromethylbenzaldehyde oxime under vacuum to a constant weight.
Self-Validation: The purity of the synthesized product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR). The obtained data should be consistent with the expected values for the target compound.
Reactivity and Stability: A Chemist's Perspective
The chemical behavior of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is dictated by the interplay of its three key functional components.
The Trifluoromethyl Group: An Electronic Sink
The -CF₃ group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This has several important consequences for the reactivity of the aromatic ring:
-
Deactivation of the Ring: The benzene ring is deactivated towards electrophilic aromatic substitution.[5]
-
Meta-Directing Influence: Any further electrophilic substitution will be directed to the meta position relative to the trifluoromethyl group.[5]
-
Enhanced Stability: The C-F bonds are exceptionally strong, rendering the trifluoromethyl group highly stable under a wide range of reaction conditions.[6][7]
The Oxime Moiety: A Versatile Functional Group
The oxime functionality is a valuable synthetic handle and can participate in a variety of transformations.
-
Isomerism: Benzaldehyde oximes can exist as (E) and (Z) isomers. The (Z)-isomer is generally more stable.[8][9]
-
Hydrolytic Stability: Oximes are generally more stable to hydrolysis than imines, particularly at neutral pH.[10][11] However, they can be hydrolyzed back to the corresponding aldehyde under acidic conditions.[9]
-
Reactivity: The oxime can be reduced to the corresponding amine, oxidized to a nitro compound, or undergo rearrangement reactions like the Beckmann rearrangement.[9]
The Bromo Substituent: A Gateway to Complexity
The bromine atom on the aromatic ring is a key feature for synthetic diversification. It serves as an excellent leaving group in various cross-coupling reactions, such as:
-
Suzuki Coupling
-
Heck Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
These reactions allow for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for drug screening.
Applications in Drug Development: A Strategic Approach
The unique combination of a trifluoromethyl group, a bromine atom, and an oxime functionality makes 3-Bromo-5-trifluoromethylbenzaldehyde oxime a highly attractive starting material for the synthesis of novel drug candidates.
Rationale for Use in Medicinal Chemistry
-
Modulation of Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Metabolic Stability: The strong C-F bonds of the trifluoromethyl group are resistant to metabolic degradation by cytochrome P450 enzymes, leading to an increased in vivo half-life of the drug.
-
Enhanced Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Bioisosteric Replacement: The -CF₃ group can act as a bioisostere for other groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a molecule.
-
Diverse Biological Activities of Oximes: The oxime moiety itself is present in a number of FDA-approved drugs and is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[8][12] Substituted benzaldehyde oximes have been investigated as tyrosinase inhibitors.[13]
Synthetic Workflow in Drug Discovery
The following diagram illustrates a typical workflow for utilizing 3-Bromo-5-trifluoromethylbenzaldehyde oxime in a drug discovery program.
Caption: Drug discovery workflow utilizing the target compound.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically designed chemical entity that holds significant promise for the discovery and development of new pharmaceuticals. Its unique combination of a metabolically robust and lipophilic trifluoromethyl group, a versatile oxime functionality, and a synthetically accessible bromine handle provides medicinal chemists with a powerful platform for the creation of diverse and potent bioactive molecules. The in-depth technical information and protocols provided in this guide are intended to empower researchers to fully leverage the potential of this valuable building block in their drug discovery endeavors.
References
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Royal Society of Chemistry. Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. [Link][3]
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National Center for Biotechnology Information. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][8]
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PubMed. Hydroxy- or methoxy-substituted benzaldoximes and benzaldehyde-O-alkyloximes as tyrosinase inhibitors. [Link][13]
-
YouTube. Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). [Link][4]
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ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link][10]
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American Chemical Society. Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. [Link][6]
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Wikipedia. Trifluoromethylation. [Link]
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Semantic Scholar. Hydrolytic stability of hydrazones and oximes. [Link]
-
Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. [Link]
-
ResearchGate. Quantification of Pentafluorobenzyl Oxime Derivatives of Long Chain Aldehydes by GC–MS Analysis. [Link]
-
MDPI. FDA-Approved Oximes and Their Significance in Medicinal Chemistry. [Link][12]
-
Royal Society of Chemistry. Oxime metathesis: tuneable and versatile chemistry for dynamic networks. [Link][11]
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RIFM. RIFM fragrance ingredient safety assessment, tridecanal, CAS registry number 10486-19-8. [Link]
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National Center for Biotechnology Information. Protolytic defluorination of trifluoromethyl-substituted arenes. [Link][7]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
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Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
PubMed. Quantification of pentafluorobenzyl oxime derivatives of long chain aldehydes by GC-MS analysis. [Link]
-
Homework.Study.com. Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... [Link][5]
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Alex Kentsis. Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. [Link]
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ResearchGate. Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. [Link]
-
PubMed. Study on the stability of the oxime HI 6 in aqueous solution. [Link]
-
Alchem Pharmtech. CAS 876132-77-3 | 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime. [Link]
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ResearchGate. LC-MS-MS analysis of brodifacoum isomers in rat tissue. [Link]
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CDC Stacks. Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. [Link]
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Spectroscopic Characterization of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Technical Guide
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular structure of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is presented below. The presence of magnetically active nuclei (¹H, ¹³C, ¹⁹F), various functional groups (C=N, O-H, C-Br, C-F), and a distinct isotopic pattern for bromine makes it an excellent candidate for a multi-technique spectroscopic analysis.
Molecular Structure of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Caption: 2D structure of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Bromo-5-trifluoromethylbenzaldehyde oxime, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.0 - 9.0 | Singlet (broad) | 1H | N-OH | The hydroxyl proton of the oxime is acidic and its chemical shift is concentration and solvent dependent. It often appears as a broad singlet. |
| ~8.15 | Singlet | 1H | H -C=N | The proton attached to the oxime carbon is deshielded by the electronegative nitrogen and the aromatic ring, appearing as a singlet. |
| ~7.80 | Singlet | 1H | Ar-H | Aromatic proton ortho to both the bromo and trifluoromethyl groups. |
| ~7.70 | Singlet | 1H | Ar-H | Aromatic proton ortho to the oxime group and meta to the trifluoromethyl group. |
| ~7.60 | Singlet | 1H | Ar-H | Aromatic proton ortho to the oxime group and meta to the bromo group. |
Note: The aromatic region may show complex splitting patterns due to long-range couplings, but a first-order analysis would predict three distinct singlets or narrow multiplets.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of 3-Bromo-5-trifluoromethylbenzaldehyde oxime in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is typically sufficient.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 | C =N | The oxime carbon is significantly deshielded. |
| ~135 | Ar-C -C=N | The aromatic carbon attached to the oxime group. |
| ~132 | Ar-C -Br | The aromatic carbon bearing the bromine atom. |
| ~130 | Ar-C -CF₃ | The aromatic carbon attached to the trifluoromethyl group, likely showing a quartet due to C-F coupling. |
| ~128 | Ar-C H | Aromatic methine carbon. |
| ~125 | Ar-C H | Aromatic methine carbon. |
| ~123 | Ar-C H | Aromatic methine carbon. |
| ~124 (quartet) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to one-bond C-F coupling. |
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Use a spectrometer with a broadband probe.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500 - 3100 | Broad, Medium | O-H stretch (oxime) |
| ~3050 | Weak | C-H stretch (aromatic) |
| ~1640 | Medium | C=N stretch (oxime) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (aromatic ring) |
| 1350 - 1100 | Strong | C-F stretch (trifluoromethyl group) |
| ~1050 | Medium | C-Br stretch |
| ~950 | Medium | N-O stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect a background spectrum of the empty ATR crystal, then collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₈H₅BrF₃NO). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope and one for the ⁸¹Br isotope.
-
M⁺ (for ⁷⁹Br): m/z = 266.95
-
M⁺ (for ⁸¹Br): m/z = 268.95
-
-
Key Fragmentation Pathways: Fragmentation will likely involve the loss of small, stable molecules or radicals.
Hypothetical Fragmentation Pathway
Caption: A plausible ESI-MS fragmentation pathway for the molecule.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrument Setup: Use an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire data in both positive and negative ion modes to determine the best ionization conditions.
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, employing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is essential for its unambiguous identification and characterization. This guide provides a detailed prediction of the expected spectral data and standardized protocols for their acquisition. While the data presented herein is based on established spectroscopic principles, it is crucial for researchers to obtain and interpret experimental data for this specific compound to ensure the integrity of their scientific work. The unique combination of spectroscopic signatures arising from the bromo and trifluoromethyl substituents provides a rich dataset for structural confirmation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Sources
An In-Depth Technical Guide to the Solubility of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a compound of significant interest in medicinal chemistry and drug development. In the absence of extensive published quantitative solubility data, this document offers a predictive assessment based on the molecule's structural attributes and the known solubility of analogous compounds. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis, purification, and subsequent solubility determination of the title compound, empowering researchers to generate precise data tailored to their specific applications.
Introduction: The Significance of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime in Modern Drug Discovery
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a halogenated and trifluoromethyl-substituted aromatic oxime. Such compounds are of considerable interest in contemporary drug discovery and agrochemical research. The presence of a bromine atom and a trifluoromethyl group on the phenyl ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The oxime functional group itself is a versatile pharmacophore and a key intermediate in the synthesis of more complex heterocyclic systems.
A thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective utilization in a research and development setting. Solubility dictates the choice of solvents for chemical reactions, purification processes such as crystallization, and formulation studies. This guide aims to provide both a theoretical framework for understanding its solubility and the practical tools for its experimental determination.
Core Molecular Properties
The foundational physicochemical properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO | [1] |
| Molecular Weight | 268.03 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | [2][3] |
| CAS Number | 876132-77-3 | [1] |
Theoretical Underpinnings of Solubility: A Predictive Analysis
The principle of "like dissolves like" is the cornerstone of solubility prediction. This axiom posits that a solute will dissolve most readily in a solvent that has a similar polarity. The polarity of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a composite of the contributions from its constituent functional groups.
-
Aromatic Ring: The benzene ring is inherently nonpolar.
-
Bromo and Trifluoromethyl Groups: The bromine atom and the highly electronegative trifluoromethyl group increase the lipophilicity and nonpolar character of the aromatic ring.
-
Oxime Group (-CH=NOH): The hydroxyl group of the oxime is capable of hydrogen bonding, introducing a polar characteristic to the molecule.
The interplay between the large, nonpolar, substituted aromatic portion and the smaller, polar oxime group suggests that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will exhibit limited solubility in highly polar protic solvents like water, but will be readily soluble in a range of common organic solvents.
To substantiate this prediction, we can examine the solubility of structurally related compounds:
| Compound | Structure | Relevant Functional Groups | Reported Solubility | Source(s) |
| Benzaldehyde Oxime | C₆H₅CH=NOH | Aromatic Ring, Oxime | Readily soluble in ethanol and ether. | [4] |
| Bromobenzene | C₆H₅Br | Aromatic Ring, Bromo Group | Soluble in most organic solvents. | |
| Trifluoromethylbenzene | C₆H₅CF₃ | Aromatic Ring, Trifluoromethyl Group | Soluble in ethanol, ether, acetone, benzene, and carbon tetrachloride. | [5] |
The combined evidence from these analogues strongly supports the prediction that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will be soluble in common organic solvents such as alcohols (methanol, ethanol), ethers (diethyl ether, tetrahydrofuran), halogenated hydrocarbons (dichloromethane, chloroform), and polar aprotic solvents (acetone, ethyl acetate).
Experimental Protocols for Synthesis, Purification, and Solubility Determination
As a Senior Application Scientist, it is understood that theoretical predictions are a starting point, and empirical data is the gold standard. The following section provides robust, step-by-step protocols to enable researchers to synthesize, purify, and quantitatively determine the solubility of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
The most direct and reliable method for the synthesis of an oxime is the condensation of the corresponding aldehyde with hydroxylamine.[6] 3-Bromo-5-(trifluoromethyl)benzaldehyde is a commercially available starting material.[7][8]
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Mortar and pestle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a mortar, combine 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 equivalent), hydroxylamine hydrochloride (1.0 equivalent), and anhydrous sodium carbonate (1.5 equivalents).[2]
-
Grinding: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes. The reaction is often rapid and can be monitored by Thin Layer Chromatography (TLC).[2][3]
-
Work-up: After completion of the reaction, add deionized water to the mortar and triturate the solid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate.
-
Washing: Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Purification by Recrystallization
Oximes are typically crystalline solids and can be effectively purified by recrystallization.[2][3]
Materials:
-
Crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
A suitable solvent system (e.g., ethanol/water, toluene, or hexanes/ethyl acetate)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization by testing the solubility of small amounts of the crude product in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude oxime in a minimal amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Determination of Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
Purified 3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
A selection of organic solvents of interest
-
Scintillation vials or other sealable containers
-
An orbital shaker or rotator
-
A constant temperature bath or incubator
-
Analytical balance
-
A suitable analytical technique for quantification (e.g., HPLC, UV-Vis spectroscopy)
Procedure:
-
Preparation of Saturated Solutions: Add an excess of the purified oxime to a known volume of each solvent in a series of vials. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a known volume of a suitable solvent.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of the dissolved oxime.
-
Calculation: Calculate the solubility in units of mg/mL or mol/L.
Concluding Remarks for the Research Professional
While direct, quantitative solubility data for 3-Bromo-5-trifluoromethylbenzaldehyde oxime is not prevalent in the current literature, a robust predictive framework based on its chemical structure and the properties of analogous compounds has been established. This guide strongly indicates that the compound will be soluble in a wide array of common organic solvents, a critical piece of information for its application in synthetic and medicinal chemistry.
The provided experimental protocols are designed to be both comprehensive and self-validating, empowering researchers to generate the precise solubility data required for their specific projects. By following these detailed procedures for synthesis, purification, and solubility determination, drug development professionals can confidently integrate 3-Bromo-5-trifluoromethylbenzaldehyde oxime into their research workflows, accelerating the discovery of novel therapeutics and other advanced materials.
References
- Google Patents. (n.d.). US20020123650A1 - Process for preparation of oximes and resulting products.
- Google Patents. (n.d.). CN109761914B - Method for preparing 5-trifluoromethyl uracil.
- Google Patents. (n.d.). US3429920A - Preparation of oxime.
-
Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Retrieved from [Link]
- Thieme. (n.d.). Product Class 15: Oximes. Science of Synthesis.
- Li, J. T., et al. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry, 17(3), 2237-2239.
- Boruah, M., & D'Andrea, L. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Arkivoc, 2012(6), 193-200.
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
BYJU'S. (n.d.). Oximes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Retrieved from [Link]
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Safeguarding Stability: A Technical Guide to the Storage and Handling of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
For Immediate Release
This in-depth technical guide provides essential information for researchers, scientists, and drug development professionals on the stability and optimal storage conditions for 3-Bromo-5-trifluoromethylbenzaldehyde oxime. Ensuring the integrity of this compound is critical for reproducible experimental results and the development of robust pharmaceutical intermediates.
Executive Summary
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a specialized organic compound with applications in medicinal chemistry and pharmaceutical research.[1] Its stability is paramount for its effective use. This guide outlines the key factors influencing its stability, provides detailed storage protocols, and discusses potential degradation pathways. By adhering to these guidelines, researchers can minimize compound degradation, ensuring the quality and reliability of their work.
Chemical and Physical Properties
Understanding the fundamental properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is the first step in establishing appropriate storage and handling procedures.
| Property | Value | Source |
| Molecular Formula | C8H5BrF3NO | [2] |
| Molecular Weight | 268.03 g/mol | [2] |
| Appearance | Powder or liquid | [1] |
| Purity | Typically ≥95-98% | [2][3] |
| CAS Number | 876132-77-3 | [1] |
Factors Influencing Stability and Potential Degradation Pathways
While specific stability studies on 3-Bromo-5-trifluoromethylbenzaldehyde oxime are not extensively published, an analysis of its structure and data from related compounds allows for the identification of potential stability risks.
Oxidative Degradation
A primary concern for aldehydes and their derivatives is oxidation. The aldehyde group is susceptible to oxidation to a carboxylic acid. While the oxime functionality offers some protection, the potential for slow oxidation, particularly in the presence of air and light, should not be disregarded. A related compound, 3-(trifluoromethyl)benzaldehyde, is known to undergo autoxidation to 3-(trifluoromethyl)benzoic acid. This suggests a plausible degradation pathway for the oxime under suboptimal storage.
Hydrolytic Instability
The oxime functional group can be susceptible to hydrolysis, reverting to the corresponding aldehyde and hydroxylamine, particularly under acidic or basic conditions. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts.
Photostability
Many aromatic compounds exhibit sensitivity to light. Prolonged exposure to UV or visible light can provide the energy to initiate degradation reactions, including oxidation and rearrangement.
Thermal Stress
Elevated temperatures can accelerate the rates of all chemical degradation processes. For long-term storage, maintaining a cool environment is crucial to preserving the compound's integrity. Some suppliers indicate a shelf life of 1095 days, which is likely under ideal storage conditions.[3]
Potential Degradation Pathway of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Caption: Plausible degradation pathways for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Recommended Storage and Handling Protocols
To ensure the long-term stability of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, the following storage and handling procedures are recommended. These are based on general best practices for structurally related and potentially sensitive chemical compounds.
General Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature for short-term storage. For long-term storage, refrigeration (2-8 °C) is advisable. Some sources suggest storage of related compounds at -20°C or even -80°C for solutions.[4] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5][6] | Minimizes the risk of oxidative degradation. Safety data sheets for similar compounds indicate they can be air-sensitive.[5][6] |
| Light | Store in a light-resistant container (e.g., amber vial). | Protects the compound from photolytic degradation. |
| Container | Keep in a tightly sealed container.[7][8] | Prevents exposure to moisture and atmospheric oxygen. |
| Location | Store in a dry, cool, and well-ventilated area.[5][7][8] | General best practice for chemical storage to prevent accidental exposure and degradation from environmental factors. |
Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][7]
-
Dispensing: When dispensing, minimize the time the container is open to the atmosphere. If stored under an inert atmosphere, use appropriate techniques to maintain this environment.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Regularly assessing the purity of the compound is a self-validating measure to ensure its integrity over time.
Objective: To determine the purity of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and detect the presence of potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime sample
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water. A typical starting point could be 50:50 acetonitrile:water, with a gradient to 95:5 acetonitrile:water over 15 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
HPLC Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound)
-
Column Temperature: 30 °C
-
-
Analysis: Inject the prepared sample and record the chromatogram.
-
Data Interpretation: The purity can be calculated based on the area percentage of the main peak. The appearance of new peaks over time can indicate degradation.
Workflow for Stability Assessment
Caption: A logical workflow for ensuring the ongoing stability of the compound.
Conclusion
The stability of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is critical for its successful application in research and development. By implementing the recommended storage and handling protocols, researchers can mitigate the risks of oxidative, hydrolytic, and photolytic degradation. Adherence to these guidelines, coupled with periodic purity assessments, will ensure the integrity of this valuable chemical intermediate.
References
-
Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet: 3-Bromo Benzaldehyde 97%. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
MDPI. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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- 3. labsolu.ca [labsolu.ca]
- 4. medchemexpress.com [medchemexpress.com]
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- 8. oxfordlabchem.com [oxfordlabchem.com]
An In-depth Technical Guide to 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Sourcing, Synthesis, and Application
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in 3-Bromo-5-trifluoromethylbenzaldehyde oxime. We will delve into its commercial availability, synthesis, characterization, and critical role as a building block in modern pharmaceutical research, grounded in established scientific principles and field-proven insights.
Introduction: The Strategic Value of a Fluorinated Building Block
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a specialized chemical intermediate of significant interest in drug discovery. Its value lies in the unique combination of three key structural features: a bromine atom, a trifluoromethyl (-CF3) group, and an oxime functional group, all strategically positioned on a benzene ring.
-
The Trifluoromethyl Group: The -CF3 moiety is a cornerstone of modern medicinal chemistry.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2]
-
The Bromo Group: The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for the construction of more complex molecular architectures.
-
The Oxime Functionality: The oxime group is not merely a derivative of the parent aldehyde; it acts as a stable, nucleophilic moiety and a key pharmacophoric element in its own right, capable of forming crucial hydrogen bonds with biological targets. It also serves as a precursor for other functional groups like nitriles or amides.
This combination makes the title compound a "privileged scaffold"—a molecular framework that is recurrently found in successful drug molecules.
Physicochemical Properties and Identifiers
A clear understanding of the fundamental properties of a chemical is paramount before its inclusion in any research workflow.
| Property | Value |
| CAS Number | 876132-77-3[3][4] |
| Molecular Formula | C₈H₅BrF₃NO[5] |
| Molecular Weight | 268.03 g/mol [5][6] |
| InChI Key | IHTCFZSIRFGSFD-YIXHJXPBSA-N[5] |
| Appearance | Typically a powder or liquid[3] |
| Purity | Commonly available at ≥95% or ≥98% purity[4][5][6] |
| Parent Aldehyde CAS | 477535-41-4[7] |
Commercial Sourcing and Availability
Procuring high-quality starting materials is a critical, non-negotiable step in research and development. Several reputable chemical suppliers offer 3-Bromo-5-trifluoromethylbenzaldehyde oxime, often for research and development purposes only.[3][5] When selecting a supplier, researchers should prioritize providers who offer comprehensive analytical data (e.g., NMR, HPLC, MS) to validate the identity and purity of the compound.[3]
| Supplier | Example Product Number | Purity | Notes |
| Amadis Chemical | AC-11993 | 97% | Provides detailed product information and analytical data upon request.[3] |
| CymitQuimica | IN-DA004LQQ | 95% | Distributes products from various brands, intended for laboratory use.[5] |
| Alchem Pharmtech | Z-64040 | 95% | Offers various pack sizes, from 1G to 100G.[4] |
| BLDpharm | - | - | A major supplier of research chemicals with a broad catalog.[8] |
Note: Availability and product codes are subject to change. Always verify with the supplier directly.
Synthesis and Characterization: A Self-Validating Protocol
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a straightforward and reliable oximation reaction, starting from its parent aldehyde. The causality behind this choice is the high reactivity of the aldehyde's carbonyl group toward nucleophilic attack by hydroxylamine.
Protocol 1: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
This protocol is a standard, robust method for the preparation of oximes from aldehydes.[9]
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (CH₃COONa) or Pyridine (1.5 eq)
-
Ethanol (or a similar protic solvent)
-
Water
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde in ethanol.
-
Reagent Preparation: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The sodium acetate acts as a base to liberate free hydroxylamine from its hydrochloride salt.
-
Reaction: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been completely consumed.
-
Workup - Quenching and Extraction: Once the reaction is complete, reduce the volume of ethanol using a rotary evaporator. Add deionized water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate (perform 3 extractions for maximum yield).
-
Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography on silica gel if required to achieve high purity.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Characterization
The structural integrity of the synthesized oxime must be validated. This is typically achieved through a combination of spectroscopic methods. While specific spectra should be obtained for each batch, the expected characterizations include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and integration of aromatic and oxime protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule, including the C=N of the oxime.
-
MS (Mass Spectrometry): To confirm the molecular weight of the compound.[10][11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify key functional groups, such as the O-H stretch of the oxime and the absence of the aldehyde C=O stretch.
Applications in Medicinal Chemistry and Drug Discovery
The true utility of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is realized in its application as a versatile intermediate. Derivatives of trifluoromethyl-benzaldehydes have shown potential antitumor effects.[12]
The Role of the Scaffold in Lead Generation
This compound serves as an excellent starting point for generating a library of diverse molecules for high-throughput screening. The bromine atom allows for diversification at one position, while the oxime can be further derivatized or used as a key interacting group.
Caption: Role of the scaffold in a typical drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for the oxime should always be consulted, the hazards can be inferred from the parent aldehyde and general chemical safety principles. The precursor, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[14]
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is more than just a chemical; it is a strategic tool for the modern medicinal chemist. Its carefully arranged functional groups provide a robust platform for the synthesis of novel compounds with enhanced pharmacological properties. By understanding its commercial sources, mastering its synthesis, and appreciating its potential applications, researchers can effectively leverage this building block to accelerate the discovery of next-generation therapeutics.
References
- Sigma-Aldrich. (2024). Safety Data Sheet.
- Airgas. (n.d.). Safety Data Sheet.
- Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 3-bromo benzaldehyde 97%.
- Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde.
- PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- CymitQuimica. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime.
- Amadis Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime CAS NO.876132-77-3.
- Alchem Pharmtech. (n.d.). CAS 876132-77-3 | 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime.
- BLDpharm. (n.d.). Reliable research chemicals supplier.
- BenchChem. (n.d.). A Technical Guide to the Applications of 3-(Trifluoromethyl)benzaldehyde in Medicinal Chemistry.
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
- MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ResearchGate. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection.
- MedchemExpress. (n.d.). 3-(Trifluoromethyl)benzaldehyde | Intermediate.
- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethyl)benzaldehyde (C8H4BrF3O).
- A2Z Chemical. (n.d.). 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
- PubChemLite. (n.d.). 3-bromo-5-(trifluoromethoxy)benzaldehyde (C8H4BrF3O2).
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Navigating the Synthesis and Handling of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a halogenated and trifluoromethylated aromatic compound with potential applications as a building block in medicinal chemistry and drug development. The presence of the bromine and trifluoromethyl substituents on the benzaldehyde oxime core imparts unique electronic properties that can influence molecular interactions and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1] However, these same structural features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling and successful experimental outcomes.
This technical guide provides a comprehensive overview of the safety considerations, handling protocols, and synthetic methodology for 3-Bromo-5-trifluoromethylbenzaldehyde oxime. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data on the compound, its precursors, and structurally related molecules to offer a deeper understanding of the causality behind the recommended procedures.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-Bromo-5-trifluoromethylbenzaldehyde oxime | CymitQuimica[2] |
| Synonyms | (1E)-3-bromo-5-(trifluoromethyl)benzaldehyde oxime, N-{[3-bromo-5-(trifluoromethyl)phenyl]methylidene}hydroxylamine | CymitQuimica[2] |
| CAS Number | 876132-77-3 | CymitQuimica[2] |
| Molecular Formula | C₈H₅BrF₃NO | CymitQuimica[2] |
| Molecular Weight | 268.03 g/mol | CymitQuimica[2] |
| Appearance | Powder or liquid | Amadis Chemical[3] |
| Purity | Typically ≥95% | CymitQuimica[2], Alchem Pharmtech[4] |
Hazard Identification and Toxicological Profile
While specific toxicological studies on 3-Bromo-5-trifluoromethylbenzaldehyde oxime are not publicly available, a hazard assessment can be constructed by examining the known risks associated with its precursor, 3-Bromo-5-(trifluoromethyl)benzaldehyde, and the general toxicological profiles of brominated and trifluoromethylated aromatic compounds.
The Global Harmonized System (GHS) classification for the precursor aldehyde indicates that it is a skin and eye irritant and may cause respiratory irritation.[5] It is reasonable to extrapolate these hazards to the oxime derivative. Supplier information for the oxime itself suggests it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.
GHS Hazard Classification (Inferred)
| Hazard Class | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
Toxicological Rationale:
The irritant properties of this compound can be attributed to the reactivity of the oxime functional group and the overall electrophilic nature of the aromatic ring, which is enhanced by the electron-withdrawing trifluoromethyl and bromo substituents.[6] Upon inhalation, the compound can irritate the mucous membranes of the respiratory tract. Skin and eye contact can lead to local inflammation and discomfort. Ingestion may cause gastrointestinal irritation.[7]
The long-term toxicological effects of 3-Bromo-5-trifluoromethylbenzaldehyde oxime have not been determined. However, studies on other brominated aromatic compounds have raised concerns about their potential to act as endocrine disruptors and to bioaccumulate.[8] The trifluoromethyl group generally increases the lipophilicity and metabolic stability of a molecule, which could potentially lead to prolonged retention in the body.[1] Therefore, chronic exposure should be minimized.
Safe Handling and Storage Protocols
A rigorous approach to safe handling is paramount when working with any research chemical, particularly one with a limited toxicological profile. The following protocols are based on best practices for handling irritant and potentially harmful compounds.
Engineering Controls:
-
Ventilation: All manipulations of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[9]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the laboratory where this compound is handled.[9]
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling 3-Bromo-5-trifluoromethylbenzaldehyde oxime:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations where there is a risk of splashing.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected for integrity before use and changed immediately if contaminated.
-
Skin and Body Protection: A laboratory coat should be worn. For larger quantities or in the event of a potential for significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If work cannot be conducted in a fume hood, a properly fitted respirator with an appropriate cartridge for organic vapors should be used.
Handling Procedures:
-
Avoid the generation of dusts or aerosols.
-
Wash hands thoroughly after handling.
-
Ensure containers are tightly closed when not in use.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1][10]
Experimental Protocols
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime typically proceeds via the reaction of its corresponding aldehyde with hydroxylamine. The following is a representative protocol adapted from the synthesis of similar oximes.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of the target oxime.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 3-Bromo-5-(trifluoromethyl)benzaldehyde in ethanol in a round-bottom flask.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a mixture of ethanol and water.
-
Add the hydroxylamine hydrochloride solution to the aldehyde solution dropwise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime product.
-
The crude product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality of Experimental Choices:
-
Base: The base (e.g., sodium acetate) is used to neutralize the HCl released from the hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile.
-
Solvent: A mixture of ethanol and water is often used to ensure the solubility of both the organic aldehyde and the inorganic hydroxylamine salt.
-
Precipitation: The oxime product is generally less soluble in water than the starting materials and byproducts, allowing for its isolation by precipitation.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate: Immediately evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand). For larger spills, dike the area to prevent spreading.
-
Collection: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Personal Protection: Do not attempt to clean up a spill without the appropriate PPE.
Firefighting Measures
Halogenated aromatic compounds can produce toxic and corrosive gases upon combustion, including hydrogen bromide, hydrogen fluoride, and oxides of nitrogen.
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Specific Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
Disposal Considerations
Waste material should be disposed of in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a valuable research chemical with potential applications in drug discovery. A thorough understanding of its potential hazards and the implementation of rigorous safety protocols are essential for its safe handling and use in the laboratory. This guide provides a framework for researchers to work with this compound responsibly, emphasizing the importance of engineering controls, appropriate personal protective equipment, and careful experimental planning. As with any compound with limited toxicological data, a cautious and informed approach is the best practice for ensuring laboratory safety.
References
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
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Fent, K. W., Alexander, B., & Roberts, J. (n.d.). Management of Firefighters' Chemical & Cardiovascular Exposure Risks on the Fireground. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Retrieved from [Link]
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PubMed. (2007). The prediction of environmental fate for trifluoromethyl sulfur pentafluoride (SF5CF3), a potent greenhouse gas. Retrieved from [Link]
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Cosmetic Ingredient Review. (2023). Safety Assessment of Benzaldehyde as Used in Cosmetics. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - syn-Benzaldehyde oxime. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Firefighter Exposure to Polycyclic Aromatic Hydrocarbons and Benzene During Fire Fighting Using Measurement of Biological Indicators. Retrieved from [Link]
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Ozone Secretariat. (n.d.). SOURCES, FATES, TOXICITY, AND RISKS OF TRIFLUOROACETIC ACID AND ITS SALTS: RELEVANCE TO SUBSTANCES REGULATED UNDER THE MONTREAL. Retrieved from [Link]
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Fire Engineering. (2019). Firefighters' Absorption of PAHs and VOCs During Controlled Residential Fires by Job Assignment and Fire Attack Tactic. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Exposure of Firefighters to Particulates and Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from [Link]
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CDC. (n.d.). Immediately Dangerous to Life or Health (IDLH) Value Profile Bromine Trifluoride. Retrieved from [Link]
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Environmental Science: Processes & Impacts. (n.d.). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]
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YouTube. (2024). Firefighter Occupational Exposures to Combustion-derived Toxicants of Concern. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). benzaldehyde. Retrieved from [Link]
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ScienceDirect. (2023). RIFM fragrance ingredient safety assessment, isopropoxy ethyl salicylate, CAS Registry Number 79915-74-5. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Near-Quantitative Formation of Imines in Water with Allosteric Control. Retrieved from [Link]
-
MDPI. (n.d.). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF 6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Retrieved from [Link]
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Cosmeservice. (2023). EU to set labelling requirements for 56 additional fragrance allergens. Retrieved from [Link]
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Duke Safety. (n.d.). Safe Handling of Hazardous Drugs. Retrieved from [Link]
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International Letters of Chemistry, Physics and Astronomy. (2013). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2- Fluorobenzaldehydeoxime. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Examples of Incompatible Chemicals. Retrieved from [Link]
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ResearchGate. (n.d.). Comparative reprotoxicity of three oximes. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Bi(OTf)3-Catalyzed Three-Component Synthesis of α-Amino Acid Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime in Modern Organic Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the synthetic utility of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a versatile and highly functionalized building block in contemporary organic synthesis. The unique electronic properties conferred by the trifluoromethyl and bromo substituents render this molecule a valuable precursor for a diverse array of complex molecular architectures, particularly in the realms of medicinal chemistry and agrochemical development. This document elucidates the core chemical principles and provides detailed, field-proven protocols for the synthesis and application of this compound in key synthetic transformations, including the preparation of nitrogen-containing heterocycles and derivatization via cross-coupling reactions.
Introduction: A Molecule of Strategic Importance
3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges as a cornerstone intermediate for synthetic chemists aiming to incorporate the prized 3-bromo-5-(trifluoromethyl)phenyl moiety into target molecules. The trifluoromethyl group is a well-established bioisostere that can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Simultaneously, the bromo substituent serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling extensive diversification of the molecular scaffold. The oxime functionality itself is not merely a derivative of the aldehyde but a reactive intermediate with its own rich chemistry, participating in cycloaddition reactions and rearrangements to yield valuable nitrogen-containing heterocycles.
This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the applications of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and providing robust, step-by-step protocols for its use in key synthetic transformations.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Source |
| CAS Number | 876132-77-3 | [2] |
| Molecular Formula | C₈H₅BrF₃NO | [2] |
| Molecular Weight | 268.03 g/mol | [2] |
| Appearance | White to off-white powder | [2] |
| Purity | Typically ≥97% | [2] |
Safety and Handling: 3-Bromo-5-trifluoromethylbenzaldehyde, the precursor to the oxime, is classified as an irritant. It is advisable to handle the oxime with similar precautions. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
The synthesis of the title oxime is a straightforward and high-yielding reaction from its corresponding aldehyde, 3-Bromo-5-(trifluoromethyl)benzaldehyde.
Protocol 1: Oximation of 3-Bromo-5-(trifluoromethyl)benzaldehyde
This protocol describes a standard procedure for the synthesis of aldoximes. The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration.
Workflow for Oximation:
Caption: General workflow for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | 477535-41-4 | 253.02 | 10.0 g | 1.0 |
| Hydroxylamine hydrochloride | 5470-11-1 | 69.49 | 3.0 g | 1.1 |
| Sodium acetate | 127-09-3 | 82.03 | 4.0 g | 1.2 |
| Ethanol | 64-17-5 | 46.07 | 100 mL | - |
| Deionized water | 7732-18-5 | 18.02 | 50 mL | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-5-(trifluoromethyl)benzaldehyde (10.0 g, 39.5 mmol).
-
Add ethanol (100 mL) and stir until the aldehyde is completely dissolved.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (3.0 g, 43.2 mmol) and sodium acetate (4.0 g, 48.8 mmol) in deionized water (50 mL).
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde in a dropwise manner over 10 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Upon completion of the reaction, pour the mixture into a beaker containing 500 mL of cold deionized water with stirring.
-
A white precipitate of 3-Bromo-5-trifluoromethylbenzaldehyde oxime will form.
-
Collect the solid by vacuum filtration and wash with copious amounts of deionized water.
-
Dry the product under vacuum to afford the desired oxime as a white to off-white solid.
Expected Yield: 90-95%.
Applications in Heterocyclic Synthesis
1,3-Dipolar Cycloaddition: Synthesis of Isoxazolines
3-Bromo-5-trifluoromethylbenzaldehyde oxime can serve as a precursor to the corresponding nitrile oxide, a highly reactive 1,3-dipole. In the presence of an oxidizing agent, the oxime is converted in situ to the nitrile oxide, which then readily undergoes a [3+2] cycloaddition reaction with a dipolarophile (e.g., an alkene) to form a 3-(3-bromo-5-(trifluoromethyl)phenyl)-substituted isoxazoline.[3] These isoxazoline scaffolds are prevalent in many biologically active molecules.
Reaction Mechanism:
Caption: Mechanism of isoxazoline synthesis via in situ nitrile oxide formation.
Protocol 2: One-Pot Synthesis of a 3-(3-bromo-5-(trifluoromethyl)phenyl)-isoxazoline
This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted isoxazolines.[3]
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | 876132-77-3 | 268.03 | 1.0 g | 1.0 |
| Styrene (example alkene) | 100-42-5 | 104.15 | 0.43 g | 1.1 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 0.55 g | 1.1 |
| Triethylamine | 121-44-8 | 101.19 | 0.56 mL | 1.1 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 20 mL | - |
Step-by-Step Procedure:
-
To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 g, 3.73 mmol) and dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add styrene (0.43 g, 4.10 mmol) to the solution.
-
In a separate flask, prepare a solution of N-Chlorosuccinimide (0.55 g, 4.10 mmol) in 10 mL of DCM.
-
Slowly add the NCS solution to the reaction mixture at 0 °C.
-
Add triethylamine (0.56 mL, 4.10 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with 20 mL of water.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired isoxazoline.
Beckmann Rearrangement: Synthesis of Amides
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide under acidic conditions.[2] This transformation is valuable for accessing N-aryl amides, which are important structural motifs in many pharmaceuticals.
Reaction Mechanism:
Caption: Palladium-catalyzed cross-coupling reactions of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Protocol 4: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the coupling of an aryl boronic acid with the bromo-substituted oxime.
Materials and Reagents:
| Reagent | Amount | Molar Equivalents |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | 1.0 mmol | 1.0 |
| Aryl boronic acid | 1.2 mmol | 1.2 |
| Pd(PPh₃)₄ | 0.05 mmol | 0.05 |
| K₂CO₃ | 2.0 mmol | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | 10 mL | - |
Step-by-Step Procedure:
-
To a microwave vial or a Schlenk tube, add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 mmol), the aryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 10 mL).
-
Heat the reaction mixture at 80-100 °C for 4-12 hours, or until TLC indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the coupled product.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a highly valuable and versatile building block in organic synthesis. Its trifluoromethyl group offers desirable physicochemical properties for bioactive molecules, while the bromo substituent provides a convenient site for extensive molecular elaboration via cross-coupling reactions. Furthermore, the oxime functionality itself can be readily transformed into other useful functional groups or can participate in cycloaddition reactions to construct important heterocyclic scaffolds. The protocols detailed in this guide provide a solid foundation for the effective utilization of this powerful synthetic intermediate in a variety of research and development settings.
References
-
Amadis Chemical Co., Ltd. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime CAS NO.876132-77-3. Retrieved from [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón, A., & Ramírez de Arellano, C. (2007). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 3, 27. Available at: [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from [Link]
Sources
Application Notes and Protocols: 3-Bromo-5-trifluoromethylbenzaldehyde Oxime as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Importance of the 3-Bromo-5-(trifluoromethyl)phenyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and trifluoromethyl (-CF3) groups into molecular scaffolds is a well-established strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. The 3-bromo-5-(trifluoromethyl)phenyl moiety, in particular, represents a valuable building block, offering both the electronic benefits of the trifluoromethyl group and the synthetic versatility of a bromine handle for further chemical modifications. 3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges as a key precursor, unlocking access to a diverse array of heterocyclic structures, most notably isoxazolines, which are prominent in a new class of potent insecticides and other pharmaceutically active agents.[1] This guide provides an in-depth exploration of the synthesis of this pivotal oxime and its application in the generation of high-value pharmaceutical intermediates, grounded in established chemical principles and supported by detailed, field-proven protocols.
Physicochemical Properties and Handling
A comprehensive understanding of the starting material is paramount for successful and safe experimentation. The key properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime are summarized below.
| Property | Value | Reference |
| CAS Number | 876132-77-3 | [2] |
| Molecular Formula | C₈H₅BrF₃NO | [3] |
| Molecular Weight | 268.03 g/mol | [3] |
| Appearance | White to off-white powder or crystalline solid | [2] |
| Purity | Typically ≥97% | [2] |
| Storage | Store in a tightly sealed container in a cool, dry place, protected from light. | [2] |
Safety Precautions: As with all halogenated and trifluoromethylated aromatic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Robust Protocol
The synthesis of aldoximes from their corresponding aldehydes is a fundamental and high-yielding transformation in organic chemistry. The following protocol is a standard and reliable method adapted for the specific synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime from its commercially available aldehyde precursor.[4][5]
Reaction Scheme:
Figure 1: General scheme for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Experimental Protocol:
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (anhydrous)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.5 eq).
-
Solvent Addition: To this mixture, add a sufficient volume of methanol to dissolve the aldehyde, followed by a small amount of water to aid in the dissolution of the inorganic salts (a common solvent ratio is 9:1 methanol to water).
-
Reaction: The reaction mixture is heated to reflux (typically around 70-80°C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.
-
Washing: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude 3-Bromo-5-trifluoromethylbenzaldehyde oxime can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.
Expected Yield: 85-95%
Application in Pharmaceutical Intermediate Synthesis: The 1,3-Dipolar Cycloaddition Pathway
A primary and highly valuable application of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is its role as a precursor to the corresponding nitrile oxide. This reactive intermediate is not typically isolated but is generated in situ and immediately trapped by a dipolarophile, such as an alkene, in a [3+2] cycloaddition reaction to form a 4,5-dihydroisoxazole (isoxazoline) ring.[6] This reaction is a cornerstone in the synthesis of the isoxazoline class of insecticides.[1]
Mechanism: From Oxime to Isoxazoline
The transformation proceeds via a two-step sequence:
-
Formation of the Hydroximoyl Halide and Nitrile Oxide: The oxime is first converted to a hydroximoyl halide (typically a chloride or bromide) using a halogenating agent. Subsequent treatment with a base eliminates a hydrogen halide, generating the highly reactive 3-bromo-5-(trifluoromethyl)phenyl nitrile oxide.
-
[3+2] Cycloaddition: The nitrile oxide then undergoes a concerted, pericyclic [3+2] cycloaddition reaction with an alkene to furnish the desired isoxazoline ring system. This reaction is known for its high regioselectivity.
Figure 2: Workflow for the synthesis of isoxazoline derivatives from the oxime.
Protocol 1: Synthesis of a Key Intermediate for Isoxazoline Insecticides
The following protocol details the synthesis of a 3-(3-bromo-5-(trifluoromethyl)phenyl)-5-(substituted)-4,5-dihydroisoxazole, a core structure found in isoxazoline parasiticides such as Fluralaner.[7][8]
Reaction Scheme:
Figure 3: Reaction scheme for the synthesis of an isoxazoline intermediate.
Experimental Protocol:
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
A suitable alkene (e.g., a substituted styrene or other vinyl compound)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of the Hydroximoyl Chloride: Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq) in anhydrous DMF. Add N-Chlorosuccinimide (1.1 eq) portion-wise at room temperature. Stir the mixture for 1-2 hours. The formation of the hydroximoyl chloride can be monitored by TLC.
-
Cycloaddition: To the reaction mixture, add the alkene (1.2 eq) followed by the slow, dropwise addition of triethylamine (1.5 eq) at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the hydroximoyl chloride is consumed.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired isoxazoline derivative.
Expected Yield: 60-80%
Further Applications and Future Directions
The synthetic utility of 3-Bromo-5-trifluoromethylbenzaldehyde oxime extends beyond the synthesis of isoxazoline insecticides. The bromine atom on the phenyl ring serves as a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents and the construction of more complex molecular architectures. This opens avenues for the synthesis of diverse pharmaceutical intermediates. For instance, the 3-bromo-5-(trifluoromethyl)aniline, a related compound, is used in the synthesis of kinase inhibitors, highlighting the value of this substitution pattern in drug design.[9]
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a strategically important and versatile precursor in modern medicinal chemistry. Its straightforward synthesis and its ability to undergo efficient 1,3-dipolar cycloaddition reactions make it an invaluable tool for the construction of isoxazoline-containing pharmaceutical intermediates. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to harness the synthetic potential of this valuable building block in the quest for novel and effective therapeutic agents.
References
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
National Center for Biotechnology Information. Synthesis of Trifluoromethylated Isoxazolidines: 1,3-Dipolar Cycloaddition of Nitrosoarenes, (Trifluoromethyl)diazomethane, and Alkenes. [Link]
- Google Patents. 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same.
-
WIPO Patentscope. Preparation method of fluralaner intermediate. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
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- Google Patents. Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride.
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-
National Center for Biotechnology Information. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. [Link]
-
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-
ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions. a. [Link]
-
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-
SAR Publication. Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. [Link]
-
National Center for Biotechnology Information. 1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. [Link]
-
ResearchGate. Discovery, development, chemical diversity and design of isoxazoline-based insecticides. [Link]
- Google Patents. Synthetic method of 3-bromo-4-fluorobenzaldehyde.
-
ResearchGate. Discovery, development, chemical diversity and design of isoxazoline-based insecticides. [Link]
-
Organic Syntheses. PREPARATION OF ACETOPHENONE OXIME. [Link]
-
Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ias.ac.in [ias.ac.in]
- 6. mdpi.com [mdpi.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. EP4077285A1 - Process for preparing fluralaner - Google Patents [patents.google.com]
- 9. EP3904342A1 - Process for the preparation of 3-(trifluoromethyl)-5-(4-methyl-1h-imidazole-1-yl)-benzeneamine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols: Reactions of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime with Nucleophiles
Abstract: This document provides a detailed technical guide on the reactivity of 3-bromo-5-trifluoromethylbenzaldehyde oxime with various nucleophiles. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The guide explores the underlying chemical principles governing these reactions, offers field-proven insights into experimental design, and provides detailed, step-by-step protocols for key transformations.
Introduction and Strategic Overview
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a versatile synthetic intermediate, possessing multiple reactive sites that can be selectively targeted to generate a diverse array of molecular architectures. The strategic placement of a bromine atom and a trifluoromethyl group on the aromatic ring significantly influences the electronic properties and, consequently, the reactivity of the oxime moiety. These strong electron-withdrawing groups enhance the electrophilicity of the imine carbon and increase the acidity of the oxime proton, making the molecule susceptible to a range of nucleophilic attacks.
This guide will delve into the primary modes of reactivity of this substrate, focusing on:
-
Reduction to form primary amines.
-
O-Alkylation to generate oxime ethers.
-
Beckmann Rearrangement to produce nitriles.
For each reaction class, we will discuss the mechanistic underpinnings and provide robust, reproducible protocols.
Physicochemical Properties and Reactivity Profile
The core of 3-bromo-5-trifluoromethylbenzaldehyde oxime's reactivity lies in the potent electron-withdrawing nature of its substituents. The trifluoromethyl group (-CF₃) is one of the strongest electron-withdrawing groups in organic chemistry, primarily through its inductive effect. The bromine atom also exerts a significant inductive pull. These effects create a highly electron-deficient aromatic system and an electrophilic C=N bond, priming the molecule for nucleophilic attack.
The general structure and key reactive sites are illustrated below:
Caption: Simplified mechanism of oxime reduction with LiAlH₄.
2.1.2. Protocol: Synthesis of (3-Bromo-5-trifluoromethylphenyl)methanamine
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Suspend LiAlH₄ (1.5 eq.) in anhydrous THF in the flask and cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser method): Cool the reaction mixture to 0 °C. Cautiously add deionized water (X mL, where X = grams of LiAlH₄ used), followed by 15% NaOH solution (X mL), and then deionized water again (3X mL). Stir the resulting granular precipitate for 30 minutes.
-
Isolation: Filter the solid and wash it thoroughly with diethyl ether. Combine the filtrate and the washings.
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography or distillation.
| Parameter | Value |
| Reactant Ratio | Oxime : LiAlH₄ = 1 : 1.5 |
| Solvent | Anhydrous THF |
| Reaction Temp. | 0 °C to Reflux |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
O-Alkylation with Electrophiles
The hydroxyl group of the oxime is nucleophilic and can be readily alkylated with various electrophiles, such as alkyl halides or epoxides, in the presence of a base. [1]This reaction provides access to a wide range of oxime ethers, which are important building blocks in medicinal chemistry.
2.2.1. Mechanistic Insight
The reaction proceeds via a standard Williamson ether synthesis mechanism. A base deprotonates the oxime's hydroxyl group to form a more nucleophilic oximate anion. This anion then displaces a leaving group from an alkylating agent in an Sₙ2 reaction.
Caption: Experimental workflow for the synthesis of oxime ethers.
2.2.2. Protocol: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde O-methyl oxime
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: To a dry, three-necked round-bottom flask under an inert atmosphere, add NaH (1.2 eq.). Wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Substrate Addition: Add anhydrous DMF to the flask, followed by a solution of 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq.) in DMF, dropwise at 0 °C.
-
Anion Formation: Stir the mixture at room temperature for 1 hour to ensure complete formation of the oximate anion.
-
Alkylation: Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise. Allow the reaction to stir at room temperature overnight.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure O-methyl oxime ether.
| Parameter | Value |
| Base | Sodium Hydride (NaH) |
| Alkylating Agent | Methyl Iodide (CH₃I) |
| Solvent | Anhydrous DMF |
| Reaction Temp. | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours |
| Typical Yield | 85-95% |
Beckmann Rearrangement to a Nitrile
The Beckmann rearrangement is a classic reaction of oximes that, for aldoximes, typically results in the formation of nitriles upon dehydration. [2][3]This transformation is often promoted by acid catalysts or dehydrating agents. The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this reaction. [4]
2.3.1. Mechanistic Insight
The reaction is initiated by the conversion of the oxime's hydroxyl group into a good leaving group. For aldoximes, this is followed by a concerted elimination process, where the anti-periplanar hydrogen atom is removed, leading to the formation of the nitrile and water.
Caption: Acid-catalyzed dehydration of an aldoxime to a nitrile.
2.3.2. Protocol: Synthesis of 3-Bromo-5-trifluoromethylbenzonitrile
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq.) in a mixture of acetic anhydride (3.0 eq.) and pyridine (3.0 eq.) in a round-bottom flask at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the mixture to room temperature and pour it into ice-cold 1 M HCl. Extract the product with DCM (3x).
-
Isolation: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude nitrile can be purified by recrystallization or column chromatography.
| Parameter | Value |
| Reagent | Acetic Anhydride / Pyridine |
| Reaction Temp. | 80-100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 90-98% |
Safety and Handling
-
3-Bromo-5-trifluoromethylbenzaldehyde and its oxime are irritants. [5]Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent. Handle only under an inert, dry atmosphere. It can ignite upon contact with water.
-
Sodium hydride (NaH) is also water-reactive and flammable. Handle with care, away from any sources of moisture.
-
Methyl iodide is a toxic and carcinogenic substance. Handle only in a well-ventilated fume hood.
-
Acetic anhydride and pyridine are corrosive and have strong odors. Use in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a highly adaptable building block for chemical synthesis. The strong electron-withdrawing groups on the aromatic ring activate the oxime moiety towards a variety of nucleophilic reactions. The protocols detailed in this guide for reduction, O-alkylation, and Beckmann rearrangement provide reliable and high-yielding methods to access valuable amine, oxime ether, and nitrile derivatives, respectively. These products serve as key intermediates for the development of novel pharmaceuticals and other advanced materials.
References
-
Master Organic Chemistry. Beckmann Rearrangement. [Link] [2]2. Mas-Roselló, J., et al. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal. [Link] [6]3. Wikipedia. Oxime. [Link] 4. JoVE. Preparation of Amines: Reduction of Oximes and Nitro Compounds. [Link] 5. Feldman, K. S., & Saunders, J. C. (1950). Preparation of Primary Amines by Reduction of Oximes with Lithium Aluminum Hydride and by the Leuckart Reaction. Journal of the American Chemical Society, 72(12), 5774–5774. [Link] [7]6. PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. [Link] [5]7. Armarego, W. L. F., & Li, L. (2008). The Investigation of the Alkylation Reactions of Hydroxy and En-Oximes with Some Halohydrins and Epoxides. ResearchGate. [Link] [1]8. Glanzer, S., et al. (2016). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry. [Link] [4]9. Wikipedia. Benzaldehyde oxime. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. Sci-Hub. Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions / The Journal of Organic Chemistry, 2006 [sci-hub.box]
- 5. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Catalytic Conversion of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Detailed Guide to Selective Transformations
Introduction: Unlocking the Synthetic Potential of a Versatile Oxime
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a synthetically valuable intermediate, poised at a crossroads of chemical reactivity. Its structure, featuring a reactive oxime moiety and an aromatic ring adorned with both a bromo and a trifluoromethyl group, offers a unique platform for the synthesis of a diverse array of downstream products. These products, including primary amines, nitriles, and amides, are key building blocks in the development of novel pharmaceuticals and agrochemicals. The strategic catalytic conversion of this oxime allows for the selective harnessing of its chemical potential, directing the transformation towards a desired functional group with precision and efficiency.
This comprehensive guide provides detailed application notes and protocols for three key catalytic conversions of 3-Bromo-5-trifluoromethylbenzaldehyde oxime:
-
Catalytic Reduction to 3-Bromo-5-(trifluoromethyl)benzylamine: A critical transformation for introducing a primary amine functionality, essential for the synthesis of various bioactive molecules.
-
Catalytic Dehydration to 3-Bromo-5-(trifluoromethyl)benzonitrile: An atom-economical and environmentally benign route to a versatile nitrile intermediate.
-
Catalytic Beckmann Rearrangement to N-(3-bromo-5-(trifluoromethyl)phenyl)formamide: A classic rearrangement reaction to access valuable amide structures.
This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific principles and rationale behind the experimental choices.
I. Catalytic Reduction to 3-Bromo-5-(trifluoromethyl)benzylamine: Navigating Chemoselectivity
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis. However, the presence of a bromo substituent on the aromatic ring of 3-Bromo-5-trifluoromethylbenzaldehyde oxime introduces a significant challenge: the potential for competitive hydrodebromination. Therefore, the choice of catalyst and reaction conditions is paramount to achieve a chemoselective reduction of the oxime group while preserving the carbon-bromine bond.
Mechanistic Considerations: The Role of the Catalyst
Catalytic hydrogenation of oximes typically proceeds via the adsorption of the C=N double bond onto the catalyst surface, followed by the sequential addition of hydrogen atoms. The choice of catalyst influences the reaction pathway and selectivity. While highly active catalysts like Palladium on carbon (Pd/C) are effective for oxime reduction, they are also known to readily catalyze the hydrogenolysis of aryl halides.
Raney Nickel, a porous nickel catalyst saturated with hydrogen, offers a compelling alternative. Its lower propensity for dehalogenation, particularly under carefully controlled conditions, makes it a suitable candidate for the selective reduction of halogenated aromatic oximes. The reaction is believed to proceed through the formation of an intermediate imine, which is then further reduced to the primary amine.
Experimental Workflow: Selective Reduction
Caption: Workflow for the catalytic reduction of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Detailed Protocol: Raney® Nickel-Catalyzed Hydrogenation
This protocol is adapted from established procedures for the reduction of aromatic oximes, with specific considerations for the bromo-substituted substrate.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | Starting material |
| Raney® Nickel (50% slurry in water) | Catalyst |
| Ethanol (anhydrous) | Solvent |
| Ammonia (7 N in Methanol, optional) | Suppresses secondary amine formation |
| Hydrogen gas (high purity) | Reducing agent |
| Celite® | Filtration aid |
| Parr Hydrogenation Apparatus or similar reactor | For carrying out the reaction under hydrogen pressure |
| Standard laboratory glassware | Reaction setup, work-up, and purification |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification of the product |
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (e.g., 0.2 g) with deionized water (3 x 10 mL) to remove residual alkali. Then, wash with anhydrous ethanol (3 x 10 mL) to remove water. Caution: Raney® Nickel is pyrophoric and must be handled with care under a solvent at all times.
-
Reaction Setup: To a Parr hydrogenation bottle, add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (e.g., 1.0 g, 3.73 mmol) and anhydrous ethanol (20 mL). If desired, add a solution of ammonia in methanol (e.g., 1 mL of 7N solution) to minimize the formation of secondary amine byproducts.
-
Catalyst Addition: Carefully transfer the washed Raney® Nickel catalyst to the reaction vessel as a slurry in ethanol.
-
Hydrogenation: Secure the reaction vessel to the Parr apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 3-Bromo-5-(trifluoromethyl)benzylamine.
Expected Outcome and Characterization:
The expected product is a primary amine. Characterization can be performed using:
-
¹H NMR: Appearance of a new singlet corresponding to the benzylic CH₂ protons and a broad singlet for the NH₂ protons.
-
¹³C NMR: Shift of the carbon atom formerly in the C=NOH group to a benzylic carbon signal.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
II. Catalytic Dehydration to 3-Bromo-5-(trifluoromethyl)benzonitrile: A Green Approach
The dehydration of aldoximes to nitriles is an attractive transformation due to its high atom economy, with water being the only byproduct. Iron-catalyzed dehydration has emerged as an environmentally benign and efficient method for this conversion.
Mechanistic Insights: The Role of the Iron Catalyst
The iron-catalyzed dehydration of aldoximes is believed to proceed through a redox-mediated N-O bond cleavage. The iron catalyst facilitates the removal of the hydroxyl group from the oxime, leading to the formation of a nitrile. This method is particularly advantageous as it often proceeds under mild conditions and avoids the use of harsh dehydrating agents.
Experimental Workflow: Iron-Catalyzed Dehydration
Caption: Workflow for the iron-catalyzed dehydration of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Detailed Protocol: Iron(III) Chloride-Catalyzed Dehydration
This protocol is based on general procedures for the iron-catalyzed dehydration of aldoximes.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | Starting material |
| Iron(III) Chloride (anhydrous) | Catalyst |
| Toluene | Solvent |
| Dean-Stark apparatus | To remove water formed during the reaction |
| Standard laboratory glassware | Reaction setup, work-up, and purification |
| Rotary evaporator | Solvent removal |
| Silica gel for column chromatography | Purification of the product |
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (e.g., 1.0 g, 3.73 mmol) and toluene (20 mL).
-
Catalyst Addition: Add anhydrous iron(III) chloride (e.g., 0.06 g, 0.37 mmol, 10 mol%) to the reaction mixture.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when no more water is collected in the Dean-Stark trap (usually 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and quench with water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-Bromo-5-(trifluoromethyl)benzonitrile.
Expected Outcome and Characterization:
The expected product is a nitrile. Characterization can be performed using:
-
IR Spectroscopy: Appearance of a sharp absorption band around 2230 cm⁻¹ characteristic of a nitrile group.
-
¹H NMR: Disappearance of the oxime proton signal and the aldehydic proton signal.
-
¹³C NMR: Appearance of a signal for the nitrile carbon around 118 ppm.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
III. Catalytic Beckmann Rearrangement to N-(3-bromo-5-(trifluoromethyl)phenyl)formamide: Accessing Amides
The Beckmann rearrangement is a powerful tool for the synthesis of amides from oximes. In the case of aldoximes, this rearrangement leads to the formation of N-substituted formamides. The reaction is typically catalyzed by acids, which promote the rearrangement of the oxime to a nitrilium ion intermediate, which is then hydrolyzed to the amide. The electron-withdrawing trifluoromethyl group on the aromatic ring can influence the migratory aptitude and reaction conditions.
Mechanistic Pathway: The Beckmann Rearrangement
The Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent attack by water and tautomerization yields the final amide product. For aldoximes, the migrating group is the hydrogen atom, leading to a formamide.
Experimental Workflow: Acid-Catalyzed Beckmann Rearrangement
Caption: Workflow for the Beckmann rearrangement of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Detailed Protocol: p-Toluenesulfonic Acid-Catalyzed Beckmann Rearrangement
This protocol is a general procedure for the acid-catalyzed Beckmann rearrangement of aromatic aldoximes.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | Starting material |
| p-Toluenesulfonic acid monohydrate (p-TsOH) | Catalyst |
| 1,4-Dioxane | Solvent |
| Saturated sodium bicarbonate solution | For neutralization |
| Standard laboratory glassware | Reaction setup, work-up, and purification |
| Rotary evaporator | Solvent removal |
| Recrystallization solvents or silica gel | Purification of the product |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (e.g., 1.0 g, 3.73 mmol) in 1,4-dioxane (15 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (e.g., 0.71 g, 3.73 mmol) to the solution.
-
Reaction: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Neutralization: Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (25 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure N-(3-bromo-5-(trifluoromethyl)phenyl)formamide.
Expected Outcome and Characterization:
The expected product is a formamide. Characterization can be performed using:
-
IR Spectroscopy: Appearance of a strong C=O stretching band around 1680 cm⁻¹ and an N-H stretching band around 3300 cm⁻¹.
-
¹H NMR: Appearance of a singlet for the formyl proton (CHO) and a broad singlet for the amide proton (NH).
-
¹³C NMR: Appearance of a carbonyl carbon signal around 160 ppm.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass of the product.
IV. Summary of Catalytic Conversions
| Transformation | Product | Catalyst/Reagent | Key Conditions |
| Reduction | 3-Bromo-5-(trifluoromethyl)benzylamine | Raney® Nickel | H₂ (50 psi), Ethanol, Room Temperature |
| Dehydration | 3-Bromo-5-(trifluoromethyl)benzonitrile | Iron(III) Chloride | Toluene, Reflux with Dean-Stark Trap |
| Beckmann Rearr. | N-(3-bromo-5-(trifluoromethyl)phenyl)formamide | p-Toluenesulfonic acid | 1,4-Dioxane, 80-100 °C |
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction (Reduction) | Inactive catalyst, insufficient hydrogen pressure, or short reaction time. | Ensure proper activation of Raney® Nickel, increase hydrogen pressure, or extend the reaction time. |
| Dehalogenation (Reduction) | Catalyst is too active, or reaction conditions are too harsh. | Use a less active catalyst, lower the hydrogen pressure, or conduct the reaction at a lower temperature. |
| Low Yield (Dehydration) | Incomplete removal of water, or catalyst deactivation. | Ensure the Dean-Stark trap is functioning correctly. Use anhydrous solvent and catalyst. |
| No Reaction (Beckmann) | Insufficient acid catalysis, or low reaction temperature. | Increase the amount of p-TsOH, or increase the reaction temperature. Consider using a stronger acid catalyst. |
| Formation of Side Products | Non-optimal reaction conditions. | Carefully control temperature, reaction time, and stoichiometry of reagents. |
VI. Conclusion
The catalytic conversion of 3-Bromo-5-trifluoromethylbenzaldehyde oxime offers a versatile and powerful platform for the synthesis of a range of valuable chemical entities. By carefully selecting the appropriate catalyst and reaction conditions, chemists can selectively navigate the reactive landscape of this molecule to produce primary amines, nitriles, or amides with high efficiency. The protocols outlined in this guide provide a solid foundation for researchers to explore and optimize these transformations, ultimately accelerating the discovery and development of new molecules with significant applications in the pharmaceutical and agrochemical industries.
References
-
Inspired by OxdA that operates biocatalytic aldoxime dehydration, we have developed an efficient iron catalyst, Cp*Fe(1,2-Cy2PC6H4O) (1), which rapidly converts various aliphatic and aromatic aldoximes to nitriles with release of H2O at room temperature. The catalysis involves redox activation of the N-O bond by a 1e- transfer from the iron catalyst to the oxime. Such redox-mediated N-O cleavage was demonstrated by the isolation of a ferrous iminato intermediate from the reaction of the ketoxime substrate. This iron-catalyzed acceptorless dehydration approach represents a general method for the preparation of nitriles, and it also delivers salicylonitriles by catalyzing the Kemp elimination reaction. ([Link])
-
In the Beckmann rearrangement step, the oxime oxygen is protonated by acid (Step 1, arrows A and B). This leads to formation of OH2+, which is a much better leaving group than OH . Now comes the key step, rearrangement. The C-C bond breaks, migrating to the nitrogen, forming a new C-N bond and displacing the water as a leaving group (Step 2, arrows C and D). ([Link])
-
of Raney nickel alloy (Note 2). The stirred mixture is heated under reflux for 1 hour (Note 3). The mixture is filtered with suction through a Büchner funnel coated with a filter aid (Note 4), and the residue is washed with two 160-ml. portions of 95% ethanol. ([Link])
-
Reduction of aromatic rings such as phenol, naphthalenes, biphenyls, acenaphthene, and acenaphthylene was smoothly performed using a Raney Ni–Al alloy in dilute aqueous alkaline solution without any organic solvents at 90°C under atmospheric pressure, and the corresponding reduced compounds were obtained in high yields. ([Link])
-
Inspired by OxdA that operates biocatalytic aldoxime dehydration, we have developed an efficient iron catalyst, Cp*Fe(1,2-Cy2PC6H4O) (1), which rapidly converts various aliphatic and aromatic aldoximes to nitriles with release of H2O at room temperature. The catalysis involves redox activation of the N-O bond by a 1e- transfer from the iron catalyst to the oxime. Such redox-mediated N-O cleavage was demonstrated by the isolation of a ferrous iminato intermediate from the reaction of the ketoxime substrate. This iron-catalyzed acceptorless dehydration approach represents a general method for the preparation of nitriles, and it also delivers salicylonitriles by catalyzing the Kemp elimination reaction. ([Link])
-
An acid-induced rearrangement of oximes to give amides. This reaction is related to the Hofmann and Schmidt Reactions and the Curtius Rearrangement, in that an electropositive nitrogen is formed that initiates an alkyl migration. ([Link])
-
The Beckmann rearrangement, named after the German chemist Ernst Otto Beckmann (1853–1923), is a rearrangement of an oxime functional group to an amide functional group. The rearrangement has also been successfully performed on haloimines and nitrones. Cyclic oximes and haloimines yield lactams. ([Link])
-
While recent studies have established the mechanism for iron-catalysed C–H arylation from aryl-nucleophiles, the underlying mechanistic pathway of iron-catalysed C–H activation/functionalisation systems which utilise electrophiles to establish C–C and C–heteroatom bonds has not been determined. The present study focuses on an iron-catalysed C–H allylation system, which utilises allyl chlorides as electrophiles to establish a C–allyl bond. Freeze-trapped inorganic spectroscopic methods (57Fe Mössbauer, EPR, and MCD) are combined with correlated reaction studies and kinetic analyses to reveal a unique and rapid reaction pathway by which the allyl electrophile reacts with a C–H activated iron intermediate. ([Link])
-
treatment of a nickel-aluminium alloy with aqueous sodium hydroxide followed by washing, it has been used for effecting a variety of reactions.! ([Link])
- The catalyst is then treated with 122 parts by weight of 20% strength by weight NaOH for 15 minutes at 80° C.
Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde Oxime: A Detailed Protocol for Pharmaceutical Research
Introduction: The Significance of Oximes in Modern Drug Discovery
Oximes are a class of organic compounds with the general formula R¹R²C=NOH, characterized by a carbon-nitrogen double bond with a hydroxyl group attached to the nitrogen atom. This functional group is not merely a synthetic curiosity; it is a cornerstone in the edifice of medicinal chemistry and drug development. The incorporation of an oxime moiety can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Oximes can act as bioisosteres for other functional groups, enhance binding affinity to biological targets, and improve metabolic stability. Furthermore, the trifluoromethyl group is a prevalent substituent in many pharmaceuticals due to its ability to increase lipophilicity and metabolic stability, and to modulate the electronic properties of the molecule. The strategic combination of a bromo-substituent and a trifluoromethyl group on a benzaldehyde oxime scaffold, as in 3-bromo-5-(trifluoromethyl)benzaldehyde oxime, presents a valuable building block for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of this important intermediate, intended for researchers, scientists, and professionals in the field of drug development.
Guiding Principles: A Self-Validating Protocol
This protocol is designed to be a self-validating system, emphasizing not just the "how" but also the "why" behind each experimental choice. By understanding the underlying chemical principles, researchers can troubleshoot and adapt the procedure as needed, ensuring robust and reproducible results.
Materials and Methods
Reagent and Solvent Properties
A thorough understanding of the properties of all reagents and solvents is critical for both safety and reaction success.
| Reagent/Solvent | Formula | M.W. ( g/mol ) | Role | Key Properties & Handling Precautions |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 253.02 | Starting Material | Solid. Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[1] |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | Oximating Agent | White crystalline solid. Corrosive, harmful if swallowed or in contact with skin. May cause an allergic skin reaction and is suspected of causing cancer. Handle with extreme care, using appropriate PPE.[2][3] |
| Sodium Carbonate | Na₂CO₃ | 105.99 | Base | White powder. Neutralizes HCl from hydroxylamine hydrochloride, liberating the free hydroxylamine for the reaction. |
| Ethanol (95%) | C₂H₅OH | 46.07 | Solvent | Flammable liquid. Provides a suitable medium for the reaction, dissolving the reactants and facilitating their interaction. |
| Deionized Water | H₂O | 18.02 | Co-solvent | Used to dissolve the hydroxylamine hydrochloride and sodium carbonate. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent | Flammable liquid. Used to extract the product from the aqueous reaction mixture. |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Washing Agent | Used to remove residual water from the organic layer during extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Drying Agent | Used to remove traces of water from the organic extract before solvent evaporation. |
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in the synthesis of 3-bromo-5-(trifluoromethyl)benzaldehyde oxime.
Caption: Experimental workflow for the synthesis of 3-bromo-5-(trifluoromethyl)benzaldehyde oxime.
Detailed Step-by-Step Protocol
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.5 g, 21.6 mmol, 1.2 equivalents) and sodium carbonate (1.14 g, 10.8 mmol, 0.6 equivalents) in a mixture of 30 mL of 95% ethanol and 10 mL of deionized water.
-
Stir the mixture at room temperature for 15 minutes to ensure complete dissolution and the formation of free hydroxylamine.
-
To this solution, add 3-bromo-5-(trifluoromethyl)benzaldehyde (4.55 g, 18.0 mmol, 1.0 equivalent).
-
-
Reaction Execution:
-
Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) using a heating mantle.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane/ethyl acetate eluent system. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash them with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or hexane/ethyl acetate.
-
Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
The Chemistry at Play: Understanding the Oximation Mechanism
The formation of an oxime from an aldehyde or ketone and hydroxylamine is a classic example of a nucleophilic addition-elimination reaction.[4]
Caption: Simplified mechanism of acid-catalyzed oximation.
The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of hydroxylamine.[4] The use of hydroxylamine hydrochloride necessitates the addition of a base, such as sodium carbonate, to neutralize the hydrochloric acid and generate the free hydroxylamine nucleophile. The initial nucleophilic addition forms an unstable carbinolamine intermediate. This is followed by a dehydration step to yield the stable oxime product. The electron-withdrawing nature of the bromo and trifluoromethyl groups on the aromatic ring of 3-bromo-5-(trifluoromethyl)benzaldehyde increases the electrophilicity of the carbonyl carbon, which can facilitate the initial nucleophilic attack.
Ensuring Success: Process Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or temperature. | Continue heating and monitor by TLC until the starting material is consumed. If the reaction is still sluggish, a slight excess of hydroxylamine hydrochloride and base can be added. |
| Formation of side products | Overheating can lead to decomposition. | Maintain a gentle reflux and avoid excessive heating. |
| Low yield | Inefficient extraction or loss during purification. | Ensure thorough extraction with an adequate volume of solvent. Optimize the recrystallization solvent system or the column chromatography conditions to minimize product loss. |
| Product is an oil | The product may have a low melting point or be a mixture of E/Z isomers. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is recommended. |
Product Characterization: Validating the Outcome
The identity and purity of the synthesized 3-bromo-5-(trifluoromethyl)benzaldehyde oxime should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Results |
| Appearance | White to off-white crystalline solid. |
| Thin Layer Chromatography (TLC) | A single spot with an Rf value different from the starting aldehyde in a 4:1 hexane/ethyl acetate system. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.1 (s, 1H, -CH=N-), ~7.9 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~7.6 (s, 1H, Ar-H), ~7.5 (br s, 1H, -NOH). The exact chemical shifts and coupling patterns of the aromatic protons will depend on the specific substitution pattern. The oxime proton (-NOH) may be broad and its chemical shift can vary with concentration and solvent. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~148-152 (-CH=N-), ~130-140 (Ar-C), ~120-130 (Ar-C), ~122 (q, J ≈ 272 Hz, -CF₃). The imine carbon will appear in the downfield region. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. |
| Mass Spectrometry (ESI-MS) | m/z: Calculated for C₈H₅BrF₃NO [M+H]⁺: 267.95, 269.95 (isotopic pattern for Br). |
Conclusion: A Robust Protocol for a Key Intermediate
This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-bromo-5-(trifluoromethyl)benzaldehyde oxime. By understanding the underlying principles of the oximation reaction and adhering to the outlined procedures for synthesis, purification, and characterization, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided troubleshooting guide and characterization data will further aid in achieving high-quality, reproducible results.
References
-
BYJU'S. Oximes. [Link]
-
Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]
-
Li, W., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules, 12(1), 234-241. [Link]
-
American Chemical Society. (2024). Near-Quantitative Formation of Imines in Water with Allosteric Control. Journal of the American Chemical Society. [Link]
-
Wikipedia. Oxime. [Link]
- Google Patents.
-
ResearchGate. Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. [Link]
- Google P
-
Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]
-
ResearchGate. What is the most popular procedure to synthesize oximes?. [Link]
-
National Institutes of Health. Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. [Link]
Sources
The Strategic Integration of Trifluoromethylated Oximes in Agrochemical Research: Application Notes and Protocols
Introduction: The Synergistic Power of Trifluoromethyl and Oxime Moieties in Modern Crop Protection
In the relentless pursuit of novel agrochemicals with enhanced efficacy, improved safety profiles, and robust resistance management, the strategic incorporation of specific functional groups is paramount. Among these, the trifluoromethyl (CF₃) group and the oxime (-C=N-O-) functionality have emerged as powerful tools in the agrochemist's arsenal. This guide delves into the application of trifluoromethylated oximes in agrochemical research, a chemical space ripe with potential for discovering next-generation insecticides, fungicides, and herbicides.
The trifluoromethyl group is a bioisostere of the ethyl and isopropyl groups, but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[1][2] The introduction of a CF₃ group can lead to increased biological activity and a modified spectrum of efficacy.[2]
The oxime functional group, particularly in the form of oxime ethers and esters, is a versatile scaffold found in a wide array of biologically active compounds.[2][3] Oximes and their derivatives are known to possess broad-spectrum insecticidal, fungicidal, and herbicidal properties.[3][4] The geometry of the C=N bond and the diverse substitutions possible on the oxygen atom allow for fine-tuning of a molecule's physicochemical and biological properties.
The convergence of these two functionalities—the trifluoromethyl group and the oxime moiety—creates a unique chemical scaffold with significant potential for agrochemical innovation. This guide provides an in-depth exploration of their synthesis, application, and underlying principles, supported by detailed protocols for researchers in the field.
Part 1: Trifluoromethylated Oximes in Insecticide Discovery
The most prominent application of trifluoromethylated oximes in agrochemical research to date has been in the development of potent insecticides, particularly those belonging to the isoxazoline class. These compounds are synthesized via the cyclization of oximes and have demonstrated remarkable efficacy against a broad range of pests.
The Isoxazoline Class: A Case Study in Trifluoromethylated Oxime Application
Trifluoromethyl-substituted isoxazolines are a novel class of insecticides that act as antagonists of GABA-gated chloride channels in insects.[5] This mode of action is distinct from many existing insecticide classes, making them valuable tools for resistance management.[5] The trifluoromethyl group at the 5-position of the isoxazoline ring is often crucial for maintaining high insecticidal activity.[5]
Mechanism of Action: Disruption of the Insect Nervous System
Trifluoromethylated isoxazoline insecticides are non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor. GABA is the primary inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.
Isoxazoline insecticides bind to a site within the chloride channel, blocking the influx of chloride ions.[6][7] This prevents the hyperpolarization of the neuronal membrane, leading to uncontrolled nerve stimulation, paralysis, and ultimately, the death of the insect. The high selectivity of these compounds for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms.[5]
Diagram: Proposed Mechanism of Action of Trifluoromethylated Isoxazoline Insecticides
Caption: Mechanism of trifluoromethylated isoxazoline insecticides.
Protocol: Synthesis of Trifluoromethyl-Substituted Isoxazolines from Cinnamic Aldehyde Oxime
This protocol describes a general method for the synthesis of novel trifluoromethyl-isoxazoline compounds via a 1,3-dipolar cycloaddition reaction.[8]
Materials:
-
Substituted (1-trifluoromethyl-vinyl)-benzene
-
Substituted cinnamic aldehyde oxime
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) as solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Preparation of the Hydroxamoyl Chloride:
-
Dissolve the substituted cinnamic aldehyde oxime (1.0 eq) in DCM.
-
Add NCS (1.1 eq) to the solution in portions at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitor by TLC).
-
The resulting solution contains the hydroxamoyl chloride intermediate.
-
-
1,3-Dipolar Cycloaddition:
-
To the solution of the hydroxamoyl chloride, add the substituted (1-trifluoromethyl-vinyl)-benzene (1.2 eq).
-
Cool the mixture to 0°C and slowly add TEA (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure trifluoromethyl-isoxazoline compound.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using analytical techniques such as ¹H NMR, ¹⁹F NMR, and mass spectrometry.
-
Biological Evaluation: Insecticidal Activity Assay
The following is a general protocol for assessing the insecticidal activity of newly synthesized trifluoromethylated oxime derivatives against common agricultural pests like Prodenia litura (common cutworm) and Mythimna separata (oriental armyworm).[8]
Materials:
-
Synthesized trifluoromethylated isoxazoline compounds
-
Acetone (for dissolving compounds)
-
Triton X-100 (as a surfactant)
-
Distilled water
-
Third-instar larvae of Prodenia litura and Mythimna separata
-
Fresh cabbage leaves or artificial diet
-
Petri dishes
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in a small amount of acetone.
-
Add distilled water containing 0.1% Triton X-100 to prepare a series of concentrations (e.g., 500 mg/L, 100 mg/L, 50 mg/L).
-
Prepare a control solution with acetone and Triton X-100 in water only.
-
-
Leaf-Dip Bioassay:
-
Cut fresh cabbage leaves into discs of a suitable size.
-
Dip the leaf discs into the test solutions for 10-20 seconds.
-
Allow the leaf discs to air-dry.
-
-
Insect Exposure:
-
Place one treated leaf disc into each Petri dish.
-
Introduce 10 third-instar larvae into each Petri dish.
-
Seal the Petri dishes with perforated lids to allow for air circulation.
-
Maintain the Petri dishes at 25 ± 1°C and 60-70% relative humidity.
-
-
Data Collection and Analysis:
-
Assess larval mortality after 24, 48, and 72 hours.
-
Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Calculate the mortality rate for each concentration and replicate.
-
Correct for control mortality using Abbott's formula if necessary.
-
Determine the LC₅₀ (lethal concentration for 50% of the population) for active compounds using probit analysis.
-
Data Presentation:
| Compound ID | Target Pest | Concentration (mg/L) | Mortality (%) at 48h |
| ZJ11 | M. separata | 500 | 100 |
| ZJ11 | M. separata | 100 | 80 |
| ZJ11 | P. litura | 500 | Moderate |
| Control | M. separata | - | <5 |
Note: The data in this table is illustrative and based on the findings for compound ZJ11 in the cited literature.[8]
Part 2: Trifluoromethylated Oximes in Fungicide Discovery
The structural motifs of trifluoromethyl groups and oxime ethers are also being explored in the development of novel fungicides. The 1,2,4-oxadiazole ring system, which can be synthesized from oxime precursors, is a key pharmacophore in some fungicidal compounds.
Trifluoromethyl-Oxadiazole Derivatives
Recent patents have disclosed 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as potent agrochemical fungicides.[9] These compounds demonstrate the utility of the trifluoromethyl group in enhancing fungicidal activity. While the oxime is a precursor to the oxadiazole ring, this highlights the role of oxime chemistry in accessing novel fungicidal scaffolds.
Diagram: Synthetic Pathway from Oxime to Trifluoromethylated Oxadiazole
Sources
- 1. A Review of Biologically Active Oxime Ethers | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Discovery of a Novel Class of Acylthiourea-Containing Isoxazoline Insecticides against Plutella xylostella - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and insecticidal activity of trifluoromethyl-isoxazoline compounds [nyxxb.cn]
- 9. WO2020007658A1 - 3-(2-thienyl)-5-(trifluoromethyl)-1,2,4-oxadiazole derivatives as agrochemical fungicides - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the synthesis of valuable heterocyclic compounds utilizing 3-Bromo-5-trifluoromethylbenzaldehyde oxime as a versatile starting material. This document is tailored for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into synthetic strategies, reaction mechanisms, and practical laboratory procedures. The protocols herein focus on the construction of isoxazole and 1,2,4-oxadiazole scaffolds, which are privileged structures in medicinal chemistry. The causality behind experimental choices is elucidated, ensuring that each protocol is a self-validating system for achieving high-purity target compounds. All methodologies are grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Strategic Value of Fluorinated Heterocycles
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. The incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into these scaffolds can profoundly and often favorably modulate a molecule's physicochemical and pharmacokinetic properties. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity. Consequently, the development of robust synthetic routes to novel fluorinated heterocyclic compounds is a paramount objective in drug discovery.
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a particularly attractive starting material. It possesses three key functional handles for synthetic diversification:
-
The Oxime Moiety: A versatile precursor to reactive intermediates such as nitrile oxides, enabling access to a variety of five-membered heterocycles through cycloaddition reactions.
-
The Trifluoromethyl Group: A desirable pharmacophore for modulating drug-like properties.
-
The Bromo Substituent: Provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the generation of diverse compound libraries.
This guide will focus on two primary synthetic pathways originating from this starting material: the synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition and the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.
Synthesis of 3-(3-Bromo-5-(trifluoromethyl)phenyl)-5-substituted-isoxazoles
The most direct and atom-economical approach to synthesizing isoxazoles from aldoximes is through the in-situ generation of a nitrile oxide intermediate, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkyne. This concerted pericyclic reaction is highly efficient for the construction of the isoxazole ring system.[1][2]
Mechanistic Rationale
The overall transformation proceeds in two key steps:
-
Oxidation to a Hydroximoyl Halide and Elimination: The aldoxime is first converted to an intermediate hydroximoyl halide (typically a chloride) using an N-halosuccinimide, most commonly N-chlorosuccinimide (NCS). Subsequent treatment with a base, such as triethylamine (Et₃N), facilitates the elimination of HCl to generate the highly reactive 3-bromo-5-(trifluoromethyl)benzonitrile oxide in situ.
-
1,3-Dipolar Cycloaddition: The generated nitrile oxide, a 1,3-dipole, readily reacts with a π-system (the dipolarophile), such as a terminal alkyne, in a [3+2] cycloaddition to furnish the 3,5-disubstituted isoxazole ring. The regioselectivity of this reaction is primarily governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.
The workflow for this synthesis is depicted below:
Caption: General workflow for isoxazole synthesis.
Detailed Experimental Protocol: Synthesis of 3-(3-Bromo-5-(trifluoromethyl)phenyl)-5-phenylisoxazole
This protocol describes the synthesis of a representative 3,5-disubstituted isoxazole using phenylacetylene as the dipolarophile.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | 876132-77-3 | 268.03 | 1.0 | 1.0 |
| N-Chlorosuccinimide (NCS) | 128-09-6 | 133.53 | 1.1 | 1.1 |
| Phenylacetylene | 536-74-3 | 102.13 | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.5 | 1.5 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | - | - |
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 mmol, 268 mg) and N-chlorosuccinimide (1.1 mmol, 147 mg).
-
Solvent Addition: Add anhydrous tetrahydrofuran (10 mL) to the flask. Stir the resulting suspension at room temperature.
-
Addition of Dipolarophile and Base: To the stirring suspension, add phenylacetylene (1.2 mmol, 132 µL). Following this, add triethylamine (1.5 mmol, 209 µL) dropwise over 5 minutes. The reaction mixture may become slightly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The disappearance of the starting oxime and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-(3-Bromo-5-(trifluoromethyl)phenyl)-5-phenylisoxazole.
Synthesis of 3-(3-Bromo-5-(trifluoromethyl)phenyl)-5-substituted-1,2,4-oxadiazoles
1,2,4-oxadiazoles are another important class of five-membered heterocycles with significant applications in medicinal chemistry. A common synthetic route involves the cyclization of an O-acyl amidoxime intermediate.[3][4][5] This intermediate can be prepared from an amidoxime, which in turn is synthesized from a nitrile. Therefore, the synthesis of 1,2,4-oxadiazoles from 3-Bromo-5-trifluoromethylbenzaldehyde oxime requires a two-step process:
-
Dehydration of the Oxime to a Nitrile: The starting aldoxime is first dehydrated to form 3-bromo-5-(trifluoromethyl)benzonitrile.
-
One-Pot Synthesis of the 1,2,4-Oxadiazole: The nitrile is then converted to the corresponding amidoxime, which is subsequently acylated and cyclized in a one-pot fashion to yield the desired 1,2,4-oxadiazole.
Mechanistic Rationale and Workflow
Caption: Two-step workflow for 1,2,4-oxadiazole synthesis.
Detailed Experimental Protocols
Protocol 3.2.1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 3-Bromo-5-trifluoromethylbenzaldehyde oxime | 876132-77-3 | 268.03 | 5.0 |
| Acetic Anhydride (Ac₂O) | 108-24-7 | 102.09 | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, place 3-Bromo-5-trifluoromethylbenzaldehyde oxime (5.0 mmol, 1.34 g).
-
Reagent Addition: Add acetic anhydride (10 mL) to the flask.
-
Reaction Conditions: Heat the mixture to reflux (approximately 140 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Allow the reaction to cool to room temperature. Carefully pour the mixture into ice-water (50 mL) with stirring.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 20 mL) followed by brine (20 mL). Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude nitrile. Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 3.2.2: One-Pot Synthesis of 3-(3-Bromo-5-(trifluoromethyl)phenyl)-5-phenyl-1,2,4-oxadiazole
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Molar Equivalents |
| 3-Bromo-5-(trifluoromethyl)benzonitrile | 691877-03-9 | 250.02 | 1.0 | 1.0 |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 5470-11-1 | 69.49 | 1.5 | 1.5 |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 1.5 | 1.5 |
| Benzoic acid | 65-85-0 | 122.12 | 1.1 | 1.1 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 | 191.70 | 1.2 | 1.2 |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 | 1.2 | 1.2 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | - | - |
| Toluene | 108-88-3 | 92.14 | - | - |
Procedure:
-
Amidoxime Formation: In a dry flask, dissolve 3-Bromo-5-(trifluoromethyl)benzonitrile (1.0 mmol, 250 mg) in a mixture of ethanol (10 mL) and water (2 mL). Add hydroxylamine hydrochloride (1.5 mmol, 104 mg) and sodium bicarbonate (1.5 mmol, 126 mg). Heat the mixture to reflux for 4-6 hours. Monitor by TLC for the disappearance of the nitrile. Once complete, cool the reaction and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate to isolate the crude amidoxime.
-
Coupling and Cyclization: Dissolve the crude amidoxime in anhydrous DMF (5 mL). Add benzoic acid (1.1 mmol, 134 mg), EDC (1.2 mmol, 230 mg), and HOBt (1.2 mmol, 162 mg). Stir the mixture at room temperature for 12 hours.
-
Cyclodehydration: Transfer the reaction mixture to a flask containing toluene (20 mL). Heat the mixture to reflux (using a Dean-Stark apparatus to remove water is beneficial) for 6-12 hours.
-
Work-up and Purification: After cooling, wash the toluene solution with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (Hexane/Ethyl Acetate) to obtain the desired 1,2,4-oxadiazole.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.
-
Triethylamine (Et₃N): Flammable and corrosive liquid. It has a strong, unpleasant odor.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime serves as a highly effective and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed in this guide for the preparation of isoxazoles and 1,2,4-oxadiazoles are robust and grounded in well-established chemical principles. By leveraging the unique reactivity of the oxime functional group, researchers can readily access a diverse array of complex molecules with significant potential for applications in drug discovery and development. The presence of the bromo substituent offers a valuable opportunity for late-stage functionalization, further expanding the chemical space accessible from this strategic starting material.
References
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Bode, J. W. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. Available at: [Link]
- Ding, R., Liu, Y., Han, M., Jiao, W., Li, J., Tian, H., & Sun, B. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry, 83(21), 12939–12944.
- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Angewandte Chemie International Edition in English, 2(10), 565-598.
- Kappe, C. O. (2000). 1,3-Dipolar Cycloaddition Reactions. In Comprehensive Organic Synthesis II (pp. 433-474). Elsevier.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Padwa, A., & Weingarten, M. D. (1996). Cascade Processes of Ylides. Chemical Reviews, 96(1), 223-270.
- Sharpless, K. B., & Fokin, V. V. (2002). The Click Chemistry: A New Tool for Chemical Biology.
- Wallace, O. B. (2009). 1,3-Dipolar Cycloaddition of Nitrile Oxides. In Science of Synthesis (Vol. 19, pp. 1-42). Thieme.
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Wikipedia contributors. (2023). 1,3-Dipolar cycloaddition. Wikipedia, The Free Encyclopedia. Available at: [Link]
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YouTube. (2020, February 8). 1,3-dipolar cycloaddition reactions. ChemHelp ASAP. Available at: [Link]
- Zhang, W., & Zhang, A. (2010). Recent advances in the synthesis of 1,2,4-oxadiazoles. Current Organic Chemistry, 14(10), 994-1014.
- Zhou, C., & Wang, Z. (2012). Recent research progress in the synthesis of 1,2,4-oxadiazoles. Chinese Journal of Organic Chemistry, 32(1), 1-13.
- Fokin, V. V., & Sharpless, K. B. (2005). The Huisgen 1,3-Dipolar Cycloaddition.
- Poulain, S., et al. (2001). A convenient one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles. Tetrahedron Letters, 42(8), 1495-1497.
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- 4. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Derivatization of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime for Biological Screening
Introduction: The Strategic Importance of the 3-Bromo-5-trifluoromethylphenyl Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties. The trifluoromethyl group, in particular, is prized for its ability to increase metabolic stability, lipophilicity, and binding affinity of a compound to its biological target.[1] When combined with a bromo substituent, the resulting 3-bromo-5-(trifluoromethyl)phenyl moiety offers a versatile scaffold for the development of novel therapeutic agents. This structural motif has been identified in compounds exhibiting a range of biological activities, including potent anticancer and antimicrobial properties.[2][3][4]
Derivatives of 3-(trifluoromethyl)benzaldehyde have shown promise in inhibiting key signaling pathways implicated in cancer progression, such as the VEGFR-2 and PI3K/Akt/mTOR pathways.[1] Furthermore, compounds bearing the trifluoromethylphenyl group have demonstrated significant activity against various cancer cell lines, including lung, breast, and colon cancer.[2][5] In the realm of infectious diseases, N-(trifluoromethyl)phenyl substituted pyrazoles have emerged as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria.[4][6]
The oxime functional group serves as an excellent handle for chemical diversification, allowing for the generation of a library of derivatives with a wide range of physicochemical properties.[7] Oxime ethers and esters, for instance, are known to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[8] This application note provides a detailed guide for the derivatization of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a key starting material, to generate a chemically diverse library of compounds for biological screening. The protocols herein describe robust methods for O-alkylation, O-acylation, and 1,3-dipolar cycloaddition, providing researchers with the tools to explore the therapeutic potential of this promising scaffold.
Synthesis of Starting Material: 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
The synthesis of the starting oxime is a critical first step. It is typically prepared by the condensation of 3-Bromo-5-trifluoromethylbenzaldehyde with hydroxylamine.[9]
Caption: Synthesis of the starting oxime.
Protocol 1: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
-
Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Derivatization Strategies for Library Synthesis
The hydroxyl group of the oxime is a versatile point for derivatization. The following sections detail protocols for creating a library of O-alkylated, O-acylated, and heterocyclic derivatives.
O-Alkylation and O-Arylation: Synthesis of Oxime Ethers
O-alkylation of oximes is a common method to introduce a variety of substituents, thereby modulating the lipophilicity and steric properties of the molecule.[10][11][12][13]
Caption: General workflow for O-alkylation/arylation.
Protocol 2: O-Alkylation of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
-
To a solution of 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq) in an anhydrous solvent such as DMF or acetone, add a base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)).
-
Stir the mixture at room temperature for 30 minutes to form the oximate anion.
-
Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction by the addition of water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the desired O-alkylated oxime ether.
Table 1: Representative Alkylating Agents for Library Synthesis
| Alkylating Agent | Expected Derivative | Potential Biological Relevance |
| Methyl Iodide | O-Methyl Ether | Increased metabolic stability |
| Benzyl Bromide | O-Benzyl Ether | Introduction of an aromatic moiety |
| Propargyl Bromide | O-Propargyl Ether | Handle for click chemistry |
| 2-Bromoethanol | O-(2-Hydroxyethyl) Ether | Increased hydrophilicity |
O-Acylation: Synthesis of Oxime Esters
O-acylation provides access to oxime esters, a class of compounds with known biological activities.[14] This can be achieved using acyl chlorides, anhydrides, or by coupling with carboxylic acids.
Caption: General workflow for O-acylation.
Protocol 3: O-Acylation with Acyl Chlorides
-
Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq) in a dry, aprotic solvent such as dichloromethane or THF.
-
Add a base such as pyridine or triethylamine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
1,3-Dipolar Cycloaddition: Synthesis of Isoxazoles
For greater structural diversity, the oxime can be converted into a nitrile oxide intermediate, which can then undergo a 1,3-dipolar cycloaddition with an alkyne to form an isoxazole ring.[15][16][17][18][19][20][21][22] Isoxazole-containing compounds are known to exhibit a wide range of biological activities.[23]
Caption: Synthesis of isoxazoles via 1,3-dipolar cycloaddition.
Protocol 4: Synthesis of Isoxazoles
-
To a solution of 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq) in a suitable solvent like DMF, add N-chlorosuccinimide (NCS) (1.1 eq).[9]
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydroximoyl chloride.
-
In a separate flask, dissolve the desired alkyne (e.g., phenylacetylene, propargyl alcohol) (1.2 eq) in a solvent such as THF.
-
Slowly add a base (e.g., triethylamine) to the hydroximoyl chloride solution to generate the nitrile oxide in situ, which will then react with the alkyne.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, add water and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired isoxazole derivative.
Characterization of Derivatives
A crucial aspect of library synthesis is the unambiguous characterization of the newly synthesized compounds. A combination of spectroscopic techniques should be employed.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Key Observables |
| ¹H NMR | Structural elucidation and isomer determination | Chemical shifts of protons near the oxime moiety can differentiate between E and Z isomers.[24] |
| ¹³C NMR | Confirmation of carbon skeleton | Chemical shifts of the oxime carbon and adjacent carbons.[24] |
| Mass Spectrometry (MS) | Molecular weight determination | Observation of the molecular ion peak confirms the expected mass of the derivative. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single peak indicates a pure compound. |
| Infrared (IR) Spectroscopy | Functional group analysis | Presence of C=N, N-O, and other characteristic functional group stretches. |
Biological Screening
The synthesized library of 3-Bromo-5-trifluoromethylbenzaldehyde oxime derivatives should be subjected to a panel of biological assays to identify lead compounds. Based on the known activities of related structures, the following assays are recommended:
-
Anticancer Screening: The compounds can be screened against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer) using assays such as the MTT assay to determine cell viability.[2][25]
-
Antimicrobial Screening: The library can be tested against a range of pathogenic bacteria (e.g., Staphylococcus aureus, Mycobacterium smegmatis) and fungi (e.g., Candida albicans) to determine the minimum inhibitory concentration (MIC).[2]
-
Enzyme Inhibition Assays: Based on specific therapeutic targets, enzyme inhibition assays (e.g., kinase inhibition assays) can be performed.[5]
Conclusion
This application note provides a comprehensive guide for the synthesis and derivatization of 3-Bromo-5-trifluoromethylbenzaldehyde oxime to generate a diverse chemical library for biological screening. The strategic combination of the 3-bromo-5-trifluoromethylphenyl scaffold with the versatile oxime functional group offers a promising avenue for the discovery of novel therapeutic agents with potential applications in oncology and infectious diseases. The detailed protocols for O-alkylation, O-acylation, and 1,3-dipolar cycloaddition, along with guidelines for characterization and biological evaluation, provide a solid foundation for researchers in drug discovery and development.
References
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Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (URL: [Link])
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Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (URL: [Link])
- Process for the production of o-substituted oximes. (URL: )
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O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (URL: [Link])
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. (URL: )
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Benzaldehyde oxime - Wikipedia. (URL: [Link])
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Synthesis and Spectral Study of Some Novel Oxime Esters Derived from 3-azabicyclo[3.3.1]nonan-9-one Oxime. (URL: [Link])
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Isoxazole synthesis. (URL: [Link])
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Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. (URL: [Link])
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (URL: [Link])
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Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (URL: [Link])
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Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (URL: [Link])
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (URL: [Link])
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (URL: [Link])
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1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and... (URL: [Link])
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Functionalized Sugar Oximes: Synthesis and Utilization for Structurally Diverse Scaffolds. (URL: [Link])
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. (URL: )
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Supplementary Information Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. (URL: [Link])
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Schematic diagram for the synthesis route for isoxazole derivatives... (URL: [Link])
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Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (URL: [Link])
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Synthesis and Biological Activity of 3Aryl5-(3′-bromo/chlorophenyl)isoxazoles. (URL: [Link])
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(PDF) Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. (URL: [Link])
-
Exemplary 1 H-NMR spectra of oxime ester 2 ((E) - ResearchGate. (URL: [Link])
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(PDF) Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. (URL: [Link])
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Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. (URL: [Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: [Link])
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1,3-dipolar cycloaddition reactions - YouTube. (URL: [Link])
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Recent Advances in the Chemistry of Oximes. (URL: [Link])
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (URL: [Link])
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A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (URL: [Link])
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Synthesis of Fused Isoxazoles: A Comprehensive Review. (URL: [Link])
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Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase. (URL: [Link])
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A Review of Biologically Active Oxime Ethers. (URL: [Link])
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1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
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Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (URL: [Link])
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Introduction: Strategic Incorporation of the 3-Bromo-5-(trifluoromethyl)phenyl Moiety in Kinase Inhibitor Scaffolds
Protein kinases are a pivotal class of enzymes that orchestrate a vast array of cellular signaling pathways.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, rendering them high-priority targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment landscape for many of these diseases.[2] The design of potent and selective kinase inhibitors is a central focus of modern medicinal chemistry.
The strategic inclusion of specific structural motifs is crucial for optimizing the pharmacological properties of these inhibitors. The 3-bromo-5-(trifluoromethyl)phenyl group is a particularly valuable substituent in this context. The trifluoromethyl (-CF3) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to target proteins.[3] Concurrently, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions for scaffold diversification and the introduction of additional pharmacophoric elements.
This technical guide provides detailed application notes and experimental protocols for the use of 3-Bromo-5-trifluoromethylbenzaldehyde oxime as a versatile starting material in the synthesis of novel kinase inhibitor scaffolds. We will explore two primary synthetic routes that leverage the reactivity of the oxime functionality: dehydration to a nitrile intermediate for the construction of pyrazole-based inhibitors, and 1,3-dipolar cycloaddition for the formation of isoxazole-containing scaffolds.
Physicochemical Properties of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value |
| CAS Number | 876132-77-3 |
| Molecular Formula | C₈H₅BrF₃NO |
| Molecular Weight | 268.03 g/mol |
| Appearance | Typically a powder or liquid |
| Purity | Commercially available up to 97% |
Synthetic Route A: Dehydration to a Nitrile Intermediate for Pyrazole-Based Kinase Inhibitors
The dehydration of aldoximes to nitriles is a robust and efficient transformation.[4][5] The resulting 3-bromo-5-(trifluoromethyl)benzonitrile is a highly versatile intermediate for the synthesis of numerous heterocyclic systems, including pyrazoles, which are a prominent class of kinase inhibitors targeting Janus kinases (JAKs), among others.[6][7]
Rationale and Workflow
This synthetic strategy involves a two-step process. First, the 3-Bromo-5-trifluoromethylbenzaldehyde oxime is dehydrated to the corresponding nitrile. Subsequently, this nitrile can be utilized in the construction of a pyrazole ring, which can then be further elaborated into a final kinase inhibitor structure.
Caption: Workflow for the synthesis of pyrazole-based kinase inhibitors via a nitrile intermediate.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzonitrile
This protocol is adapted from a general procedure for the dehydration of aldoximes using BOP reagent.[5]
-
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate (BOP reagent)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In an oven-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 mmol) and BOP reagent (2.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add DBU (2.3 mmol) dropwise to the stirring mixture over 2 minutes. The reaction mixture should become a clear, homogeneous solution.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-Bromo-5-(trifluoromethyl)benzonitrile.
-
Step 2: Synthesis of a Representative Pyrazole Scaffold
The resulting nitrile is a key building block for pyrazole synthesis. This protocol outlines a general approach.
-
Materials:
-
3-Bromo-5-(trifluoromethyl)benzonitrile
-
Hydrazine hydrate
-
Ethanol
-
Appropriate co-reactant for desired pyrazole substitution (e.g., a β-ketoester)
-
-
Procedure:
-
To a solution of 3-Bromo-5-(trifluoromethyl)benzonitrile in ethanol, add hydrazine hydrate.
-
The specific reaction conditions (temperature, addition of a co-reactant) will depend on the desired final pyrazole structure. For example, condensation with a β-ketoester can yield a pyrazolone core.
-
Heat the reaction mixture under reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture and isolate the pyrazole product, which may precipitate or require extraction and purification by chromatography.
-
Synthetic Route B: 1,3-Dipolar Cycloaddition for Isoxazole-Based Kinase Inhibitors
The 1,3-dipolar cycloaddition is a powerful reaction for the construction of five-membered heterocycles.[8] Aldoximes can be converted in situ to nitrile oxides, which are versatile 1,3-dipoles.[9] These can react with dipolarophiles, such as alkynes, to yield isoxazoles.[9] Isoxazole-containing compounds have been investigated as kinase inhibitors.[10]
Rationale and Workflow
This synthetic pathway involves the in situ generation of a nitrile oxide from 3-Bromo-5-trifluoromethylbenzaldehyde oxime, which then undergoes a [3+2] cycloaddition with an alkyne to form a substituted isoxazole. The bromine atom on the resulting isoxazole scaffold can be further functionalized, for example, via Suzuki-Miyaura cross-coupling.
Caption: Workflow for the synthesis of isoxazole-based kinase inhibitors via 1,3-dipolar cycloaddition.
Experimental Protocols
Step 1: Synthesis of a 3-(3-Bromo-5-(trifluoromethyl)phenyl)-substituted Isoxazole
This protocol is based on the general principle of nitrile oxide formation from an aldoxime followed by cycloaddition.[8][9]
-
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime
-
N-Chlorosuccinimide (NCS) or similar oxidant
-
A terminal alkyne (e.g., phenylacetylene)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane or THF)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 mmol) in the chosen anhydrous solvent in a round-bottomed flask.
-
Add the terminal alkyne (1.2 mmol).
-
Cool the mixture in an ice bath and add the oxidant (e.g., NCS, 1.1 mmol) portion-wise.
-
Slowly add the base (e.g., Et₃N, 1.5 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired isoxazole.
-
Step 2: Further Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the isoxazole scaffold is a handle for introducing further diversity.
-
Materials:
-
The synthesized bromo-isoxazole derivative
-
An appropriate boronic acid or boronic ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
A base (e.g., K₂CO₃ or Cs₂CO₃)
-
A suitable solvent system (e.g., 1,4-dioxane/water)
-
-
Procedure:
-
In a reaction vessel, combine the bromo-isoxazole (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, concentrate, and purify the final product by column chromatography.
-
Target Kinase Considerations
The scaffolds synthesized from 3-Bromo-5-trifluoromethylbenzaldehyde oxime are relevant to several classes of kinase inhibitors.
-
Pyrazole-based inhibitors: This class is well-known for targeting Janus kinases (JAKs).[7] For instance, inhibitors of JAK2/3 are of interest for treating autoimmune diseases and some cancers. The 3-bromo-5-(trifluoromethyl)phenyl moiety can be directed towards the solvent-exposed region of the ATP-binding pocket, while the pyrazole core forms key hydrogen bonds with the hinge region of the kinase.
-
Isoxazole-based inhibitors: Isoxazoles are present in inhibitors of various kinases, including p38 MAP kinase.[10] The ability to diversify the scaffold at multiple positions through the synthetic routes described allows for the fine-tuning of selectivity and potency against specific kinase targets.
Conclusion
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this guide demonstrate two distinct and powerful strategies for incorporating the medicinally important 3-bromo-5-(trifluoromethyl)phenyl motif into pyrazole and isoxazole scaffolds. These routes provide a solid foundation for researchers and drug development professionals to generate libraries of diverse compounds for screening and optimization against a range of kinase targets. The inherent flexibility of these synthetic pathways, particularly the potential for late-stage functionalization via cross-coupling reactions, makes this starting material an excellent choice for modern kinase inhibitor discovery programs.
References
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Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed Central. [Link]
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]
-
1,3-Dipolar cycloaddition reaction between benzaldehyde (1) and... ResearchGate. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. [Link]
-
A Simple Synthesis of Nitriles from Aldoximes. PubMed Central. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Beilstein Journal of Organic Chemistry. [Link]
-
1,3-Dipolar cycloaddition reactions of carbohydrate derived nitrones and oximes. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
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Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Semantic Scholar. [Link]
-
Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]
-
Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [Link]
-
Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV. [Link]
-
Synthesis of novel oxime-containing pyrazole derivatives and discovery of regulators for apoptosis and autophagy in A549 lung cancer cells. PubMed. [Link]
-
Scope of the Synthesis of Isoxazole 3 from Oxime 1: [Reaction conditions. ResearchGate. [Link]
-
Anti-Cancer Drugs Targeting Protein Kinases Approved by FDA in 2020. PubMed Central. [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
-
Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. RSC Publishing. [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Targeting the cancer kinome through polypharmacology. PubMed Central. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PubMed Central. [Link]
-
Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl fluoride (SO2F2). Beilstein Journals. [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. [Link]
-
A Simple Conversion of Aldoximes to Nitriles Using Thiourea Dioxide. ResearchGate. [Link]
-
1,3-dipolar cycloaddition reactions. YouTube. [Link]
-
Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. PubMed. [Link]
-
Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/33109396/)
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Application Note: Strategic Development of Novel Ligand Scaffolds from 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Abstract
This guide provides a comprehensive framework for the synthesis and strategic diversification of novel ligands starting from 3-bromo-5-trifluoromethylbenzaldehyde oxime. This starting material is an exemplary scaffold for drug discovery, featuring two distinct and orthogonally reactive functional handles: a bromo group for carbon-carbon and carbon-heteroatom bond formation, and an oxime moiety for reduction to a primary amine or other transformations. The presence of the trifluoromethyl (CF₃) group offers significant advantages in modulating physicochemical properties crucial for drug development, such as metabolic stability, lipophilicity, and binding affinity.[1][2] We present detailed, validated protocols for the synthesis of the parent oxime and its subsequent derivatization through Suzuki-Miyaura cross-coupling and oxime reduction. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical library with structurally diverse and medicinally relevant compounds.
Introduction: The Rationale for a Privileged Scaffold
In modern drug discovery, the selection of a starting scaffold is a critical decision that dictates the accessible chemical space and the inherent drug-like properties of the resulting library. 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a privileged starting material for several strategic reasons:
-
The Trifluoromethyl Group (-CF₃): This moiety is a cornerstone of contemporary medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a ligand's metabolic stability by blocking potential sites of oxidation.[2] Furthermore, the CF₃ group can improve membrane permeability and increase binding affinity to biological targets through favorable hydrophobic and electrostatic interactions.[1][2] It is often employed to fine-tune the physicochemical profile of a lead compound.[1]
-
The Bromo Group (-Br): The bromine atom at the meta-position serves as a versatile synthetic handle. It is an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), allowing for the systematic and modular introduction of diverse aryl, heteroaryl, alkyl, or amino substituents. This modularity is the key to rapidly generating a library of analogues for structure-activity relationship (SAR) studies.
-
The Oxime Moiety (=N-OH): The oxime is more than a simple linker. It provides a key vector for diversification. It can be readily reduced to the corresponding benzylamine, a common pharmacophore in many bioactive molecules. Alternatively, the oxime functionality can participate in various other chemical transformations, including cycloadditions or Beckmann rearrangements, further expanding the structural diversity of the synthesized library.[3][4]
This application note details the protocols to harness the reactivity of these functional groups, providing a logical workflow for library synthesis.
Overall Synthetic Strategy
The core strategy involves a two-pronged diversification approach starting from the commercially available 3-Bromo-5-trifluoromethylbenzaldehyde. First, the aldehyde is converted to the pivotal oxime intermediate. From this intermediate, two diversification pathways can be pursued independently or sequentially to generate a matrix of novel compounds.
Caption: Overall strategy for ligand development.
Physicochemical Properties of the Key Intermediate
A clear understanding of the starting material's properties is essential for accurate experimental planning.
| Property | Value | Source |
| Chemical Name | 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | |
| CAS Number | 876132-77-3 | [5][6] |
| Molecular Formula | C₈H₅BrF₃NO | [5][6] |
| Molecular Weight | 268.03 g/mol | [5] |
| Appearance | White to off-white powder or solid | [6] |
| Purity | ≥95% | [5][7] |
Experimental Protocols
Safety Precaution: 3-Bromo-5-(trifluoromethyl)benzaldehyde is classified as a skin and eye irritant and may cause respiratory irritation.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
This protocol describes the conversion of the parent aldehyde to its corresponding oxime. The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration. The use of a mild base like sodium acetate is crucial to liberate free hydroxylamine from its hydrochloride salt.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Sodium acetate (NaOAc) (1.5 eq)
-
Ethanol (EtOH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add 3-Bromo-5-(trifluoromethyl)benzaldehyde (e.g., 2.53 g, 10 mmol).
-
Dissolve the aldehyde in ethanol (approx. 50 mL).
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.83 g, 12 mmol) and sodium acetate (1.23 g, 15 mmol) in a minimal amount of warm deionized water (approx. 10 mL).
-
Add the aqueous hydroxylamine/acetate solution to the ethanolic solution of the aldehyde while stirring.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should be more polar than the starting aldehyde.
-
Upon completion, allow the mixture to cool to room temperature.
-
Slowly add cold deionized water to the reaction mixture until a white precipitate forms.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold deionized water.
-
Dry the product under vacuum to yield 3-Bromo-5-trifluoromethylbenzaldehyde oxime as a white solid.
Self-Validation & Characterization:
-
Yield: Typically >90%.
-
Melting Point: Compare with literature values if available.
-
¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the aromatic protons, the oxime proton (-OH, often broad), and the imine proton (-CH=N).
-
Mass Spectrometry (ESI-MS): Calculate the expected mass [M+H]⁺ and compare it with the experimental value. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be visible.
Protocol 2: Diversification via Suzuki-Miyaura Cross-Coupling
This protocol details the derivatization of the bromo-substituted oxime using a palladium-catalyzed Suzuki-Miyaura reaction. This method is highly robust and tolerates a wide range of functional groups, making it ideal for library synthesis.
Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde oxime (1.0 eq)
-
Aryl- or heteroaryl-boronic acid or pinacol ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 4:1 Dioxane:Water or Toluene:Ethanol:Water)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add 3-Bromo-5-trifluoromethylbenzaldehyde oxime (e.g., 268 mg, 1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 58 mg, 0.05 mmol) under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., 5 mL of 4:1 Dioxane:Water) via syringe.
-
Seal the flask and heat the mixture to 90 °C with vigorous stirring for 2-12 hours, until TLC or LC-MS analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired coupled product.
Self-Validation & Characterization:
-
LC-MS: Confirm the mass of the desired product and assess purity.
-
¹H & ¹³C NMR: Verify the structure. Look for the disappearance of the bromo-substituted aromatic signals and the appearance of new signals corresponding to the coupled aryl/heteroaryl group.
-
Yield: Varies depending on the coupling partner, but typically 50-85%.
Protocol 3: Diversification via Oxime Reduction
This protocol describes the reduction of the oxime to a primary benzylamine. Zinc dust in acetic acid is a classical and effective method for this transformation, offering a cost-effective and reliable alternative to catalytic hydrogenation for small-scale synthesis.
Materials:
-
Substituted oxime (from Protocol 1 or 2) (1.0 eq)
-
Zinc dust (activated) (5.0 eq)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, suspend the oxime starting material (e.g., 1.0 mmol) in glacial acetic acid (10 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add zinc dust (327 mg, 5.0 mmol) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the reaction vigorously at room temperature for 4-8 hours. Monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with a small amount of DCM.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of NaHCO₃ until effervescence ceases (pH > 8).
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the primary amine.
Self-Validation & Characterization:
-
LC-MS: Confirm the mass of the product amine. The mass will be 2 amu higher than the corresponding imine intermediate and 14 amu higher than the starting oxime.
-
¹H NMR: Look for the disappearance of the imine proton signal (~8.0-8.5 ppm) and the appearance of a new signal for the benzylic -CH₂- group (typically ~3.8-4.2 ppm) and a broad singlet for the -NH₂ protons.
-
FT-IR: The characteristic O-H stretch of the oxime should disappear, and N-H stretches for the primary amine should appear (~3300-3400 cm⁻¹).
Conclusion and Future Perspectives
The protocols outlined in this application note establish a robust and versatile platform for the development of novel ligands based on the 3-bromo-5-trifluoromethylphenyl scaffold. By leveraging the orthogonal reactivity of the bromo and oxime functionalities, researchers can rapidly generate diverse chemical libraries. The strategic incorporation of the trifluoromethyl group provides a strong foundation for developing candidates with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future work can expand upon this foundation by exploring other transformations of the oxime, such as O-alkylation or cycloaddition reactions, to further broaden the accessible chemical space and uncover new classes of biologically active molecules.
References
-
Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
-
ACS Publications. (2018). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]
-
MDPI. (2023). Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. IJPRA Journal. [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]
-
Saikia, L., et al. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Organic and Medicinal Chemistry Letters. [Link]
-
MDPI. (2021). Structural Insights into Ligand—Receptor Interactions Involved in Biased Agonism of G-Protein Coupled Receptors. International Journal of Molecular Sciences. [Link]
- Google Patents. (2019).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. [Link]
-
Nature. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Reviews Chemistry. [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
-
ScienceDirect. (2008). The Role of Functional Groups in Drug–Receptor Interactions. The Practice of Medicinal Chemistry. [Link]
-
ACS Publications. (2016). Discovery and Optimization of a Selective Ligand for the Switch/Sucrose Nonfermenting-Related Bromodomains of Polybromo Protein-1 by the Use of Virtual Screening and Hydration Analysis. Journal of Medicinal Chemistry. [Link]
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- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]
- 6. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. 3-Bromo-5-(trifluoromethyl)benzaldehyde | C8H4BrF3O | CID 16115438 - PubChem [pubchem.ncbi.nlm.nih.gov]
experimental procedure for gram-scale synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime
Abstract
This application note provides a comprehensive, step-by-step protocol for the gram-scale synthesis of 3-bromo-5-trifluoromethylbenzaldehyde oxime, a valuable intermediate in pharmaceutical and agrochemical research. The described method is an adaptation of established procedures for aryl oxime synthesis, focusing on scalability, efficiency, and safety. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.
Introduction
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a key building block in the synthesis of various biologically active molecules. The presence of both a bromine atom and a trifluoromethyl group on the aromatic ring offers multiple points for further chemical modification, making it a versatile intermediate in the development of novel therapeutic agents and pesticides. The oxime functional group itself is a precursor to other important functionalities and can participate in various chemical transformations, such as the Beckmann rearrangement to form amides.[1] This document outlines a reliable and scalable procedure for the synthesis of this compound from its corresponding aldehyde.
Reaction Scheme
The synthesis proceeds via the condensation reaction between 3-bromo-5-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the hydrochloride salt and liberating the free hydroxylamine, which then acts as the nucleophile.
Caption: Reaction scheme for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Quantity (g) | Moles | Supplier | Notes |
| 3-Bromo-5-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | 253.02 | 10.0 | 0.0395 | Sigma-Aldrich | Purity ≥97% |
| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 3.30 | 0.0475 | Acros Organics | Purity ≥99% |
| Sodium Hydroxide | NaOH | 40.00 | 2.00 | 0.0500 | Fisher Scientific | Pellets, ≥97% |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - | VWR | 200 proof |
| Deionized Water | H₂O | 18.02 | As needed | - | In-house | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | EMD Millipore | Anhydrous |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Alfa Aesar | Granular |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH paper or pH meter
Experimental Protocol
This procedure is adapted from established methods for the synthesis of aryl oximes.[2][3]
Step 1: Reaction Setup
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.0395 mol) of 3-bromo-5-(trifluoromethyl)benzaldehyde in 100 mL of ethanol.
-
In a separate beaker, prepare a solution of 3.30 g (0.0475 mol) of hydroxylamine hydrochloride and 2.00 g (0.0500 mol) of sodium hydroxide in 30 mL of deionized water. Stir until all solids have dissolved. Note: This step generates free hydroxylamine in situ. The solution may warm slightly.
Step 2: Oximation Reaction
-
Slowly add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature over a period of 10-15 minutes.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85 °C).
-
Maintain the reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a 500 mL beaker and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
To the concentrated mixture, add 100 mL of deionized water. The product may precipitate as a solid. If it oils out, proceed with the extraction.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 50 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
Step 4: Purification
-
The crude product can be purified by recrystallization. A suitable solvent system should be determined experimentally, starting with solvents like hexane, heptane, or a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Caption: Experimental workflow for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Property | Expected Value/Technique |
| Appearance | White to off-white solid or powder.[4] |
| Molecular Formula | C₈H₅BrF₃NO[5] |
| Molecular Weight | 268.03 g/mol [5] |
| Melting Point | To be determined experimentally. |
| ¹H NMR | Expected signals for aromatic protons, the oxime proton (-NOH), and the aldehydic proton of the oxime (CH=N). |
| ¹³C NMR | Expected signals for aromatic carbons, the trifluoromethyl carbon, and the imine carbon. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| FT-IR (ATR) | Characteristic peaks for O-H, C=N, and C-F bonds. |
| Purity (by HPLC or GC-MS) | ≥95%[5][6] |
Safety Precautions
-
3-Bromo-5-(trifluoromethyl)benzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[7]
-
Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation. May cause an allergic skin reaction. Suspected of causing cancer.[8]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Diethyl Ether: Highly flammable.
All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the base was added correctly to generate free hydroxylamine. |
| Loss of product during work-up. | Ensure complete extraction from the aqueous layer. Be cautious during the recrystallization to avoid using excessive solvent. | |
| Product Oiling Out | Impurities present. | Purify the crude product by column chromatography before attempting recrystallization. |
| Inappropriate recrystallization solvent. | Experiment with different solvent systems. | |
| Incomplete Reaction | Insufficient base. | Ensure the molar ratio of the base is adequate to neutralize the hydroxylamine hydrochloride. |
| Low reaction temperature. | Ensure the reaction mixture is maintained at a gentle reflux. |
Conclusion
The protocol detailed in this application note provides a robust and scalable method for the gram-scale synthesis of 3-bromo-5-trifluoromethylbenzaldehyde oxime. By following these guidelines, researchers can reliably produce this important intermediate for further use in their synthetic endeavors. Adherence to the safety precautions is paramount throughout the procedure. The characterization methods outlined will ensure the identity and purity of the final product.
References
- Sharghi, H., & Hosseini-Sarvari, M. (2006). A facile one-pot synthesis of nitriles and amides from aldehydes in the presence of silica-supported sodium hydrogen sulfate. Journal of Chemical Research, 2006(2), 114-116.
- An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry.
- O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
- Hydroxylamine hydrochloride - SAFETY D
- Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W
- Prepar
- Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in W
- Process for preparation of oximes and resulting products. (2004).
- The reaction of hydroxylamine with aryl trifluoromethyl-β-diketones: Synthesis of 5-hydroxy-5-trifluoromethyl-Δ2-isoxazolines and their dehydration to 5-trifluoromethylisoxazoles. Academia.edu.
- 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime. CymitQuimica.
- Arylcyanomethylenequinone Oximes: An Overview of Synthesis, Chemical Transformations, and Biological Activity. (2023). MDPI.
- A Simple Synthesis of Oximes.
- KI-Mediated Three-component Reaction of Hydroxylamine Hydrochloride with Aryl/Heteroaryl Aldehydes and Two β-Oxoesters.
- 3-Bromo-5-(trifluoromethyl)benzaldehyde. PubChem.
- Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Sci-Hub.
- Beckmann Rearrangement. Master Organic Chemistry.
- 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime. Alchem Pharmtech.
- Synthesis of the O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine oximes of selected carbonyl compounds and their determination by liquid chromatography with ultraviolet detection. PubMed.
- 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime CAS NO.876132-77-3. Amadis Chemical.
- Benzimidazole synthesis. Organic Chemistry Portal.
- The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1.
- (Trifluoromethyl)trimethylsilane. Tosoh USA.
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- 2. ias.ac.in [ias.ac.in]
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- 4. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
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- 8. researchgate.net [researchgate.net]
one-pot synthesis of oximes from benzaldehydes
Application Note & Protocol
Efficient One-Pot Synthesis of Oximes from Benzaldehydes: Methodologies and Mechanistic Insights
Abstract
Oximes are a critical class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their utility as protecting groups for carbonyls, precursors to amides via the Beckmann rearrangement, and building blocks for nitrogen-containing heterocycles makes their efficient synthesis a topic of significant interest.[1] This guide provides a detailed overview of robust and efficient one-pot methodologies for the synthesis of oximes directly from benzaldehydes. Moving beyond classical procedures, we focus on modern, environmentally benign, and high-yield protocols suitable for both research and process development. We will explore the underlying reaction mechanism and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
Foundational Principles: The Chemistry of Oximation
The conversion of an aldehyde to an oxime is a condensation reaction with hydroxylamine (NH₂OH). The overall transformation involves the replacement of the carbonyl oxygen atom with a =NOH group.[2] The reaction is typically catalyzed by acid or base and proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.
The Reaction Mechanism
Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting. The process is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by proton transfers and the elimination of a water molecule to yield the final oxime product.[3]
The key steps are as follows:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen of hydroxylamine attacks the carbonyl carbon.
-
Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs, forming a neutral carbinolamine intermediate.
-
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated (often by the acid catalyst or the hydroxylamine hydrochloride itself), converting it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a double bond between the carbon and nitrogen.
-
Deprotonation: The final deprotonation of the nitrogen atom yields the stable oxime.
Figure 1: General mechanism for the formation of an oxime from an aldehyde.
One-Pot Synthetic Strategies & Protocols
The term "one-pot" implies that the reactants are subjected to successive chemical reactions in a single reactor, avoiding the isolation of intermediate compounds. This approach enhances efficiency, reduces waste, and simplifies the overall process. For oxime synthesis, this typically involves combining the aldehyde, a hydroxylamine source, and any necessary catalyst or base in a single vessel.
Protocol 1: Green Synthesis in Aqueous Media (Catalyst-Free)
Recent advancements in green chemistry have demonstrated that water can be an excellent solvent for oximation, often proceeding without the need for a catalyst. Mineral water, with its dissolved minerals, has also been shown to be a highly effective medium for this transformation at room temperature. This method is exceptionally environmentally friendly, economical, and practical.
Figure 2: Workflow for catalyst-free aqueous synthesis of benzaldehyde oxime.
-
Materials & Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Mineral Water (5-10 mL)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
To a 50 mL flask, add the substituted benzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol).
-
Add 10 mL of mineral water to the flask.
-
Stir the mixture vigorously at ambient temperature. The reaction is typically heterogeneous.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed (typically 30-60 minutes).
-
Upon completion, the product often precipitates directly from the reaction mixture as a white or off-white solid.
-
-
Workup and Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold water to remove any residual salts.
-
Dry the product under vacuum to afford the pure oxime. Further purification is often unnecessary.
-
Protocol 2: Solvent-Free Synthesis via Grindstone Chemistry
For ultimate efficiency and adherence to green chemistry principles, solvent-free methods are ideal. "Grindstone chemistry" involves the grinding of solid reactants together, often with a solid catalyst, to initiate a reaction. This method has been successfully applied to oxime synthesis using bismuth(III) oxide (Bi₂O₃) as an effective catalyst.[4]
-
Materials & Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 mmol)
-
Bismuth(III) oxide (Bi₂O₃) (0.6 mmol)
-
Mortar and pestle
-
Ethyl acetate and water for workup
-
-
Procedure:
-
Place the benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and Bi₂O₃ (0.6 mmol) into a mortar.[4]
-
Grind the mixture firmly with a pestle at room temperature. The reaction progress can be monitored by taking a small sample and analyzing it via TLC. Grinding is continued for the required time (typically 10-30 minutes).
-
-
Workup and Purification:
-
Once the reaction is complete, add ethyl acetate (2 x 10 mL) to the mortar and triturate the solid mixture.
-
Filter the mixture to separate the insoluble Bi₂O₃ catalyst. The catalyst can be washed, dried, and reused.
-
Concentrate the filtrate under reduced pressure.
-
Add water to the concentrated residue to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to yield the pure oxime.[4]
-
Protocol 3: Magnetically Separable Nanocatalyst Method
The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling. Magnetic nanoparticles, such as Fe₃O₄, serve as excellent catalyst supports. A solvent-free method using nano Fe₃O₄ efficiently catalyzes the conversion of benzaldehydes to their corresponding oximes with high yields.[5]
-
Materials & Reagents:
-
Substituted Benzaldehyde (1.0 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol)
-
Nano Fe₃O₄ catalyst (~20 mol%)
-
Reaction vial, oil bath, magnetic stirrer
-
External magnet
-
-
Procedure:
-
In a reaction vial, combine the benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.5 mmol), and nano Fe₃O₄.[5]
-
Heat the solvent-free mixture in an oil bath at 70-80 °C with stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 20-40 minutes.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and add a suitable solvent (e.g., ethanol or ethyl acetate) to dissolve the product.
-
Place a strong external magnet against the side of the vial. The nano Fe₃O₄ catalyst will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted or pipetted off.
-
Evaporate the solvent from the supernatant to obtain the crude oxime, which can be further purified by recrystallization if necessary.
-
Data Summary & Method Comparison
The choice of method depends on available resources, desired scale, and green chemistry considerations. The following table summarizes the performance of the described protocols for various substituted benzaldehydes.
| Entry | Substrate (Benzaldehyde) | Method | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Aqueous (Oxone®) | Oxone®, H₂O, 70°C | 0.5 h | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Aqueous (Oxone®) | Oxone®, H₂O, 70°C | 0.5 h | 93 | [6] |
| 3 | 4-Nitrobenzaldehyde | Aqueous (Oxone®) | Oxone®, H₂O, 70°C | 1.0 h | 88 | [6] |
| 4 | 4-Nitrobenzaldehyde | Classical | Pyridine, Ethanol, Reflux | 0.5 h | 94.6 | [7] |
| 5 | 4-Chlorobenzaldehyde | Grindstone | Bi₂O₃, Solvent-free, RT | 10 min | 98 | [4] |
| 6 | Benzaldehyde | Nanocatalyst | Nano Fe₃O₄, Solvent-free, 70-80°C | 20 min | ~95 (High) | [5] |
| 7 | 4-Methylbenzaldehyde | Aqueous (Mineral Water) | Catalyst-free, H₂O, RT | 40 min | 96 |
Trustworthiness & Expert Insights
-
Self-Validation: The protocols are designed to be self-validating. Reaction completion should always be confirmed by an independent analytical method, such as TLC or GC-MS, by monitoring the disappearance of the starting benzaldehyde. The identity and purity of the final product should be confirmed by melting point, ¹H NMR, and ¹³C NMR spectroscopy.
-
Safety First: Hydroxylamine is a high-energy compound and can be explosive in its free base form.[2] Always use the more stable hydroxylamine hydrochloride (NH₂OH·HCl) or hydroxylamine sulfate salt. A weak base is often used to liberate the free hydroxylamine in situ.[2]
-
E/Z Isomerism: Aldoximes can exist as E and Z stereoisomers. The specific reaction conditions can influence the isomeric ratio of the product.[8] For most applications, a mixture of isomers is acceptable. If a specific isomer is required, further purification by chromatography or crystallization may be necessary.
-
Substrate Scope: Electron-withdrawing groups on the aromatic ring (e.g., -NO₂) generally accelerate the reaction due to the increased electrophilicity of the carbonyl carbon. Conversely, electron-donating groups (e.g., -OCH₃) may slow the reaction down.
Conclusion
The has evolved significantly, with modern methods offering high yields, operational simplicity, and minimal environmental impact. The catalyst-free aqueous and solvent-free grinding methods are particularly attractive for their adherence to green chemistry principles, while nanocatalyst-based approaches provide excellent efficiency and recyclability. By understanding the core mechanism and selecting the appropriate protocol, researchers can reliably and efficiently synthesize a wide range of benzaldehyde oximes for diverse applications in chemical synthesis and drug discovery.
References
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. [Link]
-
Desale, P., & Mahajan, K. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. [Link]
-
Demirci, S., & Tanyeli, C. (2020). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]
-
Thönes, S., et al. (2020). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Green Chemistry. [Link]
-
Kelley, C. (2021). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form?. Quora. [Link]
-
Saikia, L., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal. [Link]
-
Kiasat, A. R., & Davarpanah, J. (2015). Magnetic nano Fe3O4 as a recoverable catalyst for solvent-free synthesis of oximes. ResearchGate. [Link]
-
Jadhav, A. D., et al. (2018). An Efficient One Pot Synthesis of Oxime by Classical Method. Scribd. [Link]
-
Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. ResearchGate. [Link]
-
Kantevari, S., et al. (2011). Microwave-promoted one-pot conversion of alcohols to oximes using 1-methylimidazolium nitrate. ResearchGate. [Link]
-
Wang, G., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. Molecules. [Link]
-
Li, C., et al. (2003). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. ResearchGate. [Link]
-
Wikipedia. Benzaldehyde oxime. [Link]
- Google Patents.
-
Wang, G., et al. (2007). Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone in Water. MDPI. [Link]
-
Li, C., et al. (2003). One-Pot Synthesis of Oxime Ethers from Benzaldehyde or Acetophenone, Hydroxylamine Salt, Potassium Hydroxide, and Alkyl Halides. Sci-Hub. [Link]
-
Ashenhurst, J. Beckmann Rearrangement. Master Organic Chemistry. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve higher yields and purity.
I. Reaction Overview and Mechanism
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime from its corresponding aldehyde and hydroxylamine is a classic nucleophilic addition-elimination reaction.[1][2] Understanding the mechanism is crucial for troubleshooting and optimizing your reaction conditions.
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3-Bromo-5-trifluoromethylbenzaldehyde. The presence of both a bromo and a trifluoromethyl group, which are strongly electron-withdrawing, increases the electrophilicity of the carbonyl carbon, which can facilitate this step.
-
Dehydration: The resulting tetrahedral intermediate undergoes dehydration, typically facilitated by a mild acid catalyst, to form the C=N double bond of the oxime and a molecule of water.[2]
Reaction Scheme:
Caption: General reaction scheme for oxime formation.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incorrect pH: The reaction is sensitive to pH. Strongly acidic conditions will protonate the hydroxylamine, reducing its nucleophilicity.[3] Strongly basic conditions may lead to side reactions of the aldehyde. 2. Low Reaction Temperature: The reaction may require heat to proceed at a reasonable rate. 3. Poor Quality Reagents: The aldehyde may have oxidized to the corresponding carboxylic acid, or the hydroxylamine hydrochloride may have degraded. | 1. Optimize pH: The reaction is typically carried out under mildly acidic to neutral conditions. If using hydroxylamine hydrochloride, a weak base like sodium acetate, pyridine, or sodium carbonate should be added to liberate the free hydroxylamine.[4] Aim for a pH between 4 and 6. 2. Increase Temperature: Refluxing in a suitable solvent like ethanol or methanol is a common practice for oxime synthesis.[5][6] 3. Verify Reagent Quality: Check the purity of the starting materials. 3-Bromo-5-trifluoromethylbenzaldehyde should be a solid with a defined melting point. |
| Formation of Multiple Products/Impure Product | 1. Side Reactions: The electron-withdrawing nature of the substituents on the aromatic ring can make the aldehyde susceptible to other reactions. 2. Isomerization: Oximes can exist as syn and anti isomers. While often a mixture is formed, the ratio can be influenced by reaction conditions.[7] | 1. Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction progress by TLC to determine the optimal stopping point. 2. Purification: Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) is often effective for purifying oximes. Column chromatography can also be employed if isomers are difficult to separate by crystallization. |
| Difficult Product Isolation | 1. Product is soluble in the reaction mixture: The oxime may not precipitate upon cooling. 2. Formation of an oil: The product may separate as an oil instead of a crystalline solid. | 1. Induce Precipitation: After the reaction is complete, slowly add cold water to the reaction mixture with vigorous stirring to precipitate the product.[4] 2. Trituration/Solvent Change: If an oil forms, try triturating with a non-polar solvent like hexanes to induce solidification. Alternatively, dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a poor solvent (e.g., hexanes) to precipitate the product. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for this reaction?
A: Ethanol and methanol are commonly used solvents for oxime synthesis as they are good at dissolving both the aldehyde and hydroxylamine hydrochloride.[6] Aqueous ethanol can also be effective. For a greener approach, some studies have reported successful oxime synthesis in water.[8]
Q2: I am using hydroxylamine hydrochloride. Do I need to add a base?
A: Yes, it is highly recommended. Hydroxylamine hydrochloride is a salt. A base is needed to neutralize the HCl and generate the free hydroxylamine, which is the active nucleophile. Common bases for this purpose include sodium acetate, pyridine, and sodium carbonate.[4] The choice of base can influence the reaction rate and yield.
Q3: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is an excellent method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting aldehyde from the product oxime. The aldehyde will be less polar than the oxime.
Q4: My product is a mixture of isomers. How can I separate them?
A: While often a mixture of syn and anti isomers is acceptable for subsequent steps, if separation is required, column chromatography is typically the most effective method. Different solvent systems should be screened to find the optimal separation conditions.
Q5: Are there any "green" synthesis methods for this reaction?
A: Yes, several green chemistry approaches to oxime synthesis have been developed. These include solvent-free grinding methods and using water as the reaction solvent.[5][6][8] These methods can reduce waste and avoid the use of toxic organic solvents.
IV. Detailed Experimental Protocols
Protocol 1: Standard Synthesis using Sodium Acetate in Ethanol
This protocol is a robust and widely used method for the synthesis of aldoximes.
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
In a round-bottom flask, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in ethanol.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of warm water and add this solution to the aldehyde solution.
-
Attach a condenser and heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Slowly add cold water to the flask with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Protocol 2: Green Synthesis via Grinding
This solvent-free method offers a more environmentally friendly alternative.[5][6]
Materials:
-
3-Bromo-5-trifluoromethylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Mortar and pestle
-
Ethyl acetate
-
Water
Procedure:
-
In a mortar, combine 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.0 eq).
-
Grind the mixture with a pestle for 10-20 minutes. The progress of the reaction can be monitored by taking a small sample, dissolving it in a suitable solvent, and running a TLC.
-
Once the reaction is complete, add ethyl acetate to the mortar and triturate the solid.
-
Filter the mixture to remove the inorganic salts.
-
Wash the filtrate with water in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.
-
If necessary, the product can be further purified by recrystallization.
V. Visualizing the Workflow
Sources
- 1. youtube.com [youtube.com]
- 2. testbook.com [testbook.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. quora.com [quora.com]
- 8. ias.ac.in [ias.ac.in]
side-product formation in the oximation of trifluoromethylated benzaldehydes
Welcome to the technical support center for the oximation of trifluoromethylated benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this critical reaction in their synthetic workflows. The unique electronic properties of the trifluoromethyl group can significantly influence the reactivity of the benzaldehyde, leading to specific challenges and side-product formations. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your experimental outcomes.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the oximation of trifluoromethylated benzaldehydes. Each problem is followed by a detailed analysis of the potential causes and a step-by-step protocol for resolution.
Issue 1: Low or No Product Formation (Incomplete Conversion)
Symptoms: TLC or GC-MS analysis shows a significant amount of starting benzaldehyde remaining after the expected reaction time.
Potential Causes & Solutions:
-
Insufficiently Activated Hydroxylamine: The standard reagent, hydroxylamine hydrochloride (NH₂OH·HCl), is a salt and must be neutralized by a base to liberate the nucleophilic free hydroxylamine.[1][2] Inadequate base or improper choice of base can lead to low concentrations of the active reagent.
-
Expert Insight: The pKa of the conjugate acid of hydroxylamine (H₃NOH⁺) is approximately 6. The chosen base should be strong enough to deprotonate it effectively. While sodium acetate is commonly used, stronger bases like pyridine or triethylamine can be more effective, particularly if the reaction is sluggish.[1]
-
-
Steric Hindrance: While the trifluoromethyl group is electron-withdrawing, its steric bulk, especially when in the ortho position, can hinder the nucleophilic attack of hydroxylamine on the carbonyl carbon.
-
Sub-optimal Reaction Conditions: Temperature and solvent can play a crucial role. While many oximations proceed at room temperature, trifluoromethylated systems might require gentle heating to overcome the activation energy barrier.
Protocol 1: Optimizing Oximation of a Sterically Hindered Trifluoromethylated Benzaldehyde
Objective: To drive the oximation of 2-(trifluoromethyl)benzaldehyde to completion.
Materials:
-
2-(Trifluoromethyl)benzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol (or other suitable protic solvent)
-
Standard glassware for organic synthesis
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-(trifluoromethyl)benzaldehyde in ethanol.
-
Add 1.2 to 1.5 equivalents of hydroxylamine hydrochloride to the solution. A slight excess ensures the reaction goes to completion.
-
Slowly add 1.5 to 2.0 equivalents of pyridine to the reaction mixture with stirring. The base will neutralize the HCl and liberate free hydroxylamine.[1]
-
Monitor the reaction progress by TLC or GC-MS. If the reaction is slow at room temperature, gently heat the mixture to 40-50°C.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove excess pyridine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude oxime.
Issue 2: Formation of a Nitrile Side-Product
Symptoms: Characterization of the product mixture (e.g., by IR, NMR) reveals the presence of a nitrile (C≡N stretch in IR around 2220-2260 cm⁻¹).
Potential Causes & Solutions:
-
Beckmann Fragmentation/Dehydration: Aldoximes can undergo dehydration to form nitriles, a reaction often promoted by acidic conditions or heat.[1][2][3] The trifluoromethyl group, being strongly electron-withdrawing, can facilitate this process. This is essentially a Beckmann rearrangement of an aldoxime, which leads to a nitrile.[3]
-
Expert Insight: The key to avoiding nitrile formation is to maintain mild reaction conditions. Overly acidic conditions, sometimes used to catalyze the oximation, can inadvertently promote the dehydration of the desired oxime product.
-
Protocol 2: Minimizing Nitrile Formation via Buffered Oximation
Objective: To synthesize trifluoromethylated benzaldehyde oxime while minimizing the formation of the corresponding nitrile.
Materials:
-
Trifluoromethylated benzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Aqueous ethanol
Step-by-Step Procedure:
-
Prepare a buffered solution by dissolving hydroxylamine hydrochloride and an excess (2-3 equivalents) of sodium acetate in aqueous ethanol. The acetate will act as a buffer, maintaining a mildly acidic to neutral pH.
-
Add the trifluoromethylated benzaldehyde to the buffered hydroxylamine solution at room temperature.
-
Stir the reaction and monitor its progress by TLC. Avoid heating unless absolutely necessary.
-
Once the reaction is complete, work up the product as described in Protocol 1, omitting the acid wash if pyridine was not used.
Issue 3: Presence of an Amide Side-Product
Symptoms: NMR and mass spectrometry data indicate the formation of the corresponding benzamide.
Potential Causes & Solutions:
-
Beckmann Rearrangement: This is a classic reaction of oximes, where they rearrange to form amides under acidic conditions.[3][4][5] The reaction is initiated by the protonation of the oxime's hydroxyl group, turning it into a good leaving group.[3][4]
-
Expert Insight: The migrating group in the Beckmann rearrangement is the one that is anti-periplanar to the leaving group on the nitrogen. For aldoximes, this can be either the aryl group or the hydrogen. If the aryl group migrates, an amide is formed.[1]
-
Workflow for Diagnosing and Preventing Amide Formation
Caption: Troubleshooting workflow for amide side-product formation.
II. Frequently Asked Questions (FAQs)
Q1: Why is my trifluoromethylated benzaldehyde starting material degrading on storage?
A: Trifluoromethylated benzaldehydes, lacking alpha-hydrogens, are susceptible to two primary degradation pathways:
-
Autoxidation: Reaction with atmospheric oxygen can lead to the formation of the corresponding carboxylic acid (e.g., 3-(trifluoromethyl)benzoic acid). This can be minimized by storing the aldehyde under an inert atmosphere (nitrogen or argon).[6]
-
Cannizzaro Reaction: Under basic conditions, two molecules of the aldehyde can disproportionate to form one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[6] Ensure all glassware is neutral and avoid contamination with bases.
If you suspect degradation, the aldehyde can be purified by washing a solution in an organic solvent with a mild base like 10% sodium bicarbonate solution to remove acidic impurities, followed by drying and solvent removal.[6]
Q2: Does the position of the trifluoromethyl group (ortho, meta, para) affect the oximation reaction?
A: Yes, significantly. The trifluoromethyl group is a potent electron-withdrawing group.[7][8]
-
para-position: The -CF₃ group at the para position strongly withdraws electron density through both inductive and resonance effects. This increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles like hydroxylamine.[7]
-
meta-position: The electron-withdrawing effect is primarily inductive, so the reactivity enhancement is less pronounced than in the para isomer but still significant compared to unsubstituted benzaldehyde.[9]
-
ortho-position: While the inductive effect is strong, it is counteracted by steric hindrance from the bulky -CF₃ group, which can slow down the rate of nucleophilic attack.
Q3: Can I form a nitrone as a side-product during oximation?
A: The direct formation of a nitrone from a benzaldehyde and hydroxylamine under standard oximation conditions is not a common side reaction. Nitrones are typically synthesized through the oxidation of the corresponding hydroxylamine or by the condensation of an aldehyde with an N-substituted hydroxylamine.[10] However, if your reaction mixture contains an oxidizing agent or if the oxime product is subjected to oxidative conditions, nitrone formation is a possibility.
Q4: My oxime product seems to be a mixture of isomers. Is this normal?
A: Yes, it is common for aldoximes to form as a mixture of (E) and (Z) isomers.[2] The ratio of these isomers can depend on the reaction conditions, such as solvent and temperature.[2] For many applications, this isomeric mixture can be used without separation. If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary.
Q5: What is the best way to purify my trifluoromethylated benzaldehyde oxime?
A: Recrystallization is often the preferred method for purifying solid oximes. A suitable solvent system can be determined through small-scale solubility tests. Common solvents for recrystallization include ethanol, methanol, hexane, or mixtures like ethanol/water or ethyl acetate/hexane. If the oxime is an oil or does not crystallize easily, column chromatography on silica gel is an effective alternative.
III. Summary of Key Parameters
| Parameter | Recommendation for Trifluoromethylated Systems | Rationale |
| Hydroxylamine Source | NH₂OH·HCl with a suitable base | Ensures liberation of the free, nucleophilic hydroxylamine. |
| Base | Sodium Acetate (buffered), Pyridine, or Triethylamine | Neutralizes HCl; choice depends on substrate reactivity and need to avoid side reactions.[1] |
| Solvent | Protic solvents (e.g., Ethanol, Methanol) | Helps to solubilize the reagents and facilitate proton transfer steps. |
| Temperature | Room Temperature to 50°C | Balances the need for sufficient activation energy against the risk of side reactions like dehydration. |
| pH Control | Mildly acidic to neutral (pH ~5-7) | Crucial for preventing acid-catalyzed side reactions such as Beckmann rearrangement and dehydration to nitriles.[1][3] |
IV. Reaction Mechanism Overview
Caption: Oximation mechanism and common side-product pathways.
V. References
-
Beilstein Journal of Organic Chemistry. (2017). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Retrieved from [Link]
-
Wikipedia. (2023). Benzaldehyde oxime. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. Retrieved from [Link]
-
Google Patents. (2004). Preparation of nitrone derivatives. Retrieved from
-
Google Patents. (2014). Method for preparing o-trifluoromethyl benzaldehyde. Retrieved from
-
PubMed. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: Enhancing Performance in Chemical Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). 21 questions with answers in OXIMES. Retrieved from [Link]
-
MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2024). Green Approach for Synthesis of Oximes by Using Natural Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Beckmann rearrangement. Retrieved from [Link]
-
SciSpace. (2001). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. innospk.com [innospk.com]
- 10. US6762322B1 - Preparation of nitrone derivatives - Google Patents [patents.google.com]
Technical Support Center: 3-Bromo-5-trifluoromethylbenzaldehyde Oxime Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial reaction. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and achieve high-yield, high-purity results.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the cause and providing a validated solution.
Question 1: My reaction yield is very low, or the reaction has stalled. What are the likely causes and how can I fix it?
Answer: Low yield is the most common issue in oximation reactions and typically points to one of three areas: insufficient free hydroxylamine, suboptimal pH, or poor reaction kinetics.
-
Causality - The Role of the Base: Hydroxylamine is almost always supplied as a hydrochloride salt (NH₂OH·HCl) for stability. In this form, the nitrogen's lone pair is protonated, rendering it non-nucleophilic. A base is required to neutralize the HCl and liberate the free hydroxylamine (NH₂OH), which is the active nucleophile that attacks the aldehyde's carbonyl carbon. Without a base, yields can be as low as 12%.[1]
-
Troubleshooting Steps & Solutions:
-
Verify Base Stoichiometry: Ensure you are using an adequate amount of a suitable base. For solid-state grinding methods, a molar ratio of Aldehyde:NH₂OH·HCl:Na₂CO₃ of 1:1:1.5 has proven highly effective, yielding up to 95% product for similar substrates.[1] Anhydrous sodium carbonate (Na₂CO₃) is an excellent, cost-effective choice.
-
Monitor Reaction with TLC: A stalled reaction can be confirmed using Thin Layer Chromatography (TLC). Spot the reaction mixture against your starting aldehyde. If a significant amount of the aldehyde remains after the expected reaction time, the reaction is incomplete.
-
Consider Solvent and Temperature: While traditional methods often use solvents like ethanol or methanol and require heating, modern, high-yield procedures can be performed at room temperature.[1][2] Solvent-free "grinding" methods are particularly efficient as they maximize reactant concentration.[1][3] If using a solvent, ensure your starting materials are fully dissolved. Gentle heating can improve reaction rates, but be cautious of potential side-product formation at excessively high temperatures.[4]
-
Question 2: My final product is impure. What are the common impurities and how can I purify it?
Answer: Impurities typically consist of unreacted starting material or geometric isomers of the oxime.
-
Causality - Isomer Formation: The C=N double bond of an oxime can exist as two geometric isomers, (E) and (Z).[5] While one isomer is often thermodynamically preferred, it is common to obtain a mixture. The ratio can be influenced by reaction conditions and the specific substrate. For example, the oximation of 3-bromobenzaldehyde has been reported to yield a 91/9 mixture of isomers.[1]
-
Troubleshooting Steps & Solutions:
-
Ensure Complete Reaction: As mentioned above, use TLC to monitor the consumption of the starting aldehyde. Drive the reaction to completion to minimize this impurity.
-
Proper Work-up: The work-up procedure is critical for removing inorganic salts and excess reagents. A typical procedure involves quenching the reaction with water and filtering the solid product. If the product is oily or does not precipitate, an extraction with a suitable organic solvent (e.g., ethyl acetate) is necessary.[1][3]
-
Purification Techniques:
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often the most effective method for removing minor impurities and isolating a single geometric isomer if one crystallizes preferentially.
-
Column Chromatography: For difficult-to-separate mixtures or oily products, silica gel column chromatography is the preferred method.[6][7] A solvent system like hexanes/ethyl acetate can effectively separate the oxime product from the starting aldehyde.[7]
-
-
Question 3: The reaction works, but it is very slow. How can I increase the reaction rate?
Answer: Slow reaction rates are generally due to insufficient activation of the reactants or low reactant concentration.
-
Causality - Reaction Mechanism: The reaction proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon.[5][8] The rate is dependent on both the nucleophilicity of the hydroxylamine and the electrophilicity of the aldehyde's carbonyl carbon. While strong acids can protonate the carbonyl oxygen and increase its electrophilicity, they will also protonate the hydroxylamine, killing its nucleophilicity.[9] Therefore, a slightly acidic to neutral pH is optimal.
-
Troubleshooting Steps & Solutions:
-
Adopt a Solvent-Free Grinding Method: Grinding the solid reactants (aldehyde, NH₂OH·HCl, and Na₂CO₃) together in a mortar and pestle is an exceptionally fast and efficient method.[1][3] It eliminates the need for solvents and dramatically increases the reaction rate through intimate contact of the reagents, often leading to completion in minutes.
-
Optimize Temperature: If a solvent-based approach is necessary, gently heating the reaction mixture to reflux can significantly speed up the reaction. A 10-minute reflux in ethanol has been shown to be effective for similar substrates.[10]
-
Use a Catalyst (Advanced): While often unnecessary for this type of reaction, catalysts can be employed. Bismuth(III) oxide (Bi₂O₃) has been used as an effective catalyst in solvent-free oximation reactions.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime?
A1: The reaction is a condensation reaction between the aldehyde and hydroxylamine.[2][8] The key steps are:
-
Deprotonation: A base (e.g., Na₂CO₃) removes the proton from hydroxylamine hydrochloride to generate free, nucleophilic hydroxylamine (NH₂OH).
-
Nucleophilic Attack: The nitrogen atom of NH₂OH attacks the electrophilic carbonyl carbon of the aldehyde.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
-
Dehydration: The hydroxyl group on the carbinolamine is protonated (catalyzed by a weak acid source) and eliminated as a water molecule, forming the C=N double bond of the oxime.[8]
Caption: Reaction mechanism for oxime synthesis.
Q2: Which reaction conditions are considered optimal?
A2: For both efficiency and high yield, a solvent-free grinding method is highly recommended. Based on literature for analogous substrates, the following conditions are considered optimal.[1]
| Parameter | Recommended Condition | Rationale |
| Method | Solvent-Free Grinding | Maximizes reactant concentration, environmentally friendly, and rapid.[1] |
| Stoichiometry | Aldehyde : NH₂OH·HCl : Na₂CO₃ = 1 : 1 : 1.5 | Provides sufficient base to liberate free hydroxylamine for the reaction.[1] |
| Temperature | Room Temperature | The reaction is often exothermic and proceeds rapidly without external heating.[1] |
| Reaction Time | 2-5 minutes | Grinding methods are typically complete in a very short time frame.[1][3] |
| Monitoring | TLC (e.g., 3:1 Hexanes:EtOAc) | Confirms the consumption of starting material.[11] |
Q3: What are the key physical and chemical properties of the target molecule?
A3: Knowing the properties of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is crucial for its handling and characterization.
| Property | Value | Source |
| CAS Number | 876132-77-3 | [12][13] |
| Molecular Formula | C₈H₅BrF₃NO | [12][13] |
| Molecular Weight | 268.03 g/mol | [12] |
| Appearance | Typically a powder or liquid | [13] |
| Purity (Commercial) | ~95-98% | [12][13] |
Experimental Protocols
Protocol 1: High-Yield Solvent-Free Grinding Method (Recommended)
This protocol is adapted from highly efficient procedures reported for similar aromatic aldehydes.[1][3]
Caption: Workflow for the solvent-free synthesis method.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry agate mortar, combine 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and anhydrous sodium carbonate (1.5 eq).
-
Reaction: Grind the mixture thoroughly with a pestle at room temperature for 2-5 minutes. The reaction is often accompanied by a slight change in color or texture.
-
Monitoring (Optional but Recommended): Pause briefly and take a small sample to check for the disappearance of the starting aldehyde by TLC.
-
Work-up: Once the reaction is complete, add deionized water (~10 mL per gram of aldehyde) to the mortar and stir to dissolve the inorganic salts.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with several portions of cold deionized water and then dry the product under high vacuum to afford the pure oxime.
Protocol 2: Traditional Solvent-Based Method
This protocol is a reliable alternative if grinding is not feasible.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in a suitable solvent like ethanol or a methanol/water mixture.[1][6]
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq) and a base such as pyridine (1.5 eq) or sodium acetate to the solution.
-
Reaction: Stir the mixture at room temperature or heat to a gentle reflux (~60-80°C) for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Extraction: Add water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[1][11]
-
Purification: Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.
References
-
An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available at: [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Available at: [Link]
-
The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Indian Academy of Sciences. Available at: [Link]
-
Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Survey in Fisheries Sciences. Available at: [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
- Process for preparation of oximes and resulting products. Google Patents.
-
Action of Hydroxylamine on Aldehyde and Ketone. YouTube. Available at: [Link]
-
How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Available at: [Link]
-
Why aldehyde reacts with NH2OH in acidic medium. YouTube. Available at: [Link]
- An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof. Google Patents.
-
Aldehydes react with hydroxylamine to form. Testbook. Available at: [Link]
-
Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. PrepChem.com. Available at: [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. quora.com [quora.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Synthesis routes of 3-Bromo-5-(trifluoromethoxy)benzaldehyde [benchchem.com]
- 8. testbook.com [testbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime | CymitQuimica [cymitquimica.com]
- 13. 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime, CasNo.876132-77-3 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
Technical Support Center: Removal of Unreacted Hydroxylamine from Oxime Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the critical step of removing unreacted hydroxylamine from oxime synthesis reactions. Oximation is a fundamental transformation in organic chemistry, pivotal for the protection of carbonyl groups, and as a precursor to various functional groups like amides (via Beckmann rearrangement) and nitriles.[1][2] However, the presence of residual hydroxylamine, a reactive and potentially hazardous nucleophile, can compromise the purity, stability, and subsequent reactions of the synthesized oxime. This guide is structured to address specific experimental challenges with scientifically grounded solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup and purification of your oxime product. Each issue is followed by a detailed explanation of the underlying chemical principles and a recommended course of action.
Q1: My final oxime product is impure, and I suspect hydroxylamine contamination. How can I confirm this and effectively remove it?
A1: Confirmation and Removal Strategies
Confirmation:
The most straightforward method to confirm hydroxylamine contamination is through Thin Layer Chromatography (TLC) analysis.[3][4]
-
TLC Protocol: Spot your crude reaction mixture, a co-spot (crude mixture with a small amount of hydroxylamine hydrochloride standard), and the hydroxylamine standard on a silica gel plate. A typical eluent system would be a mixture of ethyl acetate and hexanes. Hydroxylamine is highly polar and will likely remain at the baseline (Rf ≈ 0). If you observe a spot in your crude product that corresponds to the hydroxylamine standard and is not present in the starting carbonyl compound, contamination is likely.
Removal Strategies:
Several methods can be employed to remove unreacted hydroxylamine, each with its own advantages depending on the properties of your oxime.
-
Aqueous Workup (Acid/Base Extraction): This is the most common and often the most effective method. Hydroxylamine, being a base, can be protonated to form a water-soluble salt.
-
Causality: By washing the organic layer containing your oxime with a dilute acidic solution (e.g., 1M HCl), the basic hydroxylamine (NH₂OH) is converted to the hydroxylammonium ion (NH₃OH⁺), which is highly soluble in the aqueous phase and is thus removed from the organic layer.[5] Subsequent washes with a saturated sodium bicarbonate solution will neutralize any remaining acid, and a final brine wash will remove residual water before drying the organic phase.
-
-
Quenching with a Carbonyl Compound: Excess hydroxylamine can be consumed by adding a simple, volatile ketone like acetone.
-
Recrystallization: If your oxime is a solid, recrystallization is an excellent purification technique.[9][10]
-
Causality: The differing solubilities of your oxime and hydroxylamine hydrochloride in a given solvent system allow for the selective crystallization of the desired product, leaving the impurities in the mother liquor.
-
Q2: I performed an acidic wash, but my product yield is significantly lower than expected. What could be the cause?
A2: Investigating Low Yields Post-Acidic Wash
Low yields after an acidic wash can stem from a few key issues:
-
Oxime Hydrolysis: O-unsubstituted oximes can be susceptible to hydrolysis back to the parent carbonyl compound and hydroxylamine under acidic conditions, especially with prolonged exposure or elevated temperatures.[6]
-
Expert Insight: The stability of your oxime to acid is highly dependent on its structure. If you suspect hydrolysis, minimize the contact time with the acidic solution and perform the wash at a lower temperature (e.g., in an ice bath).
-
-
Emulsion Formation: Vigorous shaking during the extraction process can lead to the formation of a stable emulsion, making phase separation difficult and leading to product loss.
-
Troubleshooting: If an emulsion forms, try adding a small amount of brine to "break" it. In the future, gently invert the separatory funnel rather than shaking it vigorously.
-
-
Product Solubility in the Aqueous Layer: While most oximes are significantly more soluble in organic solvents, highly polar oximes may have some solubility in the aqueous phase, leading to loss during extraction.
-
Solution: If you suspect this is the case, you can perform a back-extraction of the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
-
Q3: My TLC shows a clean reaction, but after workup and solvent removal, the product is an oil that won't solidify, even though it's reported to be a solid. Could residual hydroxylamine be the culprit?
A3: The Impact of Impurities on Crystallization
Yes, residual hydroxylamine hydrochloride can significantly inhibit the crystallization of your desired oxime.
-
Causality: Impurities disrupt the crystal lattice formation of the target compound. Even small amounts of hydroxylamine can act as a "crystallization poison."
-
Recommended Protocol:
-
Re-dissolve the oily product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Perform a thorough aqueous workup as described in A1, including washes with dilute acid, saturated sodium bicarbonate, and brine.[5]
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Attempt crystallization again. If it still fails to solidify, consider purification by column chromatography.[3][11][12]
-
Frequently Asked Questions (FAQs)
Q: What is the primary safety concern when working with hydroxylamine?
A: Hydroxylamine and its salts can be corrosive and toxic.[13][14][15] It is also important to note that hydroxylamine can decompose, sometimes explosively, when heated.[13] Always handle hydroxylamine and its solutions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][16]
Q: Can I use column chromatography to remove hydroxylamine?
A: Yes, column chromatography is a very effective method for purifying oximes and removing polar impurities like hydroxylamine.[3][4][11][12]
-
Principle: Silica gel, a polar stationary phase, will strongly adsorb the highly polar hydroxylamine, allowing the less polar oxime to elute with an appropriate mobile phase (e.g., a gradient of ethyl acetate in hexanes).[11]
Q: I've heard of quenching the reaction with acetone. How does this work and when is it preferred?
A: Adding acetone to the reaction mixture after the desired oxime has formed will consume any excess hydroxylamine by forming acetone oxime.[6][7][8] This method is preferred when your target oxime is sensitive to acidic or basic conditions that are typically used in aqueous workups. Acetone oxime is often volatile and can be removed along with the solvent.[6]
Q: How can I monitor the progress of my oximation reaction to avoid using a large excess of hydroxylamine?
A: The best way to monitor the reaction is by Thin Layer Chromatography (TLC).[3][4][17] By spotting the reaction mixture alongside your starting carbonyl compound, you can track the disappearance of the starting material and the appearance of the oxime product. Once the starting material is consumed, you can proceed with the workup. This prevents the unnecessary use of a large excess of hydroxylamine, simplifying the purification process.
Visualizing the Workflow
To aid in your experimental design, the following diagrams illustrate the decision-making process for hydroxylamine removal.
Decision Tree for Hydroxylamine Removal
Caption: Flowchart of a standard acid/base aqueous workup.
Experimental Protocols
Protocol 1: Removal of Hydroxylamine by Acid/Base Extraction
This protocol is suitable for oximes that are stable to dilute acid and base.
| Step | Procedure | Rationale |
| 1 | Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent (e.g., ethanol), add an immiscible organic solvent (e.g., ethyl acetate) and water. | To create two distinct liquid phases for extraction. |
| 2 | Add an equal volume of 1M HCl to the separatory funnel. Gently invert the funnel several times, venting frequently. Allow the layers to separate. | To protonate the basic hydroxylamine, rendering it water-soluble. [5] |
| 3 | Drain the lower aqueous layer. | The hydroxylamine salt is now in this aqueous layer. |
| 4 | Wash the organic layer with an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. | To neutralize any remaining acid in the organic phase. |
| 5 | Drain the lower aqueous layer. | |
| 6 | Wash the organic layer with an equal volume of brine (saturated NaCl solution). | To remove the bulk of the dissolved water from the organic layer. |
| 7 | Drain the lower aqueous layer and transfer the organic layer to an Erlenmeyer flask. | |
| 8 | Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) and swirl. | To remove residual water from the organic solvent. |
| 9 | Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure. | To isolate the crude oxime product. |
| 10 | Assess the purity by TLC. If necessary, purify further by recrystallization or column chromatography. | To ensure the final product meets the required purity standards. |
References
- Google Patents. (n.d.). Method for purifying hydroxylamine hydrochloride.
-
Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride. Retrieved from [Link]
- European Patent Office. (n.d.). Hydroxylamine purification via cation exchange.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Column Chromatography of an Oxepine Synthesized from Meldrum's Acid. (n.d.). Retrieved from [Link]
-
YouTube. (2023, February 2). Reaction of Acetone with Hydroxylamine|Acetone Oxime| Carbonyl Compounds|Organic Chemistry|Class-12|. Retrieved from [Link]
-
YouTube. (2022, June 11). MCQ-231: Hexachloro acetone & Hydroxylamine by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of oximes and resulting products.
-
PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Note 4. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from [Link]
-
An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Retrieved from [Link]
-
ACS Publications. (n.d.). Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Propagation in Reported Organocatalytic Beckmann Rearrangement. Retrieved from [Link]
- Google Patents. (n.d.). Purification method of cyclohexanone-oxime.
- Google Patents. (n.d.). Process for preparing an aqueous solution of free hydroxylamine.
-
ResearchGate. (2013, June 21). Oxime synthesis - how to convert/remove unreacted aldehyde?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by oxidation. Retrieved from [Link]
-
Brainly. (2020, March 18). [FREE] Draw the neutral organic product formed by the reaction of hydroxylamine hydrochloride with acetone. Retrieved from [Link]
-
PMC - NIH. (n.d.). Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine. Retrieved from [Link]
- Google Patents. (n.d.). Hydroxylamine purification via liquid/liquid extraction.
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). 1. Quenching hydroxylation procedure using hydroxylamine. (a) Relative... | Download Scientific Diagram. Retrieved from [Link]
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CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
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Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]
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Organic Syntheses. (n.d.). 14. Retrieved from [Link]
- Google Patents. (n.d.). Hydroxylamine synthesis method.
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LEAP Online. (2005, October 10). Hydroxylamine hydrochloride MSDS. Retrieved from [Link]
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Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. Retrieved from [Link]
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Technical Support Center: Column Chromatography Purification of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Welcome to the technical support center for the purification of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of isolating this key intermediate. My goal is to provide not just a protocol, but a framework of understanding built on years of field experience, enabling you to troubleshoot effectively and achieve optimal purity. We will delve into the causality behind experimental choices, ensuring each step is a self-validating component of a robust purification strategy.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful purification strategy for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Q1: What is the most appropriate stationary phase for this purification, and why?
A1: For the purification of a moderately polar compound like 3-Bromo-5-trifluoromethylbenzaldehyde oxime, silica gel (SiO₂) is the standard and most effective stationary phase . The oxime functional group (-C=N-OH) contains a polar hydroxyl group and a nitrogen atom, which can participate in hydrogen bonding with the silanol groups (Si-OH) on the silica surface. This interaction provides the necessary retention to separate the oxime from less polar impurities, such as unreacted 3-Bromo-5-trifluoromethylbenzaldehyde, or more polar impurities. Should you observe compound degradation, which can occur with acid-sensitive molecules, a less acidic stationary phase like neutral alumina could be considered as an alternative[1][2].
Q2: How do I select an optimal mobile phase (solvent system) for my column?
A2: The selection of the mobile phase is critical and is always determined empirically using Thin-Layer Chromatography (TLC) prior to running the column[3]. A common and effective starting point for aromatic oximes is a binary mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) [4][5][6].
The goal is to find a solvent ratio that provides a retention factor (R_f) of approximately 0.25-0.35 for the desired oxime on the TLC plate. This R_f value ensures that the compound will be sufficiently retained on the column for separation to occur, but will not require an excessively large volume of solvent to elute, which can lead to band broadening and poor resolution[1]. For separating aromatic compounds, incorporating toluene as the non-polar component in place of hexanes can sometimes improve separation by leveraging π-π interactions[2][7].
Q3: Can 3-Bromo-5-trifluoromethylbenzaldehyde oxime exist as isomers, and will they separate on the column?
A3: Yes. Like most aldoximes, this compound can exist as two geometric stereoisomers: (E) and (Z), historically referred to as syn and anti. These isomers arise from the restricted rotation around the C=N double bond[8][9]. It is quite common for these isomers to have slightly different polarities, which can lead to their separation during silica gel chromatography, often appearing as two close or partially resolved spots on a TLC plate or eluting as distinct peaks from the column[10][11][12]. Whether you need to separate them depends entirely on the requirements of your subsequent synthetic steps.
Q4: Is there a risk of the oxime decomposing on the silica gel column?
A4: There is a potential, albeit moderate, risk. Silica gel is inherently acidic and can catalyze the degradation of sensitive compounds[1]. While oximes are significantly more resistant to hydrolysis than imines or hydrazones, prolonged exposure to acidic silica can potentially lead to hydrolysis back to the parent aldehyde or catalyze a Beckmann rearrangement, especially if the column is run slowly or heats up[13][14]. A simple way to test for stability is to spot your crude material on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot corresponding to the aldehyde appears, you have an on-plate degradation issue, which will be magnified on a column. This is sometimes referred to as a "2D TLC" stability test[1].
Section 2: Troubleshooting Guide
Even with a well-planned experiment, challenges can arise. This guide addresses specific issues you might encounter.
| Problem | Probable Cause(s) | Solution(s) |
| No Compound Eluting | 1. Insufficient Mobile Phase Polarity: The chosen solvent system is not polar enough to displace the oxime from the silica gel.[1] 2. Compound Precipitation: The compound may have precipitated at the top of the column if loaded in a solvent in which it is not fully soluble in the mobile phase.[1] | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase. Perform this change in steps (e.g., from 10% EtOAc to 15%, then 20%) to avoid eluting impurities along with your product. 2. Dry Loading: Adsorb your crude material onto a small amount of silica gel before loading it onto the column. This prevents solubility issues at the point of application.[15] |
| Poor Separation of Product and Impurities | 1. Incorrect Mobile Phase: The solvent system may be too polar, causing all components to elute too quickly (high R_f values). 2. Column Overloading: Too much crude material was loaded relative to the amount of silica gel, exceeding the column's separation capacity. 3. Poor Column Packing: Cracks or channels in the silica bed lead to an uneven solvent front and prevent proper separation. | 1. Optimize with TLC: Re-develop a solvent system using TLC that gives a larger ΔR_f (difference in R_f values) between your product and the impurities. Aim for a product R_f of ~0.3. 2. Reduce Load: Use a proper ratio of crude material to silica gel, typically ranging from 1:30 to 1:100 by weight, depending on the difficulty of the separation. 3. Repack the Column: Ensure the silica is packed uniformly as a slurry without any air bubbles or cracks. |
| Product Peak is Tailing (Streaking) | 1. Compound Degradation: The compound may be slowly decomposing on the column, leading to a continuous "bleed" into the eluent.[1] 2. Strong Compound-Silica Interaction: The polar oxime -OH group may be interacting too strongly with acidic sites on the silica. | 1. Run the Column Faster: Use positive pressure ("flash chromatography") to minimize the residence time of the compound on the silica. 2. Deactivate the Silica: Add a small amount of a base, like triethylamine (~0.1-0.5%), to your mobile phase to neutralize the acidic sites on the silica. Note: Ensure this is compatible with your compound's stability. Alternatively, use neutral alumina as the stationary phase.[1] |
| Separation of E/Z Isomers is Occurring | 1. Inherent Isomer Properties: The geometric isomers of the oxime have slightly different polarities, leading to their separation on silica gel.[10][12] | 1. Combine Fractions: If the subsequent reaction does not require isomeric purity, simply combine the fractions containing both isomers. 2. Optimize Separation: If you need to isolate a specific isomer, use a shallower polarity gradient or a less polar isocratic system to maximize the resolution between the two peaks. |
Section 3: Detailed Experimental Protocol
This protocol provides a validated workflow for the purification of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Part A: TLC Method Development
-
Preparation: Dissolve a small sample of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot the dissolved mixture onto a silica gel TLC plate (e.g., Silica Gel 60 F254)[16].
-
Elution: Place the spotted TLC plate in a developing chamber containing a pre-equilibrated mixture of hexanes and ethyl acetate. Test several ratios.
-
Visualization: After elution, visualize the plate under a UV lamp at 254 nm[3]. The aromatic rings of the oxime and related impurities will be UV-active.
-
Selection: Identify the solvent system that provides an R_f value of ~0.3 for the desired product and maximal separation from all impurities.
Table 1: Example TLC Solvent Systems
| Solvent System (Hexanes:EtOAc, v/v) | Typical R_f of Aldehyde (Impurity) | Typical R_f of Oxime (Product) | Comments |
| 9:1 | ~0.6 | ~0.4 | May not provide enough separation. |
| 4:1 | ~0.5 | ~0.3 | Optimal for column chromatography. |
| 2:1 | ~0.4 | ~0.2 | Product is retained too strongly; may lead to tailing. |
Part B: Column Chromatography Workflow
-
Column Preparation: Select a column of appropriate size (e.g., for 1 g of crude material, a 40 mm diameter column is suitable). Pack the column with silica gel (e.g., 230-400 mesh) using the "slurry method" with the initial mobile phase (e.g., Hexanes:EtOAc 4:1) to ensure a homogenous, bubble-free bed.
-
Sample Loading: Dissolve the crude material (~1 g) in a minimal amount of dichloromethane. To this solution, add ~2-3 g of silica gel. Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents band broadening.[15] Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the mobile phase determined from TLC analysis (isocratic elution). Use gentle air pressure to maintain a steady flow rate (e.g., ~2 inches/minute).
-
Fraction Collection: Collect fractions of equal volume (e.g., 20 mL) in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which contain the pure product.
-
Product Isolation: Combine the fractions containing the pure oxime, and remove the solvent using a rotary evaporator to yield the purified product.
Section 4: Visualized Workflows
A clear visual representation of the process can aid in understanding and execution.
Caption: Workflow for oxime purification.
Caption: Relationship between TLC Rf and column elution.
References
-
Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxime. Retrieved from [Link]
-
ScienceMadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Retrieved from [Link]
- Memona, S., et al. (2009). Immobilization of oxime derivative on silica gel for the preparation of new adsorbent.
-
ACS Publications. (2023). Visible-Light-Promoted Direct Synthesis of α-Arylthioacetyloximes from Alkenes and Thiophenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). TLC Analysis of Intermediates Arising During the Preparation of Oxime HI-6 Dimethanesulfonate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). Liquid-liquid synthesis of oximes from carbonyl compounds: Formation under neutral conditions and degradation at acidic hydrometallurgical process conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. Retrieved from [Link]
-
ResearchGate. (2015). How can I remove nitrile impurities from the oxime? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
SciSpace. (2008). Hydrolytic Stability of Hydrazones and Oximes. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Silica gel-promoted synthesis of amide by Rearrangement of oxime under visible light. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Retrieved from [Link]
-
Reddit. (2023). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds. Retrieved from [Link]
-
CDC Stacks. (1971). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2007). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2020). Oxime.pdf. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Propagation in Reported Organocatalytic Beckmann Rearrangement. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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Technical Support Center: Analysis of Impurities in 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center for the analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity profiling for this key chemical intermediate. We provide field-proven insights, detailed protocols, and robust troubleshooting strategies to ensure the integrity and accuracy of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the impurity analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Q1: What are the most probable impurities I should expect in my sample?
A1: Impurities in a given sample are intrinsically linked to the synthetic route, purification methods, and storage conditions. For 3-Bromo-5-trifluoromethylbenzaldehyde oxime, impurities can be categorized into three main groups:
-
Process-Related Impurities: These originate from the manufacturing process.
-
Unreacted Starting Materials: The most common are the precursor aldehyde, 3-Bromo-5-(trifluoromethyl)benzaldehyde, and hydroxylamine.[1]
-
Synthetic By-products: Over-oxidation of the starting aldehyde can lead to the formation of 3-Bromo-5-(trifluoromethyl)benzoic acid.[2] If the aldehyde was synthesized via a Grignard reaction, biphenyl derivatives could also be present.[2]
-
-
Isomeric Impurities: Oximes can exist as geometric isomers (E and Z). The synthetic conditions determine the ratio of these isomers, and one is typically desired over the other.[3] It is crucial to analytically distinguish between them.[4][5]
-
Degradation Products: The oxime functional group can be susceptible to degradation.
-
Hydrolysis: Reversion to the parent aldehyde, 3-Bromo-5-(trifluoromethyl)benzaldehyde.
-
Dehydration: Formation of the corresponding nitrile, 3-Bromo-5-(trifluoromethyl)benzonitrile.[3] Forced degradation studies are essential for identifying potential degradants that may form during storage or under stress conditions.[6][7]
-
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantifying known and unknown impurities.[10] A reversed-phase method with UV detection is typically the starting point due to the aromatic nature of the molecule.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile organic impurities, such as residual solvents from the synthesis.[10][12] It can also be used for the analysis of the compound itself if it is thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the unambiguous structural elucidation of unknown impurities and for differentiating between the E and Z isomers of the oxime.[5][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides molecular weight information for impurities as they are separated, greatly aiding in their identification.[10]
Q3: How can I distinguish between the E and Z isomers of the oxime?
A3: NMR spectroscopy is the definitive method for isomer identification.[5] The chemical environment of the proton on the C=N bond (the oxime proton) and the protons on the aromatic ring are different in each isomer due to the spatial orientation of the hydroxyl group. This results in distinct chemical shifts in the ¹H NMR spectrum.[13] Generally, aromatic protons syn (on the same side) to the oxime's -OH group are more deshielded and appear further downfield compared to the corresponding protons in the other isomer.[5] Similarly, ¹³C NMR will also show predictable shifts for the carbons in the aromatic ring and the C=N carbon.[13]
Section 2: Analytical Protocols & Methodologies
Here we provide detailed, step-by-step starting protocols for key analytical techniques. These should be considered as templates and may require optimization for your specific instrumentation and sample matrix.
Protocol 2.1: Reversed-Phase HPLC Method for Purity Assessment
This protocol provides a robust starting point for separating the main component from its potential non-volatile impurities.
Step-by-Step Methodology:
-
System Preparation:
-
Ensure the HPLC system is equipped with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[11]
-
Thoroughly purge all solvent lines to remove air bubbles.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-5-trifluoromethylbenzaldehyde oxime sample.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a diluent of 50:50 Acetonitrile:Water. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good hydrophobic retention for aromatic compounds.[11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for any ionizable compounds. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient Program | 50% B to 90% B over 15 min, hold 5 min, return to 50% B, equilibrate 5 min. | A gradient is used to elute a wide range of potential impurities with varying polarities.[11] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[14] |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Volume | 10 µL | A typical injection volume; can be adjusted based on sample concentration and detector response. |
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be less than 2.0%.
-
-
Analysis:
-
Inject a diluent blank to identify any system-related peaks.
-
Inject the prepared sample solution.
-
Integrate all peaks and report the purity as an area percentage. Identify impurities based on their relative retention times compared to known standards, if available.
-
Protocol 2.2: GC-MS Analysis for Volatile Impurities
This method is designed to identify residual solvents and thermally stable, volatile impurities.
Step-by-Step Methodology:
-
System Preparation:
-
Use a GC-MS system with a split/splitless inlet and a mass spectrometer detector.[15]
-
Condition the column according to the manufacturer's instructions to ensure a stable baseline.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling-point solvent (e.g., Dimethyl sulfoxide - DMSO).
-
Seal the vial immediately. This is for headspace analysis of residual solvents. For direct injection, dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane.
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for general-purpose analysis of a wide range of compounds.[15] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS detection. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | Hold at 40 °C for 5 min, then ramp at 10 °C/min to 280 °C, hold for 5 min. | Separates volatile solvents at the beginning and elutes higher-boiling components later. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| Mass Range | m/z 35-500 | Covers the mass range of common solvents and the parent compound. |
-
Analysis:
-
Run a solvent blank to identify background peaks.
-
Run the sample.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an internal or external standard method.
-
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Visual Workflow: General Impurity Identification
The following diagram outlines the logical workflow for identifying an unknown impurity.
Caption: A logical workflow for the identification and characterization of unknown impurities.
HPLC Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: Active sites on the silica backbone interact with the analyte. 2. Column Contamination: Strongly retained compounds accumulate at the column head. 3. Mobile Phase pH: Incorrect pH can cause partial ionization of the analyte. | 1. Use a high-purity, end-capped C18 column. Ensure mobile phase pH is at least 2 units away from the analyte's pKa. 2. Flush the column with a strong solvent (e.g., isopropanol). If pressure is high, reverse-flush the column (disconnect from detector first).[16] 3. Adjust the pH of the mobile phase; using an acidic modifier like TFA or formic acid often helps.[17] |
| Shifting Retention Times | 1. Temperature Fluctuation: The lab's ambient temperature is changing. 2. Mobile Phase Composition: Inaccurate mixing by the pump or solvent evaporation. 3. Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase.[14] | 1. Use a column thermostat and maintain a constant temperature (e.g., 30 °C).[14] 2. Prepare fresh mobile phase daily. Degas solvents to prevent bubble formation which affects pump performance. 3. Ensure the column is equilibrated for at least 10-15 column volumes before starting the analysis. |
| Ghost Peaks | 1. Contaminated Mobile Phase: Impurities in the solvents, especially water.[18] 2. Sample Carryover: Residue from a previous, more concentrated injection remains in the autosampler. 3. Late Elution: A peak from a previous injection elutes during the current run. | 1. Use high-purity HPLC-grade solvents and freshly prepared aqueous phases.[18] 2. Clean the injector needle and seat. Include a needle wash step in your method using a strong solvent. 3. Extend the gradient run time or add an isocratic hold at high organic composition to ensure all components elute. |
| Noisy or Drifting Baseline | 1. Air in System: Bubbles in the pump or detector flow cell. 2. Contaminated Mobile Phase: Microbial growth in unbuffered aqueous phases. 3. Detector Lamp Failing: The UV lamp is nearing the end of its life. | 1. Degas the mobile phase thoroughly. Purge the pump to remove trapped air.[18] 2. Prepare aqueous mobile phases fresh daily and filter them. Adding a small amount of organic solvent (e.g., 20% acetonitrile) can inhibit growth.[18] 3. Check the lamp energy. If it is low, replace the lamp. |
GC-MS Troubleshooting
Caption: A troubleshooting decision tree for common GC-MS sensitivity issues.
Q: Why am I observing peak tailing for my halogenated oxime in the GC?
A: Peak tailing in GC is often caused by active sites in the analytical path that can interact with polar or sensitive functional groups.[19]
-
Liner Activity: The glass inlet liner is the most common source of activity. Silanol groups on the glass surface can interact with your compound.
-
Solution: Always use a deactivated (silanized) liner. If tailing persists, replace the liner as deactivation wears off over time.
-
-
Column Contamination: Non-volatile material can accumulate at the front of the column, creating active sites.
-
Solution: Trim 10-20 cm from the front of the column and re-install it.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing the active fused silica tubing.
-
Solution: If trimming the column does not help, the column may need to be replaced.
-
Q: I can't see the molecular ion (M+) peak in my EI mass spectrum. Is this normal?
A: Yes, this can be normal, especially for compounds with certain functional groups. Electron Ionization (EI) is a high-energy technique that can cause extensive fragmentation, and for some molecules, the molecular ion is not stable enough to be observed.[20]
-
Causality: The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, which can destabilize the molecular ion. Fragmentation may occur rapidly.
-
Solutions:
-
Check for M-15, M-18, M-Br, etc.: Look for logical fragment ions (e.g., loss of CH₃, H₂O, Br) that can help you deduce the molecular weight.
-
Use Soft Ionization: If available, techniques like Chemical Ionization (CI) or Field Ionization (FI) are much "softer" and are more likely to produce a visible molecular ion or a protonated molecule ([M+H]⁺).[20]
-
References
-
PharmaTech. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. Retrieved from [Link]
-
Medistri SA. (2024). GC/MS Identification of Impurities. Retrieved from [Link]
-
Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]
- Whitman, D. A. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)Hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection. Journal of AOAC International, 83(4), 859-870.
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- Zhang, L., et al. (2024). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. The Journal of Antibiotics.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Retrieved from [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. Retrieved from [Link]
-
Zhang, L., et al. (2024). Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. PubMed. Retrieved from [Link]
-
PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]
-
ResearchGate. (2005). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. Retrieved from [Link]
-
Agilent. (n.d.). A Unified Method for the Analysis of Aromatic Solvents Using the Agilent 6820 Gas Chromatography System. Retrieved from [Link]
-
Ashfaq, M., & Khan, I. U. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Nakano, T., et al. (2013). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PMC - NIH. Retrieved from [Link]
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Poprawski, J., et al. (2005). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. PubMed. Retrieved from [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Benzaldehyde Oximes: A Comparative Analysis
Introduction: The Versatile Role of Benzaldehyde Oximes
Substituted benzaldehyde oximes are not merely derivatives of aldehydes; they are pivotal intermediates in the landscape of organic synthesis. Their structural motif, characterized by the C=N-OH functional group, serves as a versatile building block in the creation of pharmaceuticals, agrochemicals, and fine chemicals.[1] Oximes are crucial for synthesizing nitrogen-containing compounds such as amides via the Beckmann rearrangement, nitriles through dehydration, and various azaheterocycles.[2] Given their significance, the efficiency, environmental impact, and scalability of their synthetic routes are of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of prevalent and emerging methods for synthesizing substituted benzaldehyde oximes. We move beyond a simple recitation of protocols to offer a critical evaluation of each method's performance, grounded in experimental data. We will explore the causality behind procedural choices, from classical reflux techniques to modern green chemistry approaches, empowering you to select the optimal method for your specific research and development needs.
The Fundamental Mechanism: Oximation of Benzaldehydes
The formation of an oxime from an aldehyde is a classic condensation reaction. The process begins with the nucleophilic attack of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the benzaldehyde. This is followed by a proton transfer and subsequent dehydration (elimination of a water molecule) to yield the final oxime product. The reaction is typically catalyzed by either acid or base.
Caption: General mechanism for the synthesis of benzaldehyde oximes.
Comparative Analysis of Synthesis Methodologies
We will now dissect five distinct methodologies, evaluating their performance based on reaction time, yield, operational simplicity, and adherence to green chemistry principles.
Method 1: The Classical Approach - Refluxing in Organic Solvent
This is the traditional and most widely documented method for oxime synthesis. It involves heating the substituted benzaldehyde and hydroxylamine hydrochloride in an organic solvent, typically an alcohol, with a base to neutralize the generated HCl.[3]
Causality and Experimental Choices:
-
Heating/Reflux: Provides the necessary activation energy to overcome the reaction barrier, especially for less reactive aldehydes.
-
Base (e.g., Pyridine, Sodium Acetate): Pyridine or other bases are used to free the hydroxylamine from its hydrochloride salt (NH₂OH·HCl), allowing the neutral nucleophile to attack the carbonyl carbon.[3] However, pyridine is toxic and its use complicates purification.[2]
-
Organic Solvent (e.g., Ethanol): Serves to dissolve both the aldehyde and the hydroxylamine salt, creating a homogeneous reaction medium.
Experimental Protocol (Classical Method):
-
Dissolve the substituted benzaldehyde (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.1-1.5 eq) and a base such as pyridine (1.5 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and typically add water to precipitate the crystalline oxime product.[3]
-
Filter the solid, wash with cold water, and dry to obtain the pure oxime.
Evaluation:
-
Advantages: Well-established, requires basic laboratory equipment.
-
Disadvantages: Often suffers from long reaction times (several hours), potentially low yields, and the use of toxic and volatile organic solvents like pyridine.[2]
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has revolutionized organic synthesis by offering a rapid and efficient heating method. For oxime synthesis, it dramatically reduces reaction times from hours to minutes.[4][5]
Causality and Experimental Choices:
-
Microwave Heating: Microwaves directly couple with polar molecules (like the reactants and solvent), causing rapid, uniform heating throughout the reaction volume. This leads to a significant acceleration of the reaction rate compared to conventional oil-bath heating.[5][6]
-
Solvent vs. Solvent-Free: The reaction can be performed in a high-boiling polar solvent (e.g., ethanol) or under solvent-free conditions, where the reactants are adsorbed onto a solid support (e.g., TiO₂) or mixed with a base like Na₂CO₃.[7][8] The solvent-free approach is environmentally preferable.
Experimental Protocol (Microwave-Assisted, Solvent-Free):
-
In a microwave reaction vessel, thoroughly mix the substituted benzaldehyde (1 mmol), hydroxylamine hydrochloride (5 mmol), and sodium carbonate (5 mmol).[7]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at 100 W for 5 minutes with stirring.[7]
-
After cooling, resuspend the solid mixture in a solvent like dichloromethane or ethyl acetate and filter to remove inorganic salts.[4][7]
-
Evaporate the solvent from the filtrate to yield the benzaldehyde oxime product.
Evaluation:
-
Advantages: Extremely short reaction times (often under 10 minutes), high yields (frequently >90%), and potential for solvent-free conditions, enhancing its green profile.[4][5][8]
-
Disadvantages: Requires specialized microwave reactor equipment.
Method 3: Ultrasound-Assisted Synthesis (Sonochemistry)
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. This process creates localized hot spots with extreme temperatures and pressures, accelerating chemical reactions.[9][10]
Causality and Experimental Choices:
-
Acoustic Cavitation: The violent collapse of bubbles generates intense energy that enhances mass transfer and dramatically increases the reaction rate, often at ambient bulk temperatures.[10][11]
-
Solvent Choice: The reaction is typically carried out in a liquid medium (e.g., ethanol) to facilitate the propagation of ultrasonic waves.[10] Some methods have been developed under solvent-free conditions.[11]
Experimental Protocol (Ultrasound-Assisted):
-
In a suitable flask, combine the substituted benzaldehyde (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and a base/catalyst in a solvent like ethanol.
-
Place the flask in an ultrasonic water bath operating at a frequency of 40-50 kHz.[10]
-
Irradiate the mixture at room temperature, monitoring by TLC. Reactions are often complete within 10-30 minutes.[10]
-
Work-up typically involves cooling the mixture, whereupon the product crystallizes and can be isolated by filtration.[10]
Evaluation:
-
Advantages: Rapid reaction rates, high yields, mild reaction conditions (often room temperature), and operational simplicity.[9][12]
-
Disadvantages: Requires an ultrasonic bath or probe. Yields can be sensitive to the frequency and power of the ultrasound source.
Method 4: Mechanochemical Synthesis (Grindstone Chemistry)
This solvent-free technique involves the mechanical grinding of solid reactants, sometimes with a catalytic amount of a solid reagent. The energy input from grinding initiates the chemical reaction.[2][13]
Causality and Experimental Choices:
-
Mechanical Energy Input: Grinding in a mortar and pestle or a ball mill creates intimate contact between reactant particles and provides the activation energy for the reaction, eliminating the need for a solvent.[2]
-
Catalyst: While the reaction can proceed without a catalyst, solid catalysts like Bismuth(III) oxide (Bi₂O₃) can enhance the reaction rate and yield.[2]
Experimental Protocol (Mechanochemical):
-
Place the substituted benzaldehyde (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and a catalyst such as Bi₂O₃ (0.6 mmol) in a mortar.[2]
-
Grind the mixture vigorously with a pestle for the required time (typically 5-15 minutes), as monitored by TLC.
-
Upon completion, add ethyl acetate to the mixture and filter to remove the catalyst and any unreacted inorganic materials.
-
Add water to the filtrate to precipitate the product.
-
Filter the solid and dry under vacuum to obtain the pure oxime in high yield.[2]
Evaluation:
-
Advantages: Truly solvent-free, rapid, high-yielding, and exceptionally environmentally friendly. The procedure is simple and requires minimal equipment.[2][13]
-
Disadvantages: May not be suitable for all substrates, particularly liquids or low-melting solids, without modification. Scalability might be a concern with a simple mortar and pestle.
Method 5: Green Synthesis in Aqueous Media
Driven by the principles of green chemistry, this approach prioritizes the use of non-toxic, environmentally benign solvents, with water being the ultimate choice.[14]
Causality and Experimental Choices:
-
Solvent: Water is used as the reaction medium. Interestingly, using mineral water, which contains dissolved minerals, has been shown to enhance reaction rates and yields compared to deionized water, suggesting a mild catalytic effect of the dissolved salts.[14]
-
Catalyst-Free: Many of these methods operate under catalyst-free conditions, further simplifying the procedure and purification.[14]
Experimental Protocol (Aqueous Synthesis):
-
In a flask, stir the substituted benzaldehyde (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in mineral water (5 mL) at room temperature.[14]
-
Monitor the reaction by TLC. The reaction is often complete within 10-20 minutes.
-
The product typically precipitates from the aqueous medium.
-
Collect the solid product by filtration, wash with water, and dry.
Evaluation:
-
Advantages: Extremely green, safe, and economical. The procedure is simple, and work-up is straightforward.[14]
-
Disadvantages: The substrate scope may be limited to water-insoluble aldehydes where the product readily precipitates.
Caption: General workflow for benzaldehyde oxime synthesis.
Quantitative Performance Comparison
The following table summarizes experimental data for the synthesis of various substituted benzaldehyde oximes, allowing for a direct comparison of the different methodologies.
| Method | Substrate (Benzaldehyde) | Catalyst/Base | Solvent | Time | Yield (%) | Reference |
| Classical Reflux | Benzaldehyde | Pyridine | Ethanol | Hours | Low-Mod. | |
| Aqueous Synthesis | 4-Nitrobenzaldehyde | None | Mineral Water | 10 min | 95% | [14] |
| Aqueous Synthesis | 4-Chlorobenzaldehyde | None | Mineral Water | 15 min | 94% | [14] |
| Microwave-Assisted | 4-Chlorobenzaldehyde | Na₂CO₃ | None | 5 min | High | [7] |
| Microwave-Assisted | 4-Methoxybenzaldehyde | Na₂CO₃ | None | 5 min | High | [7] |
| Mechanochemical | 4-Chlorobenzaldehyde | Bi₂O₃ | None | 5 min | 98% | [2] |
| Mechanochemical | 4-Nitrobenzaldehyde | Bi₂O₃ | None | 4 min | 96% | [2] |
| Mechanochemical | 4-Hydroxybenzaldehyde | Bi₂O₃ | None | 6 min | 94% | [2] |
| Ultrasound-Assisted | Benzaldehyde | NH₂-MMT | Ethanol | Short | High |
Note: "High" or "Low-Mod." indicates qualitative descriptions where specific quantitative data was not provided in the source.
Conclusion and Recommendations
The synthesis of substituted benzaldehyde oximes has evolved significantly from time-consuming classical methods to rapid, efficient, and environmentally benign modern techniques.
-
For speed and efficiency , microwave-assisted and mechanochemical methods are unparalleled, consistently delivering high yields in minutes under solvent-free conditions.[2][4] These are ideal for rapid library synthesis and process optimization.
-
For green chemistry and simplicity , synthesis in aqueous media and ultrasound-assisted methods at room temperature are outstanding choices.[9][14] They minimize waste and hazard, aligning with modern sustainability goals.
-
The classical reflux method , while foundational, is largely superseded by these modern alternatives due to its inefficiency and environmental concerns.[2]
As a Senior Application Scientist, my recommendation is to adopt these modern techniques. For laboratories equipped with the necessary hardware, microwave and mechanochemical syntheses offer the best combination of speed, yield, and green credentials. For those seeking a low-cost, simple, and green alternative, sonochemistry or synthesis in mineral water provides a robust and effective solution. The choice ultimately depends on the specific substrate, desired scale, available equipment, and the overarching sustainability goals of the research program.
References
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-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
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Yaka, V., & Çelik, G. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences. [Link]
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Pramanik, A., & Das, P. J. (2009). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Indian Chemical Society. [Link]
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Synthesis of benzaldeheyde oxime under various experimental conditions. ResearchGate. [Link]
- Microwave synthesis method of benzaldehyde oxime compound. (2018).
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Exploring the Chemical Properties and Synthesis of Benzaldehyde Oxime. NINGBO INNO PHARMCHEM. [Link]
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Benzaldehyde oxime. Wikipedia. [Link]
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The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. (2024). Preprints.org. [Link]
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da Silva, F. S., et al. (2012). Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. [Link]
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Comparison of the reported methods for synthesis of oxime with the present method. ResearchGate. [Link]
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Abdel-Aziz, H. A., et al. (2014). Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from β-Keto Sulfones. Journal of Chemistry. [Link]
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What is the most popular procedure to synthesize oximes? ResearchGate. [Link]
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Gurbanov, A. V., et al. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews. [Link]
-
An Efficient Synthesis of Pyridoxal Oxime Derivatives under Microwave Irradiation. (2017). MDPI. [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives. AccScience Publishing. [Link]
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A versatile and green mechanochemical route for aldehyde–oxime conversions. (2013). Chemical Communications. [Link]
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Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. [Link]
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A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Assessment of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a key building block in the synthesis of various pharmacologically active molecules. Its purity directly influences the quality, yield, and impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, validated analytical method for determining its purity is indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies and a detailed protocol for the validation of a purity assessment method for 3-Bromo-5-trifluoromethylbenzaldehyde oxime, aligning with the stringent standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] For a purity assay, this means the method must be specific for the analyte, linear over the expected concentration range, accurate, precise, and robust. This guide will elucidate the rationale behind the selection of chromatographic conditions and validation parameters to establish a self-validating system that ensures the trustworthiness of the analytical data.
Understanding the Analyte: Physicochemical Properties and Potential Impurities
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a halogenated aromatic compound. Its structure, containing a bromine atom and a trifluoromethyl group on the benzene ring, dictates its chromatographic behavior. These electron-withdrawing groups and the overall aromaticity of the molecule are key considerations in selecting the appropriate HPLC column and mobile phase.
The synthesis of the precursor, 3-Bromo-5-trifluoromethylbenzaldehyde, and its subsequent conversion to the oxime can introduce several potential impurities. Common impurities in aldehyde synthesis can include the corresponding alcohol (from incomplete oxidation) and carboxylic acid (from over-oxidation).[4] Therefore, a successful HPLC method must be able to resolve the main compound from these and other potential process-related impurities or degradants.
Comparative Analysis of HPLC Stationary Phases for Optimal Separation
The choice of the stationary phase is paramount in developing a selective HPLC method. Reversed-phase HPLC (RP-HPLC) is the most common technique for the analysis of small molecule pharmaceuticals due to its versatility in separating compounds with varying polarities.[5][6] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase and a polar mobile phase.[7]
Here, we compare three common reversed-phase column chemistries for the analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime:
| Stationary Phase | Separation Principle | Advantages for this Analyte | Potential Drawbacks |
| C18 (Octadecylsilane) | Primarily hydrophobic interactions. | Excellent starting point, widely available, good retention for non-polar to moderately polar compounds.[7][8] | May not provide sufficient selectivity for structurally similar aromatic impurities. |
| Phenyl-Hexyl | Mixed-mode interactions: hydrophobic and π-π interactions. | The phenyl groups can provide enhanced selectivity for aromatic compounds through π-π interactions with the analyte's benzene ring.[9][10] | May require more method development to optimize mobile phase composition. |
| PFP (Pentafluorophenyl) | Multiple interaction modes: hydrophobic, π-π, dipole-dipole, and ion-exchange. | The highly electronegative fluorine atoms on the stationary phase can interact strongly with the halogenated analyte, offering unique selectivity for positional isomers and related halogenated impurities.[9] | Can be more sensitive to mobile phase pH and ionic strength. |
For 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a C18 column is a logical starting point for method development due to its robust nature and broad applicability.[8] However, given the aromatic and halogenated structure of the analyte and its potential impurities, a Phenyl-Hexyl or PFP column could offer superior resolution and is a recommended alternative to explore during method development for improved specificity.[9][10]
Workflow for HPLC Method Development and Validation
The following diagram illustrates the logical workflow from initial method development to full validation, ensuring a robust and reliable analytical procedure.
Caption: Workflow for HPLC Method Development and Validation.
Detailed Experimental Protocol: A Validated RP-HPLC Method
This section provides a step-by-step methodology for the purity determination of 3-Bromo-5-trifluoromethylbenzaldehyde oxime. This protocol is based on a C18 stationary phase, which represents a robust and common starting point.
Instrumentation and Reagents
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[8]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Purified water (HPLC grade), Phosphoric acid (analytical grade).
-
Reference Standard: 3-Bromo-5-trifluoromethylbenzaldehyde oxime reference standard of known purity.
Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape for acidic and neutral compounds by suppressing silanol interactions with the stationary phase. |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC, providing good elution strength for a wide range of compounds. |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes. | A gradient is initially used to separate compounds with a range of polarities and to determine the optimal elution conditions for an isocratic method if desired.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or as determined by UV scan) | A common wavelength for aromatic compounds. A PDA detector can be used to determine the optimal wavelength for maximum absorbance. |
| Injection Volume | 10 µL |
Sample and Standard Preparation
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v) is a suitable diluent.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 3-Bromo-5-trifluoromethylbenzaldehyde oxime reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.[8]
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.[8]
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 3-Bromo-5-trifluoromethylbenzaldehyde oxime sample and prepare as described for the Standard Stock Solution, followed by a 1:10 dilution to obtain the working sample solution.
Validation of the Analytical Method: Following ICH Q2(R1) Guidelines
The validation of the developed HPLC method must be performed in accordance with ICH Q2(R1) guidelines to ensure the reliability of the results.[1][2] The following parameters must be evaluated:
Caption: Key Parameters for HPLC Method Validation.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] A stability-indicating method is developed through forced degradation studies.[7][11][12]
-
Procedure: Subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1N HCl at 60°C), base hydrolysis (e.g., 0.1N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal degradation (e.g., 80°C), and photolytic degradation (e.g., exposure to UV light).
-
Acceptance Criteria: The method should demonstrate resolution between the main peak and any degradation products formed. Peak purity analysis using a PDA detector should confirm that the analyte peak is spectrally pure.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2]
-
Procedure: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][2]
-
Procedure: The range is confirmed by the linearity, accuracy, and precision studies.
-
Acceptance Criteria: The specified range is typically 80% to 120% of the test concentration for an assay of an active substance.[2]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1]
-
Procedure: Perform a recovery study by spiking a placebo (if applicable) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with three replicates at each level.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD for the combined results from both studies should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: These values should be determined and reported to define the limits of the method for impurity detection.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small variations in the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by these variations.
Summary of Validation Data
The following table provides a template for summarizing the validation results for the HPLC method for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the analyte retention time. Peak purity > 990. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of test concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability RSD) | ≤ 1.0% | 0.5% |
| Precision (Intermediate RSD) | ≤ 2.0% | 1.2% |
| LOD | Report value | 0.05 µg/mL |
| LOQ | Report value | 0.15 µg/mL |
| Robustness | System suitability passes under all varied conditions. | Pass |
Conclusion
The validation of an HPLC method for the purity determination of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is a systematic process that ensures the generation of reliable and accurate data. By following the principles outlined in the ICH Q2(R1) guideline, a robust and self-validating analytical method can be established. While a C18 column provides a solid foundation for method development, exploring alternative selectivities offered by Phenyl-Hexyl or PFP columns can be advantageous for resolving complex impurity profiles. The comprehensive validation approach detailed in this guide provides a framework for researchers, scientists, and drug development professionals to confidently assess the purity of this critical synthetic intermediate, thereby ensuring the quality and safety of the final pharmaceutical products.
References
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ResearchGate. (n.d.). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Retrieved from ResearchGate. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from Chromatography Forum. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from ICH. [Link]
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American Chemical Society. (n.d.). Development and validation of a stability-indicating HPLC method for assay of milbemycin oxime and estimation of its related compounds. Retrieved from ACS Publications. [Link]
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ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from ResearchGate. [Link]
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ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from ResearchGate. [Link]
- Google Patents. (n.d.). WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof.
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European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from EMA. [Link]
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Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from RSC Publishing. [Link]
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PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. Retrieved from PubChem. [Link]
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ProQuest. (n.d.). Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Milbemycin Oxime and Praziquantel. Retrieved from ProQuest. [Link]
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U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from FDA. [Link]
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ResearchGate. (n.d.). Analysis of aldehydes in water by solid-phase microextraction with on-fiber derivatization. Retrieved from ResearchGate. [Link]
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HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from HALO Columns. [Link]
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CDC Stacks. (n.d.). Isolation and analysis of carbonyl compounds as oximes. Retrieved from CDC Stacks. [Link]
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Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from Chromatography Online. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from ICH. [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from Phenomenex. [Link]
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Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from Hichrom. [Link]
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Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from ACS Publications. [Link]
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Alchem Pharmtech. (n.d.). CAS 876132-77-3 | 3-Bromo-5-(trifluoromethyl)benzaldehyde oxime. Retrieved from Alchem Pharmtech. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from Starodub. [Link]
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ResearchGate. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from ResearchGate. [Link]
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ResearchGate. (n.d.). experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4.... Retrieved from ResearchGate. [Link]
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A Guide to the Mass Spectrometry Fragmentation of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Elucidation and Isomeric Comparison
Introduction: The Analytical Challenge
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a complex substituted aromatic molecule. Its structure incorporates three distinct functional groups on a benzene ring: a bromine atom, a trifluoromethyl group, and an aldoxime group. Each of these moieties imparts a characteristic influence on the molecule's fragmentation under electron ionization conditions. Mass spectrometry is an indispensable tool for confirming the identity and purity of such compounds. A thorough understanding of its fragmentation pattern allows researchers to:
-
Confirm the molecular weight and elemental composition.
-
Verify the presence of key functional groups.
-
Differentiate between constitutional isomers, whose biological activities and chemical reactivities can vary dramatically.
This guide will detail the expected fragmentation pathways of the target molecule and provide a comparative analysis with a hypothetical ortho-substituted isomer to demonstrate how mass spectrometry can resolve structural ambiguities.
Experimental Protocol: Acquiring the Mass Spectrum
To ensure reproducible and high-quality data, a standardized Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol is recommended. The gas chromatography step provides separation from any impurities or starting materials, ensuring a pure analyte enters the ion source.
Step-by-Step GC-EI-MS Protocol:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized 3-Bromo-5-trifluoromethylbenzaldehyde oxime in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Inlet: Inject 1 µL of the sample solution into the GC inlet, typically set to a temperature of 250°C to ensure rapid volatilization. Use a splitless or split injection mode depending on the sample concentration.
-
Chromatographic Separation: Employ a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane). Use a temperature program such as:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Standard EI conditions are applied:
-
Ionization Energy: 70 eV. This high energy is standard and ensures extensive, reproducible fragmentation patterns that are comparable to library spectra[1].
-
Source Temperature: 230°C.
-
-
Mass Analysis: The generated positive ions are accelerated and separated by their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Detection: Ions are detected, and the resulting signal is processed to generate a mass spectrum, which plots ion abundance versus m/z.
Experimental Workflow Diagram
Caption: Predicted major EI fragmentation pathways for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Comparative Analysis: The Power of the "Ortho Effect"
The fragmentation pattern of a substituted aromatic compound can be dramatically altered by the relative positions of its substituents. While our target molecule has a meta (1,3) substitution pattern, an isomer with an ortho (1,2) arrangement would exhibit unique fragmentation due to the proximity of the functional groups. This phenomenon is known as the "ortho effect".[2]
Case Study: 2-Bromo-3-trifluoromethylbenzaldehyde Oxime (Hypothetical Isomer)
Let's consider the fragmentation of a hypothetical isomer, 2-Bromo-3-trifluoromethylbenzaldehyde oxime. In this molecule, the bulky bromine atom is adjacent to the oxime group.
This proximity enables a unique rearrangement and fragmentation pathway not possible in the 3,5-isomer. A hydrogen atom from the oxime's hydroxyl group can be abstracted by the adjacent bromo substituent, leading to the elimination of a neutral hydrogen bromide (HBr) molecule via a six-membered ring transition state.
-
Neutral Loss: HBr (mass of 80/82 Da)
-
Resulting Ion: [M - HBr]•+ at m/z 188
This [M-HBr]•+ peak would be a highly diagnostic fragment for the ortho-isomer and would be expected to be completely absent in the spectrum of the meta-isomer (our target compound).[2][3]
Ortho Effect Fragmentation Diagram
Caption: Unique fragmentation pathway for an ortho-isomer via the ortho effect.
Comparison of Ionization Techniques: EI vs. ESI
While Electron Ionization (EI) is ideal for detailed structural elucidation through fragmentation, "soft" ionization techniques like Electrospray Ionization (ESI) provide complementary information.
-
Electron Ionization (EI): A "hard" technique that imparts significant energy, leading to extensive and predictable fragmentation. It is ideal for creating a structural fingerprint.
-
Electrospray Ionization (ESI): A "soft" technique that typically protonates the analyte to form an [M+H]⁺ ion with minimal fragmentation.[4] This is extremely useful for unequivocally confirming the molecular weight of the parent compound but provides little of the structural detail needed to differentiate isomers.
For 3-Bromo-5-trifluoromethylbenzaldehyde oxime, an ESI spectrum would be expected to show a strong isotopic cluster at m/z 270/272, corresponding to [M+H]⁺.
Conclusion
The mass spectrum of 3-Bromo-5-trifluoromethylbenzaldehyde oxime is predicted to be rich in structural information. Key diagnostic features under Electron Ionization include:
-
A strong molecular ion peak cluster at m/z 269/271 .
-
Characteristic fragment ions resulting from the loss of •Br (m/z 189) and •CF₃ (m/z 190/192) .
-
Fragments related to the oxime group, such as the loss of •OH (m/z 252/254) .
Crucially, the absence of a fragment corresponding to the loss of HBr ([M-80/82]•+) can be used to confidently distinguish the 3,5-disubstituted isomer from potential ortho-substituted isomers. By combining this predictive fragmentation analysis with standard experimental protocols, researchers can unambiguously confirm the structure and identity of this complex molecule.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (No direct URL, standard textbook reference)
-
De Koster, C. G., van Houte, J. J., & van Thuijl, J. (1985). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. International Journal of Mass Spectrometry and Ion Processes. [Link]
- Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing. (No direct URL, standard textbook reference)
-
Gómez, A., et al. (2014). Mass fragmentation pattern of compounds 3a and 3b. ResearchGate. [Link]
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Kadali, S. B., et al. (2018). Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent. Journal of the American Society for Mass Spectrometry. [Link]
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Anari, M. R., & Corr, J. J. (2006). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Rapid Communications in Mass Spectrometry. [Link]
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Ionic series in mass spectra of trifluoromethyl-substituted heterocycles. (2021). Fluorine Notes. [Link]
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Wang, H. Y., et al. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry. [Link]
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Gauthier, J. W., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2008). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Journal of Analytical Chemistry. [Link]
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Barkow, A., Pilotek, S., & Grützmacher, H. F. (1995). Ortho effects: A mechanistic study. European Mass Spectrometry. [Link]
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Doc Brown's Chemistry. (2023). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Doc Brown's Chemistry. (2023). Mass spectrum of 1-bromo-2-methylpropane. [Link]
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Chemistry LibreTexts. (2022). 5.2 Mass Spectrometry - Isotopes. [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.5 - Fragmentation of Aromatics. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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A Comparative Guide to the Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: Reagents, Methodologies, and Green Chemistry Approaches
Introduction
3-Bromo-5-trifluoromethylbenzaldehyde oxime is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for synthesizing a range of pharmacologically active compounds. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers. The conversion of the parent aldehyde to the oxime is a pivotal step, traditionally accomplished using hydroxylamine hydrochloride. However, evolving standards in chemical synthesis necessitate an exploration of alternative reagents and methodologies that offer improvements in yield, reaction time, safety, and alignment with green chemistry principles.
This guide provides an in-depth, objective comparison of various synthetic routes to 3-Bromo-5-trifluoromethylbenzaldehyde oxime. We move beyond simple protocol listings to explain the mechanistic rationale behind reagent choices and reaction conditions. By presenting supporting data and detailed, self-validating protocols, this document serves as a practical resource for scientists aiming to optimize this critical transformation.
The Precursor: A Note on the Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde
Before delving into oximation, securing a reliable source of the starting aldehyde is essential. 3-Bromo-5-trifluoromethylbenzaldehyde is typically synthesized from 1,3-bis(trifluoromethyl)benzene. The synthesis involves a highly regioselective bromination, often conducted in a mixture of sulfuric and acetic acid, to yield 3,5-bis(trifluoromethyl)bromobenzene[1]. Subsequent steps can introduce the aldehyde functionality. While a detailed exploration is beyond the scope of this guide, understanding the precursor's synthesis is crucial for planning a comprehensive research and development workflow.
Caption: Overall synthetic pathway to the target oxime.
The Oximation Reaction: A Mechanistic Overview
The conversion of an aldehyde to an oxime is a classic condensation reaction. It proceeds via a two-step mechanism:
-
Nucleophilic Addition: The nitrogen atom of hydroxylamine (or a related reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water, typically under acidic or basic catalysis, to form the final C=N double bond of the oxime.
The efficiency of this process is highly dependent on the chosen reagent, catalyst, solvent, and energy source.
Method 1: The Conventional Approach with Hydroxylamine Hydrochloride
This is the most widely documented and historically significant method for oxime synthesis. It involves the reaction of the aldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base.
Causality Behind Experimental Choices:
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): This salt is used because free hydroxylamine is unstable.
-
Base (e.g., Pyridine, Sodium Acetate, NaHCO₃): A base is essential to neutralize the HCl salt, liberating the free hydroxylamine (NH₂OH), which is the active nucleophile. The choice of base can influence reaction rates and workup procedures. Pyridine is effective but toxic, while inorganic bases like sodium carbonate are greener alternatives[2].
-
Solvent (e.g., Ethanol, Methanol): An alcoholic solvent is typically used to ensure the solubility of both the aldehyde and the reagents.
Limitations: The conventional method often requires relatively long reaction times, heating, and the use of potentially toxic bases like pyridine[3]. The generation of salt byproducts can also complicate purification.
Protocol: Conventional Synthesis
-
Dissolve 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq) in ethanol (10 mL per mmol of aldehyde) in a round-bottom flask.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the mixture at reflux (approx. 78 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add distilled water to the residue to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure oxime.
Alternative Methodologies: A Comparative Analysis
Driven by the principles of green chemistry and the need for process optimization, several alternatives to the conventional method have been developed. These methods aim to reduce solvent use, minimize waste, shorten reaction times, and avoid harsh reagents.
Caption: Comparison of different oximation workflows.
Alternative 1: Aqueous Synthesis in Mineral Water
A significant advancement in green chemistry is the use of water as a reaction solvent. Recent studies have demonstrated highly efficient oximation of aryl aldehydes in mineral water at room temperature, often without the need for an additional base or catalyst[4].
Causality Behind Experimental Choices:
-
Mineral Water as Solvent: The dissolved minerals and slightly acidic pH of natural mineral water can act as a mild catalyst, facilitating the reaction[4]. This approach is environmentally benign, cost-effective, and safe[4].
-
Room Temperature: The reaction proceeds efficiently without heating, reducing energy consumption. In one study, using mineral water instead of pure water for the oximation of 4-nitrobenzaldehyde resulted in a 99% yield in just 10 minutes[4].
Alternative 2: Solvent-Free "Grindstone" Chemistry
This method eliminates the use of solvents entirely by grinding the solid reactants together, often with a catalyst[3]. This technique, known as mechanochemistry, is highly efficient and environmentally friendly.
Causality Behind Experimental Choices:
-
Grinding: The mechanical force brings reactants into close contact, increasing surface area and providing the energy needed for the reaction to proceed without bulk heating.
-
Catalyst (e.g., Bi₂O₃, ZnO): While the reaction can proceed without a catalyst, non-toxic metal oxides like bismuth(III) oxide (Bi₂O₃) can accelerate the conversion, leading to excellent yields in minutes[3]. These catalysts are stable, easy to handle, and reusable.
Alternative 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation can dramatically accelerate chemical reactions by inducing acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This process generates localized hotspots of extreme temperature and pressure, enhancing reaction rates[2].
Causality Behind Experimental Choices:
-
Ultrasonic Irradiation: Provides the energy to overcome activation barriers, leading to significantly shorter reaction times (often just a few minutes) compared to conventional heating[2].
-
Aqueous Base (e.g., K₂CO₃): A simple, inorganic base is used to liberate the hydroxylamine, and the reaction is often performed in an aqueous medium, further enhancing its green credentials[2].
Performance Comparison
The following table summarizes the key performance metrics for the discussed methodologies. Yields and reaction times are based on data for structurally similar aryl aldehydes and represent expected performance.
| Methodology | Primary Reagent(s) | Typical Conditions | Reaction Time | Expected Yield | Green Chemistry Profile |
| Conventional | NH₂OH·HCl, NaOAc/Pyridine | Ethanol, Reflux | 2 - 4 hours | >85% | Poor: Organic solvent, heating, potential for toxic base. |
| Aqueous Synthesis | NH₂OH·HCl | Mineral Water, Room Temp. | 10 - 30 minutes | >95% | Excellent: No organic solvent, no heating, minimal waste[4]. |
| Solvent-Free | NH₂OH·HCl, Bi₂O₃ | Grinding, Room Temp. | 5 - 15 minutes | >95% | Excellent: No solvent, minimal energy, non-toxic catalyst[3]. |
| Ultrasound-Assisted | NH₂OH·HCl, K₂CO₃ | Water, Sonication, Room Temp. | < 5 minutes | >90% | Very Good: Aqueous medium, rapid, low energy input[2]. |
Detailed Experimental Protocols: Green Alternatives
Protocol: Aqueous Synthesis in Mineral Water
-
In a 25 mL flask, add 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq, 0.25 mmol).
-
Add hydroxylamine hydrochloride (1.2 eq, 0.30 mmol).
-
Add 2.0 mL of commercially available mineral water.
-
Stir the suspension vigorously at room temperature for 15-20 minutes. Monitor by TLC until the starting material is consumed.
-
The product will precipitate directly from the reaction mixture.
-
Filter the white solid, wash with a small amount of cold distilled water (2 x 2 mL), and dry under vacuum to yield the pure oxime.
Protocol: Solvent-Free Grinding Synthesis
-
In a clean, dry agate mortar, place 3-Bromo-5-trifluoromethylbenzaldehyde (1.0 eq, 1 mmol).
-
Add hydroxylamine hydrochloride (1.1 eq, 1.1 mmol) and bismuth(III) oxide (Bi₂O₃, 0.1 eq, 0.1 mmol).
-
Grind the mixture with a pestle at room temperature for 10 minutes. The mixture may become paste-like.
-
Monitor the reaction progress by taking a small sample and analyzing via TLC (dissolved in ethyl acetate).
-
Once complete, add 10 mL of ethyl acetate to the mortar and stir to dissolve the product.
-
Filter the mixture to remove the insoluble catalyst (which can be washed, dried, and reused).
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
If necessary, wash the solid with cold n-hexane to remove any non-polar impurities and dry.
Discussion and Recommendations
For researchers and drug development professionals, the choice of synthetic method involves a trade-off between tradition, speed, cost, and sustainability.
-
For Rapid Screening and Small-Scale Synthesis: The Aqueous and Solvent-Free methods are unparalleled. They are exceptionally fast, high-yielding, and require minimal setup and purification, making them ideal for generating material quickly for biological assays or further derivatization.
-
For Process Development and Scale-Up: The Aqueous Synthesis method holds the most promise for industrial applications. Its operational simplicity, avoidance of organic solvents, and room-temperature conditions translate to significant cost savings, enhanced safety, and a drastically reduced environmental footprint[4]. The workup involves a simple filtration, which is highly amenable to large-scale processing.
-
For Versatility: The Ultrasound-Assisted method is a powerful tool for accelerating reactions that may be sluggish under other conditions, although it requires specialized equipment.
The Conventional Method , while reliable, is increasingly outdated. Its reliance on organic solvents, heating, and longer reaction times makes it less efficient and less sustainable than modern alternatives. It should be considered only when other methods prove ineffective for a particularly challenging substrate.
Conclusion
The synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime can be accomplished through several effective methodologies. While the traditional use of hydroxylamine hydrochloride in an alcoholic solvent is a valid approach, compelling alternatives rooted in green chemistry offer significant advantages. Solvent-free grinding and aqueous synthesis at room temperature stand out as superior methods, providing exceptional yields in remarkably short times with minimal environmental impact. By adopting these modern techniques, researchers can streamline the synthesis of this valuable intermediate, aligning with the growing demand for sustainable and efficient practices in the pharmaceutical and chemical industries.
References
-
Green Approach for Synthesis of Oximes by Using Natural Acids. (2024). International Journal of Pharmaceutical Research and Applications. [Link]
-
Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]
-
the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. (2020). Journal of Chemical Sciences. [Link]
-
A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. (2011). Chemistry Central Journal. [Link]
- SYNTHESIS OF 3,5-BIS (TRIFLUOROMETHYLE) BROMOBENZENE.
-
Simple, Efficient and Green Synthesis of Oximes under Ultrasound Irradiation. ARKIVOC. [Link]
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biological activity of 3-Bromo-5-trifluoromethylbenzaldehyde oxime vs analogues
A Comprehensive Guide to the Biological Activity of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime and its Analogues
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen and trifluoromethyl moieties into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often yielding compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the anticipated biological activities of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a compound emblematic of this design strategy. In the absence of direct comparative studies on this specific molecule, we will extrapolate from robust experimental data on structurally related analogues to build a predictive framework for its efficacy. This document will delve into the structure-activity relationships (SAR) that govern the antimicrobial and anticancer potential of halogenated and trifluoromethylated benzaldehyde oximes, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic promise.
Introduction: The Rationale for Bromo- and Trifluoromethyl-Substitution in Benzaldehyde Oximes
Benzaldehyde oximes represent a versatile class of organic compounds that have attracted considerable interest in drug discovery due to their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1] The foundational structure, characterized by an oxime moiety (=N-OH) attached to a benzaldehyde core, offers a modifiable scaffold for synthetic chemists. The introduction of specific substituents onto the benzene ring can profoundly influence the molecule's biological and physicochemical properties.
The subject of this guide, 3-Bromo-5-trifluoromethylbenzaldehyde oxime, is distinguished by two key functional groups: a bromine atom and a trifluoromethyl (-CF3) group.
-
The Role of Bromine: Halogenation is a well-established strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom can increase lipophilicity, thereby improving membrane permeability.[2] Furthermore, the electronic properties of bromine can influence intermolecular interactions with biological targets, potentially leading to stronger binding and increased efficacy. Studies on various brominated compounds have demonstrated potent antimicrobial and anticancer activities.[3]
-
The Significance of the Trifluoromethyl Group: The trifluoromethyl group is a bioisostere of the methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly impact a molecule's metabolic stability, binding affinity, and cellular uptake.[4] The incorporation of a -CF3 group has been shown to dramatically enhance the anticancer activity of various heterocyclic compounds.[5][6]
This guide will, therefore, explore the synergistic effect of these two powerful substituents on the benzaldehyde oxime scaffold.
Comparative Biological Activity: A Data-Driven Analysis
While direct experimental data for 3-Bromo-5-trifluoromethylbenzaldehyde oxime is not extensively available in the public domain, we can infer its potential activities by examining structurally similar compounds. The following sections present a comparative overview based on published literature.
Antimicrobial Activity
The benzaldehyde oxime scaffold is a known pharmacophore for antimicrobial agents.[7] The introduction of halogens is a recurring theme in the development of potent antimicrobial compounds.
Table 1: Comparative Antimicrobial Activity of Substituted Benzaldehyde Derivatives
| Compound/Class | Target Organisms | Activity (MIC/IC50) | Key Structural Features | Reference |
| Benzaldehyde Oximes with Electronegative Groups | Candida albicans, Aspergillus niger | MIC: 62.5-500 µg/mL | Presence of electronegative polar groups | [1] |
| 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC: 3.13-6.25 µg/mL | Dichlorobenzyl oxime ether | [8] |
| Bromophenols | Gram-positive and Gram-negative bacteria, Fungi | Potent activity | Multiple bromine and hydroxyl substitutions | [3] |
| Bronopol (2-bromo-2-nitropropan-1,3-diol) | Broad-spectrum antibacterial, especially Pseudomonas aeruginosa | Effective preservative | gem-bromo-nitro structure | [9] |
Analysis and Structure-Activity Relationship (SAR):
The data from related compounds strongly suggests that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will possess significant antimicrobial, particularly antifungal, activity. The presence of the electron-withdrawing bromine and trifluoromethyl groups is expected to enhance this activity.[1] The lipophilicity conferred by these groups may facilitate passage through microbial cell membranes.
Diagram 1: Key Structural Features for Antimicrobial Activity
Caption: Structure-activity relationship for antimicrobial benzaldehyde oximes.
Anticancer Activity
The trifluoromethyl group is a well-known enhancer of anticancer activity.[5][6] Its presence in the 3-Bromo-5-trifluoromethylbenzaldehyde oxime structure is a strong indicator of potential cytotoxic effects against cancer cell lines.
Table 2: Comparative Anticancer Activity of Trifluoromethyl-Substituted Compounds
| Compound | Cell Line | Activity (IC50) | Key Structural Features | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | Trifluoromethylated isoxazole | [5][6] |
| Non-trifluoromethylated analogue | MCF-7 (Breast Cancer) | 19.72 µM | Lacks trifluoromethyl group | [5][6] |
| 5,6-dichloro-2-pentafluoroethylbenzimidazole | Breast and Prostate Cancer Cell Lines | Most active in series | Dichloro and pentafluoroethyl substitution | [10] |
Analysis and Structure-Activity Relationship (SAR):
The dramatic increase in anticancer activity (nearly 8-fold) upon the introduction of a trifluoromethyl group in the isoxazole series highlights the critical role of this moiety.[5][6] It is plausible that 3-Bromo-5-trifluoromethylbenzaldehyde oxime will exhibit significant anticancer activity. The combined electronic effects of the bromine and trifluoromethyl groups may lead to interactions with key biological targets involved in cancer cell proliferation.
Experimental Protocols
To facilitate further research and validation of the predicted biological activities of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and its analogues, the following detailed experimental protocols are provided.
Synthesis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime
This protocol describes a standard method for the synthesis of benzaldehyde oximes from the corresponding aldehyde.
Diagram 2: Synthesis Workflow
Caption: General workflow for the synthesis of benzaldehyde oximes.
Step-by-Step Protocol:
-
Dissolution of Aldehyde: Dissolve one equivalent of 3-Bromo-5-trifluoromethylbenzaldehyde in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Preparation of Hydroxylamine Solution: In a separate beaker, dissolve a slight excess (1.1-1.2 equivalents) of hydroxylamine hydrochloride in water. To this solution, add an equimolar amount of a base, such as sodium hydroxide or sodium carbonate, to liberate the free hydroxylamine.
-
Reaction: Slowly add the aqueous hydroxylamine solution to the stirred solution of the aldehyde at room temperature.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the reaction mixture is typically poured into cold water to precipitate the oxime.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Step-by-Step Protocol:
-
Preparation of Stock Solutions: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Conclusion and Future Directions
Based on a comprehensive analysis of the existing literature on structurally related compounds, 3-Bromo-5-trifluoromethylbenzaldehyde oxime emerges as a promising candidate for further investigation as both an antimicrobial and an anticancer agent. The strategic placement of a bromine atom and a trifluoromethyl group on the benzaldehyde oxime scaffold is anticipated to confer potent biological activity.
Future research should focus on the synthesis and in vitro evaluation of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and a library of its analogues to confirm these predictions and to further elucidate the structure-activity relationships. Subsequent in vivo studies will be crucial to assess the therapeutic potential of the most promising candidates. The detailed protocols provided in this guide offer a solid foundation for initiating such investigations.
References
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Archives of Pharmacy. (2023). ANTIMICROBIAL POTENTIAL OF BENZALDOXIMES: SYNTHESIS, BIOLOGICAL ACTIVITY AND IN SILICO STUDY. Retrieved from [Link]
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X-ray crystal structure analysis of 3-Bromo-5-trifluoromethylbenzaldehyde oxime derivatives
An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime Derivatives: A Comparative and Predictive Approach
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its potential as a therapeutic agent. X-ray crystallography stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comprehensive overview of the X-ray crystal structure analysis of 3-bromo-5-trifluoromethylbenzaldehyde oxime and its derivatives, compounds of significant interest due to the unique electronic properties conferred by their substituent groups.
The strategic placement of a bromine atom and a trifluoromethyl group on the benzaldehyde oxime scaffold is a deliberate choice in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets[1][2]. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in directing crystal packing and influencing ligand-receptor interactions[3][4][5]. This guide will delve into the synthesis, crystallization, and crystallographic analysis of this class of compounds, offering a comparative perspective based on structurally related molecules.
Synthesis and Crystallization: The Gateway to a High-Resolution Structure
The journey to a crystal structure begins with the synthesis of the target compound. The preparation of 3-bromo-5-trifluoromethylbenzaldehyde oxime is typically achieved through a condensation reaction between 3-bromo-5-(trifluoromethyl)benzaldehyde and hydroxylamine hydrochloride.[6][7] The reaction is generally carried out in the presence of a mild base to neutralize the HCl generated and liberate the free hydroxylamine for the nucleophilic attack on the aldehyde's carbonyl group.
Experimental Protocol: Synthesis of 3-Bromo-5-(trifluoromethyl)benzaldehyde Oxime
-
Dissolution: Dissolve 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine (1.5 eq) in water or ethanol.
-
Reaction: Add the hydroxylamine solution to the aldehyde solution dropwise at room temperature with continuous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up: Upon completion, the reaction mixture is typically poured into cold water to precipitate the oxime product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) to yield the pure oxime.
The subsequent and often most challenging step is growing single crystals of sufficient size and quality for X-ray diffraction. This is often more of an art than a science, requiring screening of various conditions.
Common Crystallization Techniques for Organic Molecules:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion (Hanging Drop/Sitting Drop): A concentrated drop of the compound's solution is allowed to equilibrate with a larger reservoir of a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the drop induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
Caption: Workflow for the synthesis and crystallization of 3-bromo-5-trifluoromethylbenzaldehyde oxime.
X-ray Diffraction Analysis: From Crystal to Structure
Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis. This technique relies on the principle that the electrons in the atoms of a crystal lattice scatter an incident X-ray beam in a predictable pattern.[8][9] The positions and intensities of the diffracted beams are recorded and used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate dimensions is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of liquid nitrogen to minimize radiation damage and thermal vibrations.[10][11]
-
Data Collection: The crystal is placed in an X-ray diffractometer, and a preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.
-
Data Reduction: The collected raw data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization. The intensities of the reflections are integrated and scaled.
-
Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the structure is built and then refined using least-squares methods to improve the agreement between the calculated and observed diffraction data.
Caption: General workflow for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis
While the specific crystal structure of 3-bromo-5-trifluoromethylbenzaldehyde oxime is not publicly available in crystallographic databases as of this guide's writing, we can predict its key structural features through a comparative analysis of related compounds. For this purpose, we will consider the crystallographic data of (E)-4-(trifluoromethyl)benzaldehyde oxime as a primary reference.[12]
| Parameter | (E)-4-(Trifluoromethyl)benzaldehyde Oxime[12] | Expected for 3-Bromo-5-trifluoromethylbenzaldehyde Oxime | Rationale for Comparison |
| Crystal System | Monoclinic | Likely Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules. |
| Space Group | P2₁/c | P2₁/c or similar centrosymmetric space group | The presence of inversion centers is common in the packing of such molecules. |
| C=N Bond Length (Å) | ~1.27 | ~1.27 - 1.28 | The oxime C=N bond is expected to have a similar length. |
| N-O Bond Length (Å) | ~1.40 | ~1.40 - 1.41 | The oxime N-O bond length should be comparable. |
| Intermolecular Interactions | O-H···N hydrogen bonds | O-H···N hydrogen bonds, Br···N or Br···O halogen bonds, C-H···F interactions | The oxime group will likely form hydrogen bonds. The bromine atom introduces the possibility of halogen bonding, which could significantly influence the crystal packing. The trifluoromethyl group can act as a weak hydrogen bond acceptor. |
The Influence of Substituents on Molecular Geometry and Crystal Packing
The introduction of the bromine and trifluoromethyl groups at the meta positions of the benzene ring in 3-bromo-5-trifluoromethylbenzaldehyde oxime is expected to have a profound impact on its solid-state structure compared to unsubstituted or singly substituted analogues.
Trifluoromethyl Group: This bulky and highly electronegative group can influence the conformation of the molecule and participate in weak C-H···F hydrogen bonds.[1] It also increases the lipophilicity of the molecule, which can affect its crystallization behavior.
Bromine Atom: The bromine atom is a key player in directing intermolecular interactions through halogen bonding. This is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule, such as the nitrogen or oxygen atom of the oxime group.[4] The presence of halogen bonds can lead to specific and predictable packing motifs, such as linear chains or 2D sheets.
Caption: Predicted molecular structure and potential intermolecular interactions.
Conclusion
The X-ray crystal structure analysis of 3-bromo-5-trifluoromethylbenzaldehyde oxime derivatives provides invaluable insights into their molecular architecture and the subtle interplay of non-covalent interactions that govern their solid-state assembly. While a definitive crystal structure for the title compound remains to be published, a comparative analysis of related structures allows for robust predictions of its key geometric parameters and packing motifs. The presence of both a hydrogen-bond-donating oxime group and a halogen-bond-donating bromine atom, alongside a trifluoromethyl group, suggests a rich and complex supramolecular chemistry. Understanding these structural nuances is a critical step in the rational design of new drug candidates and advanced materials based on this promising chemical scaffold.
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PubChem. 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Trifluoromethylated Benzaldehydes
Introduction: The Significance of the Trifluoromethyl Group in Modern Chemistry
The introduction of a trifluoromethyl (CF3) group into an aromatic scaffold can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes trifluoromethylated benzaldehydes highly sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] The potent electron-withdrawing nature of the CF3 group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it a versatile building block for a myriad of chemical transformations.[1]
This in-depth technical guide provides a comparative analysis of the most prevalent synthetic routes to trifluoromethylated benzaldehydes. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to empower researchers in making informed decisions for their synthetic endeavors.
I. Oxidation of Trifluoromethylated Benzyl Alcohols: A Versatile and High-Yielding Approach
The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For the preparation of trifluoromethylated benzaldehydes, this method is particularly attractive due to the commercial availability of a wide range of trifluoromethylated benzyl alcohol precursors. The primary challenge lies in preventing over-oxidation to the corresponding carboxylic acid. This section compares several robust and selective oxidation protocols.
Mechanistic Overview:
The oxidation of benzyl alcohols to benzaldehydes generally proceeds via the removal of two hydrogen atoms: one from the hydroxyl group and one from the benzylic carbon. The specific mechanism is dictated by the chosen oxidant. For instance, TEMPO-mediated oxidations involve the formation of an N-oxoammonium species that acts as the active oxidant. Swern and Dess-Martin oxidations, on the other hand, rely on the formation of a hypervalent iodine or a dimethylchlorosulfonium ion intermediate, respectively, to facilitate the oxidation.
Comparative Data of Oxidation Methods:
| Oxidation Method | Oxidizing Agent/Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TEMPO-mediated Oxidation | TEMPO, NaOCl, K₂CO₃, Isocyanuric Acid | Ethyl acetate | 0 - 10 | 5 | High (not specified) | [3] |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temp. | ~2 | Typically >90 | [3] |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | ~2 | ~90 | [3] |
| Nitrate-based Oxidation | Fe(NO₃)₃·9H₂O | Acetonitrile | 80 | 4 | >95 (conversion) | [4] |
Experimental Protocols:
A. TEMPO-Mediated Oxidation of 3-(Trifluoromethyl)benzyl alcohol [5]
-
Materials: 3-(Trifluoromethyl)benzyl alcohol, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Sodium hypochlorite (NaOCl) solution, Potassium carbonate (K₂CO₃), Isocyanuric acid, Ethyl acetate.
-
Procedure:
-
To a stirred solution of 3-(trifluoromethyl)benzyl alcohol (1.0 eq) in ethyl acetate, add TEMPO (0.01 eq), isocyanuric acid (0.1 eq), and K₂CO₃ (2.0 eq).
-
Cool the mixture to 0-10 °C.
-
Slowly add a solution of aqueous NaOCl (1.2 eq) while maintaining the temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford 3-(trifluoromethyl)benzaldehyde.
-
B. Swern Oxidation of 3-(Trifluoromethyl)benzyl alcohol [3]
-
Materials: Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine, 3-(Trifluoromethyl)benzyl alcohol, Dichloromethane.
-
Procedure:
-
Dissolve oxalyl chloride (1.5 eq) in dichloromethane and cool to -78 °C.
-
Add a solution of DMSO (2.2 eq) in dichloromethane dropwise, maintaining the temperature below -65 °C.
-
Stir the mixture for 15 minutes.
-
Slowly add a solution of 3-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane.
-
Stir for another 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise to the mixture and stir for 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
-
Workflow for Oxidation of Trifluoromethylated Benzyl Alcohols:
Caption: Synthetic workflow for the oxidation of trifluoromethylated benzyl alcohols.
II. Hydrolysis of Trifluoromethylated Benzal Halides: An Industrial Approach
A common industrial-scale synthesis of trifluoromethylated benzaldehydes involves the hydrolysis of the corresponding benzal chlorides or fluorides. These precursors are typically synthesized from readily available starting materials like xylenes through a series of chlorination and fluorination steps.[6][7]
Mechanistic Overview:
The hydrolysis of a benzal halide (Ar-CHX₂) to a benzaldehyde (Ar-CHO) is a nucleophilic substitution reaction. Under acidic or basic conditions, water attacks the benzylic carbon, leading to the displacement of the halide ions. The resulting geminal diol is unstable and readily dehydrates to form the corresponding aldehyde.
Experimental Protocol: Hydrolysis of meta-Trifluoromethylbenzal Chloride[6]
-
Materials: meta-Trifluoromethylbenzal chloride, Aqueous sulfuric acid (93%), Dichloromethane, Aqueous sodium bicarbonate.
-
Procedure:
-
Charge a reaction vessel with crude meta-trifluoromethylbenzal chloride.
-
Add an aqueous solution of sulfuric acid (93%) to the reaction mass at 80-85 °C.
-
Stir the reaction at 80-85 °C and monitor its progress by gas chromatography.
-
Upon completion, add the reaction mass to chilled water (-10 to 5 °C).
-
Extract the crude product with dichloromethane.
-
Neutralize the organic layer with an aqueous sodium bicarbonate solution.
-
Isolate the product by distillation.
-
Key Considerations for Industrial Scale-Up:
This method is often favored for large-scale production due to the relatively low cost of the starting materials. However, the use of corrosive reagents like anhydrous hydrogen fluoride and sulfuric acid necessitates specialized equipment.[6][8] The reaction conditions, including high temperatures and pressures, also pose safety challenges that must be carefully managed in an industrial setting.[6]
III. Electrophilic Formylation of Trifluoromethylbenzene: Direct Introduction of the Aldehyde Group
The direct introduction of a formyl group onto an aromatic ring can be achieved through electrophilic aromatic substitution reactions such as the Gattermann-Koch and Vilsmeier-Haack reactions. However, the strongly deactivating nature of the trifluoromethyl group presents a significant challenge for these methods.
Gattermann-Koch Reaction:
The Gattermann-Koch reaction utilizes carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to formylate aromatic compounds.[9][10][11][12] The reactive electrophile is believed to be the formyl cation, [HCO]⁺. Due to the deactivating effect of the CF₃ group, harsh reaction conditions are typically required, which can lead to low yields and side reactions. This reaction is generally not applicable to phenol and phenol ether substrates.[13]
Vilsmeier-Haack Reaction:
The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings.[14][15][16][17] The Vilsmeier reagent is a weaker electrophile than the formyl cation, making it more selective but also less reactive towards deactivated aromatic systems like trifluoromethylbenzene.
Organometallic Approach to Formylation:
A more successful approach for the formylation of highly fluorinated aromatic compounds involves the use of organometallic reagents. For instance, polyfluoroarylzinc compounds can be reacted with the Vilsmeier-Haack reagent to afford the corresponding aldehydes in good yields.[18]
Experimental Protocol: Vilsmeier-Haack Formylation of a Polyfluoroarylzinc Compound[18]
-
Materials: Octafluorotoluene, Zinc dust, Tin(II) chloride, Copper(I) iodide, N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Prepare the 4-(trifluoromethyl)-2,3,5,6-tetrafluorophenylzinc reagent from octafluorotoluene, zinc dust, and a catalytic amount of SnCl₂ in DMF.
-
To the resulting solution, add CuI and stir under an argon atmosphere.
-
Separately, prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0 °C.
-
Add the organozinc reagent solution to the Vilsmeier reagent at room temperature.
-
Stir the mixture for the specified time, then pour it into a mixture of ice and aqueous HCl.
-
Extract the product with diethyl ether, wash the organic layer, dry, and concentrate.
-
Purify the crude product by chromatography to yield 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde.
-
Mechanistic Diagram for Vilsmeier-Haack Reaction:
Caption: Mechanism of the Vilsmeier-Haack formylation.
IV. Emerging Synthetic Strategies: Photoredox Catalysis
Recent advances in synthetic methodology have introduced novel approaches for the synthesis of fluorinated compounds. Photoredox catalysis, in particular, has emerged as a powerful tool for the generation of trifluoromethyl radicals under mild conditions.[19][20][21][22] While direct photoredox-catalyzed trifluoromethylation of the benzaldehyde aromatic ring is not yet a well-established method, this technology has been successfully applied to the α-trifluoromethylation of aldehydes.[20][21] This suggests potential for future developments in the direct C-H trifluoromethylation of benzaldehydes.
V. Comparative Summary and Future Outlook
| Synthetic Route | Key Advantages | Key Disadvantages | Scalability |
| Oxidation of Benzyl Alcohols | High yields, broad substrate scope, mild reaction conditions. | Potential for over-oxidation, requires pre-functionalized starting materials. | Excellent |
| Hydrolysis of Benzal Halides | Utilizes inexpensive starting materials, well-established for industrial production. | Harsh and corrosive reagents, high temperatures and pressures required. | Excellent (Industrial) |
| Electrophilic Formylation | Direct introduction of the formyl group. | Low reactivity for deactivated arenes, often requires harsh conditions or organometallic precursors. | Moderate |
| Organometallic Routes | Effective for highly fluorinated systems. | Requires preparation of organometallic reagents, moisture-sensitive. | Moderate |
The synthesis of trifluoromethylated benzaldehydes is a mature field with several reliable and scalable methods. The choice of synthetic route will ultimately depend on factors such as the desired substitution pattern, the scale of the reaction, and the availability of starting materials and specialized equipment. The oxidation of trifluoromethylated benzyl alcohols remains a highly versatile and laboratory-friendly approach, while the hydrolysis of benzal halides is a proven strategy for large-scale industrial production. While direct electrophilic formylation of trifluoromethylbenzene is challenging, organometallic-assisted variations offer a viable alternative for specific substrates. The continued development of novel catalytic systems, such as those based on photoredox catalysis, holds promise for even more efficient and sustainable methods for the synthesis of these valuable chemical intermediates in the future.
References
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Reactions of polyfluoroarylzinc compounds with Vilsmeier-Haack reagent; new synthesis of polyfluorinated aromatic aldehydes and acetals - Sciforum. Available at: [Link]
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The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]
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Preparation and reactions of polyfunctional organozinc reagents in organic synthesis | Chemical Reviews - ACS Publications. Available at: [Link]
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Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]
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Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
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A Readily Available Trifluoromethylation Reagent and Its Difunctionalization of Alkenes | Organic Letters - ACS Publications. Available at: [Link]
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Gatterman Koch Formylation Reaction in Organic Chemistry (EAS Rx) - YouTube. Available at: [Link]
- CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde - Google Patents.
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BJOC - Search Results - Beilstein Journals. Available at: [Link]
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Vilsmeier-Haack Reaction | NROChemistry. Available at: [Link]
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Trifluoromethylation/cyclization of 2-cyanobenzaldehyde. - ResearchGate. Available at: [Link]
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“An Improved Process For Preparation Of Trifluoromethylbenzaldehydes” - Quick Company. Available at: [Link]
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Sandmeyer Trifluoromethylation - Organic Chemistry Portal. Available at: [Link]
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Gattermann Koch Reaction Mechanism - BYJU'S. Available at: [Link]
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Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. Available at: [Link]
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Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC - NIH. Available at: [Link]
- US4229379A - Process for the preparation of benzaldehyde - Google Patents.
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Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
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Gattermann Koch Reaction: Mechanism, Uses & Examples - Vedantu. Available at: [Link]
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Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis | Request PDF - ResearchGate. Available at: [Link]
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Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - NIH. Available at: [Link]
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Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01334D. Available at: [Link]
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Oxidation of benzyl alcohol to benzaldehyde. - Lakeland University. Available at: [Link]
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The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC - NIH. Available at: [Link]
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An Improved Process For Preparation Of Trifluoromethylbenzaldehydes And Intermediates Thereof - Quick Company. Available at: [Link]
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Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids - Chemical Society Reviews (RSC Publishing). Available at: [Link]
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Direct C–H trifluoromethylation of di- and trisubstituted alkenes by photoredox catalysis. Available at: [Link]
-
Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates - Frontiers. Available at: [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. Available at: [Link]
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Gatterman Koch Reaction - YouTube. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Vilsmeier–Haack reaction - Wikipedia. Available at: [Link]
-
Selective Oxidation of Benzyl Alcohol to Benzaldehyde. Available at: [Link]
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Photoredox catalyzed synthesis of β-trifluoromethyl β-aminoketones from N-trifluoroethyl hydroxylamine reagent and silyl enol ethers - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications - MDPI. Available at: [Link]
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Gattermann reaction - Wikipedia. Available at: [Link]
-
Vilsmeier-Haack Transformations under Non Classical Conditions. Available at: [Link]
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Novel Route to 2-Trifluoromethylated Benzofurans - Sci-Hub. Available at: [Link]
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PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES THESIS SUBMITTED TO THE UNIVERSITY OF. Available at: [Link]
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A Comparative Guide to the Characterization of 3-Fluoro-5-bromobenzaldehyde Oxime and Structurally Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 3-fluoro-5-bromobenzaldehyde oxime and its analogues. Due to the limited availability of published experimental data for 3-fluoro-5-bromobenzaldehyde oxime, this document offers a detailed, predictive analysis of its spectroscopic properties based on established principles and available data for structurally related compounds. This guide also includes a robust, field-proven protocol for the synthesis and purification of this and similar oximes, enabling researchers to produce and characterize these compounds in their own laboratories.
Introduction: The Significance of Halogenated Benzaldehyde Oximes
Benzaldehyde oximes and their derivatives are versatile building blocks in medicinal chemistry and materials science. The introduction of halogen substituents, particularly fluorine and bromine, onto the phenyl ring can significantly modulate a molecule's physicochemical and pharmacological properties. Fluorine can enhance metabolic stability, binding affinity, and membrane permeability, while bromine can introduce specific steric and electronic effects, and serve as a handle for further synthetic transformations such as cross-coupling reactions.
The compound 3-fluoro-5-bromobenzaldehyde oxime is of particular interest as it combines the unique electronic properties of a meta-disubstituted ring with two different halogens. Understanding its characteristics in comparison to other halogenated and non-halogenated analogues is crucial for its effective utilization in drug design and development.
Predicted and Comparative Characterization Data
Table 1: Comparative Characterization Data of Benzaldehyde Oximes
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR Bands (cm⁻¹) |
| Benzaldehyde oxime | C₇H₇NO | 121.14 | 30[1] | 8.17 (s, 1H, CH=N), 7.60-7.30 (m, 5H, Ar-H), 8.75 (br s, 1H, OH)[2] | 150.5, 130.2, 128.9, 127.2[2] | 3304 (O-H), 1498 (C=N)[2] |
| 4-Fluorobenzaldehyde oxime | C₇H₆FNO | 139.13 | Not specified | 8.12 (s, 1H, CH=N), 7.60-7.50 (m, 2H, Ar-H), 7.20-7.00 (m, 2H, Ar-H) | 165.0, 162.5, 149.3, 128.9, 128.8, 116.0, 115.8 | 3262 (O-H), 1605 (C=N) |
| 4-Bromobenzaldehyde oxime | C₇H₆BrNO | 200.04 | 112-116[3] | 8.09 (s, 1H, CH=N), 7.70-7.30 (m, 4H, Ar-H)[2] | 149.5, 132.1, 128.5[2] | 3202 (O-H), 1493 (C=N)[2] |
| 3,5-Difluorobenzaldehyde oxime | C₇H₅F₂NO | 157.12 | Not specified | Not specified | Not specified | Not specified |
| 3,5-Dichlorobenzaldehyde oxime | C₇H₅Cl₂NO | 190.03 | Not specified | Not specified | Not specified | Not specified |
| 3-Fluoro-5-bromobenzaldehyde oxime (Predicted) | C₇H₅BrFNO | 218.03 | - | ~8.1 (s, 1H, CH=N), ~7.7-7.3 (m, 3H, Ar-H), ~9.0 (br s, 1H, OH) | ~162 (d), ~148, ~135, ~130 (d), ~125 (d), ~115 (d) | ~3300 (O-H), ~1580 (C=N) |
Note: NMR data is typically recorded in CDCl₃ unless otherwise specified. Chemical shifts are referenced to TMS. Predicted data is based on additive effects of substituents and comparison with analogues.
Spectroscopic Analysis and Interpretation
Predicted ¹H NMR Spectrum of 3-Fluoro-5-bromobenzaldehyde Oxime
The proton NMR spectrum is expected to show distinct signals for the oxime proton, the aldehydic proton, and the aromatic protons.
-
Oxime Proton (-OH): A broad singlet is anticipated, typically downfield, around δ 9.0 ppm. Its chemical shift and broadness are influenced by hydrogen bonding and exchange with trace amounts of water.
-
Aldehydic Proton (CH=N): A sharp singlet is expected around δ 8.1 ppm. The electron-withdrawing nature of the halogens on the ring may cause a slight downfield shift compared to the unsubstituted benzaldehyde oxime.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as multiplets in the region of δ 7.3-7.7 ppm. The proton at C2 will likely be a triplet with a small J-coupling to the fluorine at C3. The proton at C4 will be a doublet of doublets, coupled to the protons at C2 and C6. The proton at C6 will also be a doublet of doublets, coupled to the proton at C4 and the fluorine at C5.
Predicted ¹³C NMR Spectrum of 3-Fluoro-5-bromobenzaldehyde Oxime
The carbon NMR spectrum will be characterized by the carbon of the oxime group and the six aromatic carbons, with the carbons attached to fluorine exhibiting splitting.
-
Oxime Carbon (C=N): This signal is expected around δ 148 ppm.
-
Aromatic Carbons:
-
C-F and C-Br: The carbons directly bonded to the halogens will be significantly influenced. C3 (bonded to fluorine) will appear as a doublet with a large C-F coupling constant (¹JCF) around δ 162 ppm. C5 (bonded to bromine) will be found around δ 125 ppm.
-
Other Aromatic Carbons: The remaining aromatic carbons will appear as doublets (if coupled to fluorine) or singlets in the region of δ 115-135 ppm.
-
Experimental Protocols
The synthesis of benzaldehyde oximes is a straightforward condensation reaction between the corresponding aldehyde and hydroxylamine. The following protocol is a robust method that can be applied to the synthesis of 3-fluoro-5-bromobenzaldehyde oxime and its analogues.
General Synthesis of Aryl Aldehyde Oximes
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq) or Pyridine (2.0 eq)
-
Ethanol
-
Water
-
Dichloromethane or Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Hexanes
Procedure:
-
To a solution of the substituted benzaldehyde in ethanol, add a solution of hydroxylamine hydrochloride and sodium acetate in water.
-
Stir the resulting mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting aldehyde. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.
-
Upon completion, reduce the volume of ethanol under reduced pressure.
-
Add water to the residue to precipitate the crude oxime. If the product does not precipitate, extract the aqueous layer with dichloromethane or ethyl acetate.
-
Collect the crude product by filtration or separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxime by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (NMR, IR, and MS). The presence of a sharp melting point and the absence of impurities in the spectra will validate the success of the protocol.
Comparative Discussion
The electronic nature of the substituents on the aromatic ring influences the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.
-
¹H NMR: Electron-withdrawing groups like fluorine and bromine deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm) compared to the unsubstituted benzaldehyde oxime. The position of the substituent also dictates the splitting pattern of the aromatic protons.
-
¹³C NMR: Similarly, electron-withdrawing groups deshield the aromatic carbons, shifting their signals downfield. The carbon directly attached to a halogen will show the most significant shift.
-
IR Spectroscopy: The C=N stretching frequency in the IR spectrum can be subtly influenced by the electronic effects of the substituents. Electron-withdrawing groups can increase the double bond character and shift the stretching frequency to a higher wavenumber.
Conclusion
This guide provides a comprehensive framework for understanding the characterization of 3-fluoro-5-bromobenzaldehyde oxime. While direct experimental data is scarce, the provided predictive analysis, in conjunction with the comparative data of its analogues and a reliable synthetic protocol, offers a valuable resource for researchers. The principles and data presented here will aid in the synthesis, purification, and identification of this and other related halogenated benzaldehyde oximes, facilitating their application in further research and development.
References
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PubChem. (n.d.). 3,5-Difluorobenzaldehyde oxime. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dichlorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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-
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Safety Operating Guide
Navigating the Disposal of 3-Bromo-5-trifluoromethylbenzaldehyde Oxime: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, a halogenated and trifluoromethylated aromatic oxime. By understanding the chemical nature of this compound and adhering to established safety procedures, researchers can ensure the safe and compliant disposal of this and similar chemical entities.
Core Directive: A Proactive Approach to Waste Management
The disposal of 3-Bromo-5-trifluoromethylbenzaldehyde oxime should not be an afterthought but rather an integral part of the experimental workflow. This guide is structured to provide immediate safety and logistical information, followed by a step-by-step operational plan for its disposal. The causality behind each procedural choice is explained to foster a deeper understanding of safe laboratory practices.
Scientific Integrity & Logic: Understanding the Hazard Profile
The precursor, 3-Bromo-5-(trifluoromethyl)benzaldehyde, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] It is prudent to assume the oxime derivative exhibits similar or potentially increased toxicity. Oximes, as a class, can be unstable and may decompose upon heating, in some cases, explosively.[2] They can also undergo hydrolysis in the presence of strong acids to yield the corresponding aldehyde or ketone and a hydroxylamine, the latter of which can be toxic.[2][3]
The presence of bromine and a trifluoromethyl group designates this compound as a halogenated organic waste. Such compounds are often subject to specific disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly. The ultimate disposal method for halogenated organic waste is typically high-temperature incineration at a licensed facility to ensure complete destruction.[4]
Key Hazard and Property Summary
| Property | Value/Information | Source(s) |
| Molecular Formula | C₈H₅BrF₃NO | [5][6] |
| Molecular Weight | 268.03 g/mol | [5] |
| Appearance | Likely a powder or liquid | [6] |
| Known Hazards (from related compounds) | Causes skin irritation, serious eye irritation, may cause respiratory irritation. | [1] |
| Potential Hazards (from functional groups) | May be unstable upon heating; may hydrolyze in strong acids; potential for toxic decomposition byproducts. | [2] |
| Primary Disposal Route | High-temperature incineration | [4] |
| EPA Hazardous Waste Classification | Likely falls under codes for halogenated organic compounds (e.g., F-listed wastes).[7][8] |
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe handling, segregation, and disposal of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and associated contaminated materials.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves provide adequate splash protection for incidental contact. However, for prolonged handling or in the event of a spill, it is advisable to use a more robust glove material such as Viton® or a laminate glove. It is critical to note that aromatic and halogenated hydrocarbons can degrade many common glove materials.[9] Always inspect gloves for any signs of degradation before and during use.
-
Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.
Part 2: Waste Segregation and Container Management
Proper segregation is critical to prevent potentially hazardous reactions within waste containers.
-
Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for 3-Bromo-5-trifluoromethylbenzaldehyde oxime and any materials contaminated with it (e.g., pipette tips, contaminated gloves, weighing paper). The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "3-Bromo-5-trifluoromethylbenzaldehyde oxime". List all components of any waste mixture, including solvents.
-
Incompatible Materials: Do not mix this waste with the following:
-
Strong Acids: To prevent hydrolysis and the formation of potentially toxic hydroxylamine.[2]
-
Strong Bases: Can also promote decomposition.
-
Oxidizing Agents: To avoid unpredictable and potentially exothermic reactions.
-
Reactive Metals: (e.g., sodium, potassium, magnesium)
-
Part 3: Step-by-Step Disposal Procedure
-
For Pure Compound/Residues:
-
Carefully transfer any residual solid or liquid 3-Bromo-5-trifluoromethylbenzaldehyde oxime into the designated hazardous waste container using appropriate tools (e.g., spatula, funnel).
-
Rinse the original container with a small amount of a suitable solvent (e.g., ethanol or acetone), and add the rinsate to the hazardous waste container. This process, known as triple rinsing, ensures the complete transfer of the hazardous material.
-
-
For Contaminated Labware and Debris:
-
Place all contaminated disposable items, such as gloves, weighing boats, and pipette tips, directly into the designated solid hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, with the rinsate being collected as hazardous waste.
-
-
Storage of Waste:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory, away from sources of heat or ignition.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
-
Final Disposal:
-
Once the waste container is full or has been in storage for the maximum allowable time according to your institution's and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
Caption: Disposal workflow for 3-Bromo-5-trifluoromethylbenzaldehyde oxime.
By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally sound disposal of 3-Bromo-5-trifluoromethylbenzaldehyde oxime, upholding the principles of scientific integrity and responsible chemical management.
References
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Rainier, J. D. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-(trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (n.d.). Incompatibility of Common Laboratory Chemicals. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Raines, R. T., & Kalia, J. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Retrieved from [Link]
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Gesto, D. S., et al. (2014). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, 114(15), 7545-7594. Retrieved from [Link]
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University of California, Santa Cruz. (n.d.). Chemical Compatibility for Waste Accumulation. Retrieved from [Link]
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Hägglund, M., & Tiedje, J. M. (1991). Microbial breakdown of halogenated aromatic pesticides and related compounds. Applied and Environmental Microbiology, 57(5), 1269-1277. Retrieved from [Link]
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Portella, C., et al. (2018). A one-pot synthesis of 3-trifluoromethyl-2-isoxazolines from trifluoromethyl aldoxime. Beilstein Journal of Organic Chemistry, 14, 275-280. Retrieved from [Link]
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Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
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Personal protective equipment for handling 3-Bromo-5-trifluoromethylbenzaldehyde oxime
A Researcher's Guide to Safely Handling 3-Bromo-5-trifluoromethylbenzaldehyde oxime
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. Among these, halogenated organic molecules present unique opportunities and challenges. This guide provides essential safety and logistical information for handling 3-Bromo-5-trifluoromethylbenzaldehyde oxime, ensuring that your research is not only groundbreaking but also conducted with the highest standards of safety.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory discomfort.[1][3][4]
-
Ingestion: May be harmful if swallowed.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment is critical to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, with the rationale for each selection rooted in established laboratory safety principles.[5][6][7]
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Provides comprehensive protection against splashes and airborne particles, which is crucial given the compound's irritant nature.[5][8] |
| Hand Protection | Nitrile or Neoprene Gloves | These materials offer good resistance to a broad range of chemicals, including solvents and halogenated aromatic hydrocarbons.[5] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat is essential for protecting the skin from accidental spills and contamination.[5] |
| Respiratory Protection | NIOSH-Approved Respirator (if necessary) | A respirator should be used if the handling process generates dust or aerosols, or if work is conducted outside of a certified chemical fume hood.[9] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Bromo-5-trifluoromethylbenzaldehyde oxime will minimize exposure and ensure a safe laboratory environment.
Preparation and Weighing:
-
Designated Work Area: All handling of the solid compound should be conducted within a certified chemical fume hood to control for inhalation exposure.
-
Engineering Controls: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[1]
-
Weighing Procedure:
-
Don appropriate PPE as outlined in the table above.
-
Use a tared weigh boat or glassine paper to accurately measure the desired quantity of the compound.
-
Handle the solid with care to minimize the generation of dust.
-
Clean any spills immediately with a damp cloth or paper towel, which should then be disposed of as hazardous waste.
-
Experimental Use:
-
Inert Atmosphere: For reactions sensitive to air or moisture, handle the compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Selection: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath and monitor the reaction temperature closely.
-
Post-Reaction Workup: Quench the reaction carefully and perform extractions and other workup procedures within the fume hood.
The following diagram illustrates a safe handling workflow for 3-Bromo-5-trifluoromethylbenzaldehyde oxime:
Caption: Workflow for Safe Handling and Disposal
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Bromo-5-trifluoromethylbenzaldehyde oxime and any associated contaminated materials is a critical final step in the experimental workflow. As a halogenated compound, it requires special handling to prevent environmental contamination.[10]
Waste Segregation and Collection:
-
Halogenated Waste Stream: All waste containing this compound, including excess solids, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
Disposal Procedure:
-
Collection: Place all waste materials into the designated halogenated waste container.
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) department.
-
EHS Pickup: Arrange for the pickup and disposal of the hazardous waste through your institution's established procedures. Do not dispose of this chemical down the drain or in the regular trash.[1]
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving 3-Bromo-5-trifluoromethylbenzaldehyde oxime:
Caption: Waste Disposal Decision Tree
By adhering to these guidelines, researchers can confidently and safely work with 3-Bromo-5-trifluoromethylbenzaldehyde oxime, fostering a culture of safety and responsibility in the laboratory.
References
-
ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
-
ResearchGate. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. Retrieved from [Link]
-
Ministry for the Environment. (n.d.). Managing waste that may contain brominated flame retardants. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Brominated Flame Retardants in Waste Electrical and Electronic Equipment. Retrieved from [Link]
-
Engineering Physics / CEDT Health and Safety Resources Site. (n.d.). Waste Management. Retrieved from [Link]
-
3M. (n.d.). Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 3-(Trifluoromethyl)benzaldehyde | C8H5F3O | CID 67990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. Engineering Physics / CEDT Health and Safety Resources Site - Waste Management [mcmaster.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
